molecular formula HBrO2<br>BrHO2 B1220249 Bromous acid CAS No. 37691-27-3

Bromous acid

Cat. No.: B1220249
CAS No.: 37691-27-3
M. Wt: 112.91 g/mol
InChI Key: DKSMCEUSSQTGBK-UHFFFAOYSA-N
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Description

Bromous acid is a bromine oxoacid. It is a conjugate acid of a bromite.

Properties

CAS No.

37691-27-3

Molecular Formula

HBrO2
BrHO2

Molecular Weight

112.91 g/mol

IUPAC Name

bromous acid

InChI

InChI=1S/BrHO2/c2-1-3/h(H,2,3)

InChI Key

DKSMCEUSSQTGBK-UHFFFAOYSA-N

SMILES

OBr=O

Canonical SMILES

OBr=O

Origin of Product

United States

Foundational & Exploratory

Theoretical Prediction of Bromous Acid Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromous acid (HBrO₂) is a reactive oxygen species and a key intermediate in the celebrated Belousov-Zhabotinsky oscillating reaction. Its inherent instability, however, makes experimental characterization challenging, positioning theoretical and computational chemistry as indispensable tools for elucidating its properties and predicting its stability. This guide provides a comprehensive overview of the theoretical approaches used to understand the stability of this compound, with a focus on its decomposition pathways. It is intended to serve as a valuable resource for researchers in various fields, including those in drug development where understanding the behavior of reactive halogen species can be of interest.

Data Presentation: Thermochemical and Kinetic Parameters

The stability of this compound is intrinsically linked to the energetics of its formation and decomposition. Theoretical studies have provided crucial quantitative data on these aspects.

Heats of Formation

The heat of formation (ΔfH°) is a fundamental measure of a molecule's stability. Theoretical calculations have been employed to determine this value for this compound and its isomers.

SpeciesFormulaStateMethodΔfH° (kJ/mol)Reference
This compoundHBrO₂aqTrend Analysis-33[1][2]
Bromine DioxideBrO₂aqTrend Analysis157[1][2]

Note: The estimated aqueous-phase heat of formation for HBrO₂ shows substantial disagreement with calculated gas-phase values, highlighting the significant role of solvation.

Activation Energies for Disproportionation

A primary decomposition pathway for this compound is disproportionation. The activation energy (Ea) for this reaction has been a key focus of both experimental and theoretical investigations. The disproportionation reaction is:

2 HBrO₂ → HOBr + H⁺ + BrO₃⁻

This reaction is found to be second order with respect to this compound concentration.[1]

MediumRate Constant ComponentActivation Energy (E‡) (kJ/mol)ΔS‡ (J/(K·mol))Reference
HClO₄k19.0 ± 0.9-132 ± 3[1][2]
H₂SO₄k23.0 ± 0.5-119 ± 1[1][2]
HClO₄k'25.8 ± 0.5-106 ± 1[1][2]
H₂SO₄k'18 ± 3-130 ± 11[1][2]

The experimental rate constant has the form k_exp = k + k'[H⁺].[1]

Calculated Molecular Geometries and Vibrational Frequencies

Computational studies have also provided insights into the molecular structure of this compound and its isomers. These parameters are crucial for understanding the molecule's reactivity and for interpreting spectroscopic data.

IsomerParameterMethodValueReference
HOBrOBond Length (Br-O)DFT/DN1.838 Å
Bond Length (O-H)DFT/DN0.981 Å
Bond Length (Br=O)DFT/DN1.644 Å
Bond Angle (H-O-Br)DFT/DN105.0°
Bond Angle (O-Br=O)DFT/DN111.3°
HOBrOVibrational FrequenciesDFT/DN355, 417, 608, 773, 1188, 3624 cm⁻¹

Experimental Protocols: A Computational Chemistry Approach

The theoretical prediction of this compound stability relies on sophisticated computational chemistry methods. While specific experimental protocols for the synthesis and isolation of stable this compound are not feasible due to its high reactivity, the following outlines the general computational methodology employed in the cited theoretical studies.

Software and Hardware
  • Software: Quantum chemistry packages such as Gaussian, ORCA, or Q-Chem are commonly used for these types of calculations.

  • Hardware: High-performance computing (HPC) clusters are essential for carrying out the computationally demanding calculations required.

Theoretical Methods
  • Ab initio methods: These methods are based on first principles and do not rely on experimental data. Commonly used ab initio methods for studying this compound include:

    • Møller-Plesset perturbation theory (MP2): This method includes electron correlation effects beyond the Hartree-Fock approximation. The MP2(full) level of theory, which includes all electrons in the correlation treatment, has been used in studies of HBrO₂.

    • Coupled-cluster theory (e.g., CCSD(T)): This is a high-level, accurate method that is often considered the "gold standard" for computational chemistry.

  • Density Functional Theory (DFT): DFT methods are computationally less expensive than high-level ab initio methods and can provide accurate results. Various functionals, such as B3LYP, are employed.

Basis Sets

The choice of basis set is crucial for obtaining accurate results. For bromine-containing compounds, basis sets that include polarization and diffuse functions are necessary. A commonly used basis set is 6-311G* or larger.

Geometry Optimization

The first step in any computational study is to find the minimum energy structure of the molecule (and any transition states). This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Frequency Calculations

Once a stationary point on the potential energy surface is located, a frequency calculation is performed. This serves two purposes:

  • It confirms the nature of the stationary point: a minimum energy structure (reactants, products, intermediates) will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency.

  • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Solvation Models

To accurately model reactions in solution, the effect of the solvent must be included. Implicit solvation models, such as the Solvation Model based on Density (SMD), are often used to approximate the effect of the solvent without explicitly including solvent molecules.

Transition State Searching

To study reaction mechanisms and calculate activation energies, the geometry of the transition state must be located. This is a more complex task than geometry optimization of stable molecules. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed.

Intrinsic Reaction Coordinate (IRC) Calculations

An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction of interest.

Mandatory Visualization

Decomposition Pathways of this compound

The following diagram illustrates the primary decomposition pathway of this compound, which is disproportionation.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 2 HBrO2 2 HBrO2 TS [HBrO2···HBrO2]‡ 2 HBrO2->TS ΔG‡ HOBr HOBr TS->HOBr H+ H+ TS->H+ BrO3- BrO3- TS->BrO3- caption Disproportionation of this compound

Disproportionation of this compound
General Workflow for Computational Stability Prediction

This diagram outlines the logical steps involved in the theoretical prediction of a molecule's stability and reaction pathways.

G start Define System (e.g., HBrO2) method Select Theoretical Method (e.g., MP2, DFT) and Basis Set start->method geom_opt Geometry Optimization of Reactants, Products, and Intermediates method->geom_opt ts_search Transition State Search method->ts_search freq_calc Frequency Calculation (Confirm Minima, Obtain ZPVE) geom_opt->freq_calc energy_profile Construct Potential Energy Surface freq_calc->energy_profile freq_calc_ts Frequency Calculation (Confirm TS with 1 Imaginary Freq.) ts_search->freq_calc_ts irc Intrinsic Reaction Coordinate (IRC) Calculation freq_calc_ts->irc freq_calc_ts->energy_profile irc->geom_opt analysis Analyze Thermochemical and Kinetic Data energy_profile->analysis caption Computational Workflow for Stability Prediction

Computational Workflow for Stability Prediction

Conclusion

The theoretical prediction of this compound stability provides a powerful complement to experimental studies, offering detailed insights into its thermochemistry, kinetics, and decomposition mechanisms. Through the application of high-level ab initio and DFT calculations, researchers can obtain valuable quantitative data that is otherwise difficult to measure. The methodologies outlined in this guide, coupled with the presented data, offer a solid foundation for scientists and professionals to understand and further investigate the complex chemistry of this compound and other reactive halogen species. As computational power and theoretical methods continue to advance, the accuracy and predictive capability of these approaches will undoubtedly play an even more significant role in chemical research and development.

References

Unraveling the Structure of Bromous Acid: An In-depth Technical Guide to Ab Initio Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Computational Analysis of the Molecular Structure of Bromous Acid (HBrO₂) and Its Isomers

This technical guide provides a detailed overview of the application of ab initio quantum chemical methods to elucidate the molecular structure and relative stabilities of this compound (HBrO₂) and its isomers. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes findings from high-level computational studies, presenting key data, methodologies, and a logical workflow for such theoretical investigations.

Executive Summary

This compound (HBrO₂) is a reactive halogen species of significant interest. Understanding its intrinsic molecular properties is crucial for elucidating its role in various chemical and biological systems. Ab initio calculations, which are based on first principles of quantum mechanics, provide a powerful tool for investigating the structures and energetics of such transient molecules. This guide focuses on the results obtained from sophisticated computational methods, including Density Functional Theory (DFT) and Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], to provide a detailed picture of the HBrO₂ potential energy surface.

Molecular Geometry and Isomer Stability

Ab initio calculations have identified several isomers of HBrO₂, with the most stable forms being this compound (HOBrO) and its peroxide counterpart, hypobromous acidperoxide (HOOBr). The geometric parameters of these isomers have been optimized using various levels of theory, revealing distinct structural characteristics.

Table 1: Calculated Geometrical Parameters and Relative Energies of HBrO₂ Isomers
IsomerMethod/Basis SetBond Lengths (Å)Bond Angles (°)Dihedral Angles (°)Relative Energy (kcal/mol)
HOBrO CCSD(T)/aug-cc-pVTZ-PPH-O: 0.966, O-Br: 1.837, Br=O: 1.637H-O-Br: 105.1, O-Br=O: 110.9H-O-Br=O: 180.0 (trans)0.00
BP/DN H-O: 0.987, O-Br: 1.954, Br=O: 1.638H-O-Br: 103.5, O-Br=O: 111.4H-O-Br=O: 180.0 (trans)0.00
pBP/DNH-O: 0.992, O-Br: 1.956, Br=O: 1.642H-O-Br: 103.8, O-Br=O: 111.3H-O-Br=O: 180.0 (trans)0.00
HOOBr CCSD(T)/aug-cc-pVTZ-PPH-O: 0.969, O-O: 1.458, O-Br: 1.905H-O-O: 102.3, O-O-Br: 107.8H-O-O-Br: 83.4-4.87
BP/DN H-O: 0.984, O-O: 1.488, O-Br: 1.936H-O-O: 100.8, O-O-Br: 107.5H-O-O-Br: 81.1-5.71
pBP/DNH-O: 0.989, O-O: 1.492, O-Br: 1.938H-O-O: 101.1, O-O-Br: 107.4H-O-O-Br: 81.3-5.65
HBr(O)O CCSD(T)/aug-cc-pVTZ-PPH-Br: 1.442, Br-O: 1.948 (avg)H-Br-O: 93.8 (avg), O-Br-O: 100.4-43.2
BP/DN H-Br: 1.449, Br-O: 2.011, Br=O: 1.815H-Br-O: 94.0, O-Br=O: 101.9H-Br-O=O: 96.044.5
pBP/DNH-Br: 1.455, Br-O: 2.015, Br=O: 1.819H-Br-O: 94.1, O-Br=O: 101.8H-Br-O=O: 96.144.3

Data synthesized from computational studies. The CCSD(T) method is generally considered to provide more accurate geometries and relative energies.

The data clearly indicates that the peroxide isomer, HOOBr, is the global minimum on the potential energy surface, being more stable than the conventional this compound structure (HOBrO) by approximately 5-6 kcal/mol. The HBr(O)O isomer is significantly less stable.

Experimental and Computational Protocols

The determination of the molecular structure of HBrO₂ and its isomers relies on sophisticated computational chemistry techniques. The following outlines the typical methodologies employed in the cited ab initio studies.

Computational Methods
  • Density Functional Theory (DFT): This approach was used to provide initial geometries and relative energies.

    • Functionals: The Becke exchange functional (B) combined with the Perdew correlation functional (P), and a variation of it (pBP), were utilized.

    • Basis Sets: The DN* and DN** numerical basis sets were employed. These basis sets provide a good balance between computational cost and accuracy for initial structural predictions.

  • Coupled-Cluster Theory [CCSD(T)]: For higher accuracy in both geometries and energies, the "gold standard" CCSD(T) method was employed.

    • Methodology: This post-Hartree-Fock method includes single and double excitations iteratively and adds the effect of triple excitations perturbatively, providing a very accurate description of electron correlation.

    • Basis Sets: The augmented correlation-consistent polarized valence triple-zeta basis set (aug-cc-pVTZ) was used for hydrogen and oxygen atoms. For bromine, to account for relativistic effects, the aug-cc-pVTZ-PP basis set with a pseudopotential was used.

Geometry Optimization and Frequency Calculations

For each isomer, the molecular geometry was fully optimized without any symmetry constraints to find the stationary points on the potential energy surface. To confirm that the optimized structures correspond to true minima, harmonic vibrational frequency calculations were performed. The absence of imaginary frequencies confirms a local minimum.

Logical Workflow for Ab Initio Molecular Structure Determination

The process of determining the molecular structure of a molecule like HBrO₂ using ab initio methods follows a well-defined logical workflow. This workflow ensures a systematic and rigorous investigation of the potential energy surface.

AbInitio_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Calculation cluster_analysis 3. Analysis cluster_output 4. Output start Define Molecular Formula (HBrO2) isomers Propose Plausible Isomers (HOBrO, HOOBr, HBr(O)O) start->isomers method Select Computational Method (e.g., DFT, CCSD(T)) isomers->method basis Choose Basis Set (e.g., aug-cc-pVTZ) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq minima Identify True Minima check_freq->minima Zero Imaginary Frequencies ts Identify Transition States check_freq->ts One Imaginary Frequency geom_params Extract Geometrical Parameters (Bond Lengths, Angles) minima->geom_params rel_energy Calculate Relative Energies minima->rel_energy table Tabulate Quantitative Data geom_params->table rel_energy->table conclusion Draw Conclusions on Structure and Stability table->conclusion

A Comprehensive Technical Guide to Computational Studies on Bromine Oxoacid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the computational studies conducted on the isomers of bromine oxoacids. Utilizing high-level ab initio and density functional theory (DFT) methods, researchers have characterized the structures, stabilities, and interconversion pathways of these reactive species. This document summarizes key quantitative data, details the computational protocols employed, and visualizes the logical and reaction pathways to offer a comprehensive resource for professionals in chemistry and related fields.

Computational Methodologies and Protocols

The accuracy of computational chemistry is fundamentally dependent on the chosen theoretical method and basis set. The studies on bromine oxoacid isomers have predominantly employed sophisticated, high-accuracy methods to reliably predict their properties.

Key Theoretical Methods
  • Quadratic Configuration Interaction (QCISD): This is a high-level ab initio method that incorporates electron correlation beyond the Hartree-Fock approximation. It is particularly effective for calculating accurate energies and geometries of small molecules. The inclusion of single and double excitations provides a robust description of the electronic structure.

  • Coupled-Cluster with Single and Double and Perturbative Triple Excitations (CCSD(T)): Often referred to as the "gold standard" in quantum chemistry, CCSD(T) provides highly accurate results for systems where single-reference methods are appropriate. It is used to obtain reliable energetics and molecular properties.[1][2]

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, BP, and pBP, offer a computationally less expensive alternative to high-level ab initio methods.[3][4] They are widely used for geometry optimizations and frequency calculations, providing a good balance between accuracy and computational cost.

Basis Sets

The choice of basis set is crucial for obtaining accurate results. In the cited studies, Pople-style basis sets and correlation-consistent basis sets are common:

  • Pople Basis Sets (e.g., 6-311G(2d,2p)): These are versatile and widely used basis sets. The 6-311G designation indicates the number of Gaussian functions used to represent the core and valence orbitals. The (2d,2p) notation signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen), which are essential for describing the anisotropic nature of chemical bonds.[5]

  • Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): Designed to systematically converge towards the complete basis set limit, these sets are ideal for high-accuracy calculations. The 'aug' prefix indicates the addition of diffuse functions, which are crucial for describing anions and weak interactions. For heavy elements like bromine, effective core potentials (ECPs) such as aug-cc-pVTZ-PP are often used to replace the core electrons, reducing computational cost while maintaining accuracy.[1][6]

A typical computational workflow for investigating these isomers is depicted below.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_analysis Analysis Phase start Propose Isomeric Structures geom_opt Geometry Optimization (e.g., CCSD(T), QCISD, DFT) start->geom_opt Initial Coordinates freq_calc Vibrational Frequency Calculation geom_opt->freq_calc ts_search Transition State Search (e.g., QST2/3, Berny) geom_opt->ts_search verify_min Verify Minima (0 Imaginary Frequencies) freq_calc->verify_min verify_ts Verify Transition State (1 Imaginary Frequency) freq_calc->verify_ts energy_calc Single-Point Energy Calculation (High-Accuracy Method) rel_energy Determine Relative Energies energy_calc->rel_energy ts_search->freq_calc verify_min->energy_calc Optimized Geometry pathway Map Isomerization Pathway verify_ts->pathway rel_energy->pathway end Final Characterization pathway->end

General computational workflow for studying isomers.

Isomers of Bromous Acid (HBrO₂)

Computational studies have identified three primary isomers for the HBrO₂ molecular formula: HOOBr, HOBrO, and HBrO₂(HBr(O)O).[1] High-level calculations confirm that the peroxide-containing isomer, HOOBr, is the most stable.[7]

Geometric and Energetic Data

The optimized geometries and relative energies of the HBrO₂ isomers have been determined using the CCSD(T) method with an aug-cc-pVTZ(-PP) basis set.[1][6] The data reveals distinct structural differences, particularly in the arrangement of the oxygen atoms.

Parameter HOOBr HOBrO HBr(O)O
Relative Energy (kcal/mol) 0.0< 5.0Higher
Bond Lengths (Å)
r(H-O)~0.97~0.96~1.36
r(O-O)~1.44--
r(O-Br)~1.86~1.84 (HO-Br)~1.65 (Br=O)
r(Br-O)-~1.65 (Br=O)~1.80 (Br-O)
Vibrational Frequencies (cm⁻¹)
    O-H Stretch~3600~3600~1900
    O-O Stretch~880--
    Br=O Stretch-~820~800
(Note: Geometric and frequency values are approximate and collated from multiple computational studies. Relative energy for HBr(O)O is significantly higher, rendering it less stable).
Isomerization Pathway

The interconversion between the two most stable isomers, HOOBr and HOBrO, has been investigated. A significant energy barrier separates these two species, suggesting that isomerization is not facile.

G cluster_HBrO2 HBrO₂ Isomerization HOOBr HOOBr (Global Minimum) TS Transition State HOOBr->TS ΔE‡ = 39.4 kcal/mol HOBrO HOBrO TS->HOBrO

Isomerization pathway between HOOBr and HOBrO.[2]

The high activation energy of 39.4 kcal/mol indicates that the isomerization of the most stable HOOBr isomer to HOBrO is a thermally demanding process and unlikely to occur under typical atmospheric conditions.[2]

Isomers of Bromic Acid (HBrO₃)

For the HBrO₃ formula, computational studies have characterized four isomers: HOBrO₂, HOOOBr, HOOBrO, and the conventional HBrO₃ structure.[5] Unlike the simpler oxoacids, the relative stability ordering can be sensitive to the computational method used. DFT calculations suggest an energy order of HOOOBr < HOBrO₂ < HOOBrO < HBrO₃, while higher-level ab initio studies indicate that HOBrO₂ is the most stable isomer.[4][5]

Geometric and Energetic Data

The structures of the HBrO₃ isomers were optimized at the QCISD/6-311G(2d,2p) level of theory, providing detailed geometric parameters.[5] The relative energies calculated at this level show significant differences in stability among the isomers.

Parameter HOBrO₂ HOOOBr HOOBrO
Relative Energy (kcal/mol) 0.010.114.5
Bond Lengths (Å)
r(H-O)0.9600.9630.962
r(HO-Br)1.776--
r(Br=O)1.602--
r(O-O)-1.4221.437
r(O-Br)-1.8841.883
Vibrational Frequencies (cm⁻¹)
    O-H Stretch364736343629
    Br=O Sym. Stretch823--
    Br=O Asym. Stretch863--
    O-O-O Bend-442-
    O-O-Br Bend--405
(Data obtained from QCISD/6-311G(2d,2p) calculations. Relative energies are with respect to the HOBrO₂ minimum).[5]
Isomerization Pathways

The potential energy surface connecting the peroxide-containing isomers has been explored. The energy barriers for the interconversion between HOOOBr, HOOBrO, and HOBrO₂ are substantial, suggesting that these isomers, once formed, would be kinetically persistent.[5][8]

G HOOOBr HOOOBr (Rel. E = 10.1) TS1 TS1 HOOOBr->TS1 ΔE‡ = 26.7 HOOBrO HOOBrO (Rel. E = 14.5) TS1->HOOBrO TS2 TS2 HOOBrO->TS2 ΔE‡ = 22.2 HOBrO2 HOBrO₂ (Rel. E = 0.0) TS2->HOBrO2

Relative energies (kcal/mol) and barriers for HBrO₃ isomerization.[5]

The calculated energy barriers of 26.7 kcal/mol (for HOOOBr to HOOBrO) and 22.2 kcal/mol (for HOOBrO to HOBrO₂) are large enough to prevent spontaneous isomerization.[5] This indicates that in reactions where these species might be formed, such as the reaction between HO₂ and BrO radicals, they are unlikely to interconvert before reacting or dissociating through other channels.[8]

Hypobromous (HOBr) and Perbromic (HBrO₄) Acids

Computational investigations into the isomerism of hypobromous and perbromic acids are less extensive.

  • Hypothis compound (HOBr): The conventional HOBr structure is the well-established stable form. Theoretical calculations have compared it to the isomeric form HBrO, consistently finding HOBr to be significantly more stable.[4]

  • Perbromic Acid (HBrO₄): Perbromic acid is known to be the least stable of the halogen(VII) oxoacids.[9][10] To date, computational literature has focused on the properties of the tetrahedral HOBrO₃ structure rather than exploring potential, likely highly unstable, peroxide-containing isomers. The focus remains on its synthesis, decomposition, and strong oxidizing properties.[10][11]

Conclusion

Computational chemistry provides indispensable tools for elucidating the complex landscape of bromine oxoacid isomers. High-level ab initio and DFT calculations have successfully characterized multiple stable isomers for HBrO₂ and HBrO₃, revealing their geometric structures, relative stabilities, and vibrational signatures. The calculated high-energy barriers for interconversion suggest that many of these isomers are kinetically stable, even if they are thermodynamically unfavorable compared to the global minimum. This detailed theoretical knowledge is crucial for interpreting experimental observations, understanding atmospheric bromine chemistry, and guiding the development of new chemical processes.

References

The Emergence of a Fleeting Intermediate: Initial Evidence for Bromous Acid in Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance of chemical reactions, the existence of transient, highly reactive intermediates is often the key to unraveling complex mechanisms. One such elusive species is bromous acid (HBrO₂), a compound that, for many years, was only hypothesized to exist. Its fleeting nature makes direct observation challenging, yet its role as a critical intermediate, particularly in the realm of oscillating chemical reactions, is now well-established. This technical guide delves into the core initial evidence that solidified the position of this compound as a tangible reaction intermediate, focusing on the seminal work in the context of the Belousov-Zhabotinsky (BZ) reaction. We will explore the quantitative data, detailed experimental protocols, and the logical frameworks that led to our current understanding.

The Belousov-Zhabotinsky Reaction: A Window into Complex Dynamics

The story of this compound as an intermediate is inextricably linked with the study of the Belousov-Zhabotinsky (BZ) reaction, a classic example of a nonlinear chemical oscillator. Discovered by Boris Belousov in the 1950s and later studied in detail by Anatol Zhabotinsky, this reaction exhibits periodic changes in the concentration of certain intermediates, leading to visible oscillations in the color of the solution, typically between yellow and colorless when cerium is used as the catalyst.[1] The quest to understand the underlying mechanism of these oscillations provided the fertile ground for the identification of this compound as a key player.

The Field-Körös-Noyes (FKN) Mechanism: A Theoretical Framework

In 1972, Richard J. Field, Endre Körös, and Richard M. Noyes published a detailed mechanism for the BZ reaction, now famously known as the FKN mechanism.[2][3][4][5][6][7][8] This mechanism was a landmark achievement, providing a rational explanation for the observed oscillations. At the heart of the FKN mechanism lies the autocatalytic production of this compound (HBrO₂).

The FKN mechanism breaks down the complex BZ reaction into a series of elementary steps. A simplified version of the core reactions involving this compound is presented below.

Core Reactions of the FKN Mechanism

The FKN mechanism is broadly divided into three main processes:

  • Process A: Consumption of bromide ions and production of bromine.

  • Process B: The autocatalytic production of this compound.

  • Process C: Regeneration of bromide ions.

The autocatalytic nature of Process B, where this compound acts as both a reactant and a product, is the driving force behind the rapid increase in the concentration of the oxidized catalyst (e.g., Ce⁴⁺) and is the cornerstone of the evidence for HBrO₂ as an intermediate.

Quantitative Data from the FKN Mechanism

The FKN mechanism is not merely a qualitative description; it is a quantitative model supported by kinetic data. The rate constants for the elementary reactions were determined through a combination of direct experimental measurements and estimations based on thermodynamic and kinetic constraints.[4]

Reaction NumberReactionRate Constant (at ~25°C in ~1.5 M H₂SO₄)
Process A
(R1)BrO₃⁻ + Br⁻ + 2H⁺ → HBrO₂ + HOBrk₁ ≈ 1.2 M⁻³s⁻¹
(R2)HBrO₂ + Br⁻ + H⁺ → 2HOBrk₂ ≈ 3.0 x 10⁶ M⁻²s⁻¹
Process B (Autocatalysis)
(R3)BrO₃⁻ + HBrO₂ + H⁺ → 2BrO₂• + H₂Ok₃ ≈ 42 M⁻²s⁻¹
(R4)BrO₂• + Ce³⁺ + H⁺ → HBrO₂ + Ce⁴⁺k₄ ≈ 8.0 x 10³ M⁻²s⁻¹
(R5)2HBrO₂ → BrO₃⁻ + HOBr + H⁺k₅ ≈ 4.0 x 10⁷ M⁻¹s⁻¹
Process C
(R6)Br₂ + CH₂(COOH)₂ → BrCH(COOH)₂ + Br⁻ + H⁺k₆ ≈ slow

Note: The rate constants have been refined over the years by various researchers. The values presented here are representative of the early estimations that supported the FKN model.

The dramatic difference in the rates of these reactions is crucial for the oscillatory behavior. The slow consumption of bromide in Process A eventually triggers the rapid autocatalytic production of this compound in Process B.

Experimental Evidence for this compound

Direct detection of this compound in the BZ reaction mixture is extremely challenging due to its low concentration and high reactivity. Therefore, the initial evidence was largely indirect, relying on the careful design of experiments that could probe the consequences of its existence and reactivity.

The Work of Noszticzius, Gáspár, and Försterling

A key piece of experimental evidence came from the work of Noszticzius, Gáspár, and Försterling in 1984.[9][10] They designed an experiment to determine the "control intermediate" in the BZ reaction, the species responsible for removing the autocatalytic intermediate, HBrO₂. The two main candidates for the control intermediate were bromide ions (Br⁻) and molecular bromine (Br₂).

The experiment focused on measuring the induction period of the Ce⁴⁺ formation in the BZ reaction under different initial conditions. The induction period is the initial phase of the reaction before the rapid, autocatalytic production of Ce⁴⁺ begins.

Experimental Protocol: The Noszticzius-Gáspár-Försterling Experiment

  • Reaction Mixture Preparation: A solution containing sodium bromate (B103136) (NaBrO₃), cerium(III) sulfate (B86663) (Ce₂(SO₄)₃), and sulfuric acid (H₂SO₄) was prepared in a thermostatted reaction vessel.

  • Initiation of the Reaction: The reaction was initiated by adding a solution of malonic acid.

  • Monitoring the Reaction: The concentration of Ce⁴⁺ was monitored spectrophotometrically by measuring the absorbance at a wavelength where Ce⁴⁺ has a strong absorption, typically around 320-400 nm.[11]

  • Perturbation of the System: The experiment was conducted under three different conditions:

    • a) Control: The standard BZ reaction mixture.

    • b) Addition of Bromine (Br₂): A known amount of molecular bromine was added to the initial reaction mixture.

    • c) Addition of Bromine (Br₂) and Hypothis compound (HOBr): Both bromine and hypothis compound were added to the initial mixture. The addition of HOBr shifts the equilibrium of bromine hydrolysis (Br₂ + H₂O ⇌ HOBr + H⁺ + Br⁻) to the left, thereby reducing the concentration of free bromide ions.

  • Data Analysis: The induction period for each condition was determined from the absorbance versus time plots.

Results and Interpretation

ConditionObservationInterpretation
Control A characteristic induction period was observed.Baseline for comparison.
Addition of Br₂ The induction period was significantly lengthened.Both Br₂ and the Br⁻ produced from its hydrolysis can potentially react with HBrO₂, thus inhibiting the autocatalysis.
Addition of Br₂ and HOBr The induction period was restored to a value close to the control experiment.The added HOBr suppressed the concentration of Br⁻. The fact that the induction period was shortened despite the presence of Br₂ indicated that Br⁻, not Br₂, is the primary species that reacts directly with and consumes HBrO₂.

This elegant experiment provided strong evidence that bromide ions are the key control species that directly interacts with this compound. This, in turn, supported the crucial role of this compound as the autocatalytic intermediate proposed in the FKN mechanism.

Experimental Methodologies

The study of the BZ reaction and the elucidation of the role of this compound relied on a combination of experimental techniques to monitor the concentrations of various species in the reaction mixture over time.

Potentiometric Measurements

Potentiometry was a crucial tool for continuously monitoring the concentration of bromide ions (Br⁻) and the ratio of the oxidized and reduced forms of the catalyst (e.g., [Ce⁴⁺]/[Ce³⁺]).

Experimental Protocol: Potentiometric Monitoring of the BZ Reaction

  • Electrodes:

    • A bromide-selective electrode was used to measure the concentration of Br⁻ ions.

    • A platinum electrode was used as a redox electrode to measure the potential of the Ce⁴⁺/Ce³⁺ couple, which is related to the ratio of their concentrations.

    • A reference electrode (e.g., a saturated calomel (B162337) electrode or a silver-silver chloride electrode) was used to complete the electrochemical cell.

  • Apparatus: The electrodes were immersed in the thermostatted and continuously stirred reaction vessel. The potential differences between the working electrodes and the reference electrode were recorded using a high-impedance voltmeter or a data acquisition system.

  • Procedure:

    • The reaction was initiated by adding one of the reactants (e.g., malonic acid or cerium solution) to the pre-thermostatted mixture of the other components.

    • The potentials were recorded as a function of time, providing a continuous record of the changes in [Br⁻] and the [Ce⁴⁺]/[Ce³⁺] ratio.

Spectrophotometric Measurements

Spectrophotometry was used to monitor the concentration of species that absorb light in the UV-visible region, most notably the oxidized form of the cerium catalyst (Ce⁴⁺).

Experimental Protocol: Spectrophotometric Monitoring of the BZ Reaction

  • Apparatus: A UV-visible spectrophotometer equipped with a thermostatted cell holder and a magnetic stirrer was used. A flow-through cell could also be employed for continuous monitoring.

  • Procedure:

    • The reactants were mixed in the spectrophotometer cuvette, and the reaction was initiated.

    • The absorbance at a specific wavelength (e.g., 320 nm for Ce⁴⁺) was recorded as a function of time.

    • According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species, allowing for the quantitative monitoring of its concentration changes.[12]

Synthesis of Bromite (B1237846) Salts: Creating a Tangible Link

While this compound is too unstable to be isolated, its conjugate base, the bromite ion (BrO₂⁻), can be stabilized in the form of salts. The ability to synthesize and handle bromite salts provided a crucial link between the theoretical intermediate and a tangible chemical substance.

Experimental Protocol: Synthesis of Sodium Bromite (NaBrO₂) Solution

Caution: Bromine is a hazardous and corrosive substance. This synthesis should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: A reaction kettle equipped with a stirrer is charged with a 15% aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Reaction: The sodium hydroxide solution is cooled to 10-20 °C. While stirring, bromine (Br₂) is slowly added dropwise to the solution over a period of several hours.

  • Reaction Equation: 2NaOH + Br₂ → NaBrO₂ + NaBr + H₂O

  • Reaction Control: The temperature is maintained in the range of 10-20 °C throughout the addition of bromine.

  • Completion and Filtration: After the addition of bromine is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion. The resulting solution contains sodium bromite and sodium bromide. The solution can be used directly or further purified.[12][13][14]

Visualizing the Core Concepts

To better illustrate the relationships and workflows described, the following diagrams are provided in the DOT language for Graphviz.

FKN_Mechanism_Core cluster_ProcessA Process A: Bromide Consumption cluster_ProcessB Process B: Autocatalysis cluster_ProcessC Process C: Bromide Regeneration BrO3_A BrO₃⁻ HBrO2_A HBrO₂ BrO3_A->HBrO2_A + Br⁻, 2H⁺ Br_minus_A Br⁻ HOBr_A HOBr HBrO2_A->HOBr_A + Br⁻, H⁺ HBrO2_B HBrO₂ HBrO2_A->HBrO2_B BrO3_B BrO₃⁻ BrO2_rad 2BrO₂• BrO3_B->BrO2_rad + HBrO₂, H⁺ HBrO2_B->BrO3_B disproportionation Ce4 Ce⁴⁺ BrO2_rad->HBrO2_B + Ce³⁺, H⁺ Ce3 Ce³⁺ Ce3->Ce4 oxidation Ce4_C Ce⁴⁺ Ce4->Ce4_C MA Malonic Acid BrMA Bromomalonic Acid MA->BrMA + Br₂ Br_minus_C Br⁻ Br_minus_C->Br_minus_A Ce4_C->Br_minus_C + BrMA Ce3_C Ce³⁺ Ce4_C->Ce3_C reduction

Caption: Core reaction pathways of the FKN mechanism.

Experimental_Workflow cluster_Potentiometry Potentiometric Monitoring cluster_Spectrophotometry Spectrophotometric Monitoring BZ_Reaction_P BZ Reaction in Stirred Vessel Electrodes Br⁻ Selective Electrode Pt Redox Electrode Reference Electrode BZ_Reaction_P->Electrodes Data_Acquisition_P High Impedance Voltmeter / Data Logger Electrodes->Data_Acquisition_P Concentration_Data_P [Br⁻] vs. Time [Ce⁴⁺]/[Ce³⁺] vs. Time Data_Acquisition_P->Concentration_Data_P BZ_Reaction_S BZ Reaction in Cuvette Spectrophotometer UV-Vis Spectrophotometer BZ_Reaction_S->Spectrophotometer Data_Acquisition_S Absorbance Measurement at fixed λ (e.g., 320 nm) Spectrophotometer->Data_Acquisition_S Concentration_Data_S [Ce⁴⁺] vs. Time Data_Acquisition_S->Concentration_Data_S

Caption: Experimental workflows for monitoring the BZ reaction.

Conclusion

The initial evidence for this compound as a reaction intermediate was a triumph of indirect deduction and careful experimental design. The theoretical framework provided by the FKN mechanism, which placed HBrO₂ at the center of the autocatalytic cycle in the Belousov-Zhabotinsky reaction, was substantiated by kinetic data and elegant experiments like that of Noszticzius and his colleagues. While direct observation of this ephemeral species remained elusive for some time, the convergence of theoretical modeling and indirect experimental evidence provided a compelling case for its existence and critical role. This foundational work not only unraveled the mystery of a fascinating oscillating reaction but also underscored the power of mechanistic studies in chemistry, paving the way for further exploration of complex reaction networks in chemical and biological systems.

References

Spectroscopic Identification of Aqueous Bromous Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromous acid (HBrO₂) is a highly reactive and unstable bromine oxoacid that plays a critical role as an intermediate in various chemical reactions, most notably the Belousov-Zhabotinsky (BZ) oscillating reaction. Due to its transient nature in aqueous solutions, the direct spectroscopic identification of HBrO₂ is exceptionally challenging. This guide provides a comprehensive overview of the theoretical and indirect experimental methods for the spectroscopic identification of aqueous this compound. It details the theoretical predictions of its spectroscopic signatures, experimental protocols for its in-situ generation, and the kinetic analysis required to infer its presence and concentration. This document is intended to serve as a technical resource for researchers in chemistry, life sciences, and drug development who are interested in the study of this elusive species.

Theoretical Spectroscopic Characterization of this compound

Given the instability of this compound, theoretical calculations are paramount in predicting its spectroscopic properties. Ab initio and Density Functional Theory (DFT) calculations provide insights into the vibrational and electronic properties of the HBrO₂ molecule.

Predicted Vibrational Frequencies (Raman Spectroscopy)

Theoretical calculations of the vibrational frequencies of HBrO₂ isomers have been performed. These calculations are crucial for predicting the Raman shifts expected for this molecule. The primary vibrational modes of interest involve the O-Br-O bending and stretching, and the O-H bending. While experimental verification in the aqueous phase is lacking, the calculated frequencies provide a starting point for identifying potential Raman signals of HBrO₂ in a complex mixture.

Predicted Electronic Transitions (UV-Vis Spectroscopy)

The UV-Visible absorption spectrum of a molecule is determined by its electronic transitions. For this compound, theoretical models can predict the energies of these transitions. It is expected that HBrO₂ would exhibit absorption in the UV region. However, due to the presence of multiple other bromine species with strong UV absorption in any solution containing HBrO₂, isolating the specific absorption bands of HBrO₂ is a significant challenge.

Experimental Protocols for Indirect Spectroscopic Identification

The spectroscopic identification of aqueous HBrO₂ relies on generating it in situ and observing its effects on the reaction system. Stopped-flow spectroscopy is the primary technique for such investigations.

Stopped-Flow Spectroscopy

Principle: Stopped-flow spectroscopy is a rapid mixing technique that allows for the monitoring of fast chemical reactions in solution.[1] Two or more reactant solutions are rapidly mixed, and the reaction progress is followed by a spectroscopic probe (typically UV-Vis absorbance or fluorescence) with millisecond time resolution.[1] This technique is ideal for studying the kinetics of reactions involving transient intermediates like this compound.

Experimental Protocol: Study of the Bromate-Bromide Reaction

The reaction between bromate (B103136) (BrO₃⁻) and bromide (Br⁻) in acidic solution is a classic example of a reaction that proceeds through a this compound intermediate.

  • Reagent Preparation:

    • Solution A: Prepare a solution of sodium bromate (NaBrO₃) and a pH buffer (e.g., acetate (B1210297) buffer) in deionized water.

    • Solution B: Prepare a solution of sodium bromide (NaBr) in deionized water with the same buffer concentration as Solution A.

    • All solutions should be brought to a constant temperature before the experiment.

  • Stopped-Flow Instrument Setup:

    • The stopped-flow instrument should be equipped with a UV-Vis spectrophotometer.

    • Set the spectrophotometer to monitor the absorbance at a wavelength where a product or a long-lived intermediate absorbs, for instance, at the isosbestic point of Br₂/Br₃⁻ (around 446 nm) to follow the overall reaction progress.[2][3]

  • Data Acquisition:

    • Load Solution A and Solution B into the two driving syringes of the stopped-flow apparatus.

    • Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically stop the flow and start recording the absorbance as a function of time.

    • Collect data for a sufficient duration to observe the complete reaction profile.

  • Kinetic Analysis:

    • The resulting kinetic trace (absorbance vs. time) is then fitted to a kinetic model that includes the elementary steps involving the formation and consumption of HBrO₂.

    • By fitting the experimental data to the model, the rate constants for the reactions involving HBrO₂ can be determined, and its transient concentration profile can be simulated.

experimental_workflow cluster_prep Reagent Preparation cluster_instrument Stopped-Flow Instrument cluster_analysis Data Analysis A Solution A (NaBrO₃ + Buffer) Syringes Driving Syringes A->Syringes B Solution B (NaBr + Buffer) B->Syringes Mixer Mixing Chamber Syringes->Mixer Rapid Injection Cell Observation Cell (UV-Vis Detector) Mixer->Cell Stop Stopping Syringe Cell->Stop Flow Stop & Trigger Data Absorbance vs. Time Data Cell->Data Spectroscopic Monitoring Model Kinetic Modeling Data->Model Result HBrO₂ Concentration Profile Model->Result

Caption: Experimental workflow for the indirect spectroscopic study of HBrO₂. (Max Width: 760px)
The Belousov-Zhabotinsky (BZ) Reaction

The BZ reaction is a complex oscillating chemical reaction that involves the oxidation of an organic substrate (e.g., malonic acid) by bromate in the presence of a metal catalyst (e.g., cerium or ferroin).[4][5] this compound is a key intermediate that drives the autocatalytic cycle of the reaction.

Experimental Protocol: Monitoring the BZ Reaction

  • Reagent Preparation:

    • Prepare separate stock solutions of sodium bromate, malonic acid, sodium bromide, sulfuric acid, and the catalyst (e.g., cerium(IV) sulfate (B86663) or ferroin).

    • The concentrations of the reactants need to be carefully chosen to ensure oscillatory behavior.

  • Reaction Setup:

    • In a beaker with a magnetic stirrer, combine the sulfuric acid, malonic acid, and sodium bromide solutions.

    • Add the catalyst solution.

    • Initiate the reaction by adding the sodium bromate solution.

  • Spectroscopic Monitoring:

    • The reaction can be monitored using a standard UV-Vis spectrophotometer by observing the absorbance changes of the catalyst. For the cerium-catalyzed reaction, the oscillation between Ce(III) and Ce(IV) can be followed by monitoring the absorbance of Ce(IV) at around 320 nm.[4] For the ferroin-catalyzed reaction, the color change from red (Fe(II)) to blue (Fe(III)) can be monitored in the visible region.

  • Data Analysis:

    • The oscillatory trace of the catalyst's absorbance is a direct reflection of the underlying reaction mechanism, which is controlled by the concentration of HBrO₂.

    • Detailed kinetic models of the BZ reaction, such as the FKN mechanism or the Oregonator model, can be used to simulate the concentration profiles of all species, including HBrO₂.[5][6] By comparing the simulated and experimental oscillations of the catalyst, the behavior of the HBrO₂ intermediate can be inferred.

bz_reaction_pathway BrO3_minus BrO₃⁻ HBrO2 HBrO₂ (Intermediate) BrO3_minus->HBrO2 + Br⁻ + 2H⁺ BrO3_minus->HBrO2 + HBrO₂ + H⁺ (Autocatalysis) Br_minus Br⁻ MA Malonic Acid BrMA Bromomalonic Acid MA->BrMA + Br₂ Ce3_plus Ce³⁺ (Catalyst) HBrO2->BrO3_minus Disproportionation HOBr HOBr HBrO2->HOBr + Br⁻ + H⁺ HBrO2->HOBr Disproportionation Ce4_plus Ce⁴⁺ (Oxidized Catalyst) HBrO2->Ce4_plus + 2Ce³⁺ + 2H⁺ Br2 Br₂ HOBr->Br2 + Br⁻ + H⁺ Ce4_plus->Br_minus via oxidation of MA/BrMA Ce4_plus->Ce3_plus + BrMA

Caption: Simplified signaling pathway of the Belousov-Zhabotinsky reaction. (Max Width: 760px)

Quantitative Data Summary

The following tables summarize the key spectroscopic data for this compound (theoretical) and other relevant bromine species that may be present in solution.

Table 1: Theoretical Spectroscopic Data for Aqueous this compound (HBrO₂) and Related Species

SpeciesTechniquePredicted Wavelength / WavenumberNotes
HBrO₂ Raman Calculated vibrational frequenciesDependent on the theoretical model used. Key modes are O-Br-O bend and stretch, and O-H bend.
HBrO₂ UV-Vis Predicted in the UV regionSpecific λmax and ε are not well-established experimentally.
HOBrUV-Vis~260 nm, ~329 nm (as OBr⁻)Absorption is pH-dependent.[7]
Br₂UV-Vis~390-446 nmAbsorption maximum can be influenced by the solvent.[8]
Br₃⁻UV-Vis~266-270 nmStrong absorption band.[7]
BrO₃⁻UV-VisWeak absorption in the deep UVGenerally does not interfere in the near-UV and visible regions.
Br⁻UV-Vis / RamanNo significant absorption/signalSpectroscopically inactive in the typical range of interest.

Table 2: Experimental Spectroscopic Data for Interfering Bromine Species in Aqueous Solution

SpeciesTechniqueλmax / Wavenumber (cm⁻¹)Molar Absorptivity (ε) / Relative IntensityReference
Br₂ (aq)UV-Vis~390 nm~170 M⁻¹cm⁻¹[8]
Br₂ (aq)Raman~312 cm⁻¹Strong[9]
Br₃⁻ (aq)UV-Vis~266 nm~40,000 M⁻¹cm⁻¹[7]
HOBr (aq)UV-Vis~260 nm~100 M⁻¹cm⁻¹[7]
OBr⁻ (aq)UV-Vis~329 nm~340 M⁻¹cm⁻¹[7]

Conclusion

The spectroscopic identification of aqueous this compound is a formidable task due to its inherent instability. Direct observation of its UV-Vis or Raman spectrum in solution has not been definitively reported. However, a combination of theoretical calculations and indirect experimental methods provides a robust framework for its characterization. Theoretical predictions of its vibrational and electronic spectra serve as a guide for experimental design. The use of stopped-flow spectroscopy to monitor reactions where HBrO₂ is a key intermediate, coupled with sophisticated kinetic modeling, allows for the inference of its concentration profile and reactivity. The Belousov-Zhabotinsky reaction offers a well-established system for the in-situ generation and study of HBrO₂ dynamics. A thorough understanding of the spectroscopic properties of other bromine species is essential for deconvoluting complex spectra and isolating the contribution of this compound. This guide provides the necessary theoretical background, experimental protocols, and data for researchers to pursue the challenging but rewarding task of identifying and characterizing aqueous this compound.

References

determination of bromous acid acid dissociation constant (pKa)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Determination of the Acid Dissociation Constant (pKa) of Bromous Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HBrO₂) is a reactive halogen oxoacid that, due to its instability, exists primarily as a transient intermediate in various chemical reactions.[1] It is a key species in the Belousov-Zhabotinsky oscillating reaction and in the disproportionation of bromite (B1237846) ions.[1] The acid dissociation constant (pKa) of this compound is a critical physicochemical parameter that governs its reactivity, stability, and the relative concentrations of the protonated acid (HBrO₂) and its conjugate base, the bromite ion (BrO₂⁻), in solutions of varying pH. Understanding this equilibrium is fundamental for professionals in chemical kinetics, environmental science, and drug development, where halogen chemistry plays a vital role. This guide provides a comprehensive overview of the experimental methods used to determine the pKa of this unstable acid, presents the reported quantitative data, and illustrates the associated chemical principles and workflows.

Quantitative Data Summary

The inherent instability of this compound makes direct pKa measurement challenging. Consequently, values reported in the literature are derived from indirect methods, primarily kinetic studies. The table below summarizes the experimentally determined pKa values for this compound.

pKa ValueTemperature (°C)Ionic Strength (M)Method of Determination
6.25Not SpecifiedNot SpecifiedKinetic analysis of bromite decomposition
3.43 ± 0.05250.06Kinetic analysis of the sodium bromite and potassium iodide reaction

Table 1: Reported Acid Dissociation Constants (pKa) for this compound (HBrO₂).[1]

Experimental Protocols

Due to the rapid decomposition of this compound in acidic solutions, its pKa cannot be reliably determined by standard methods like potentiometric or spectrophotometric titration without specialized equipment.[1][2][3] The established values have been derived from kinetic investigations where the reaction rate is dependent on the pH and, therefore, on the concentration of either HBrO₂ or BrO₂⁻.

Kinetic Analysis of Bromite Decomposition

This method estimates the pKa by observing the rate at which bromite ions decompose under varying pH conditions. The rate of decomposition is functionally dependent on the concentration of hydrogen ions, which allows for the pKa to be inferred.

Experimental Methodology:

  • Solution Preparation: A series of buffered solutions covering a range of pH values is prepared. A solution of a stable bromite salt (e.g., Sodium Bromite, NaBrO₂) is also prepared.

  • Kinetic Runs: The decomposition of bromite is initiated by introducing the sodium bromite solution into the different pH-buffered solutions. The temperature and ionic strength are maintained at constant values throughout the series of experiments.

  • Rate Measurement: The initial rate of the decomposition reaction is measured for each pH value. This is typically achieved by monitoring the change in concentration of a reactant or product over a short period using spectrophotometry.

  • Data Analysis: The logarithm of the initial reaction velocity is plotted against the pH of the solution. The resulting plot is analyzed to determine the relationship between the reaction rate and the hydrogen ion concentration. From this relationship, the acid dissociation constant can be estimated.[1] A pKa of 6.25 was determined using this methodology.[1]

Kinetic Analysis of the Bromite-Iodide Reaction

This method is based on measuring the initial velocity of the reaction between sodium bromite and potassium iodide across a wide pH range. The reaction rate's dependence on the proton concentration is used to calculate the dissociation constant.

Experimental Methodology:

  • Reagent Preparation: Standardized solutions of sodium bromite (NaBrO₂), potassium iodide (KI), and a series of buffers (e.g., phosphate, acetate) are prepared to maintain a constant pH for each experimental run, typically spanning a range from 2.9 to 8.0.[1]

  • Reaction Conditions: The experiments are conducted at a constant temperature (e.g., 25 °C) and constant ionic strength (e.g., 0.06 M, maintained with an inert salt like NaClO₄).[1]

  • Rate Determination: The reaction is initiated by mixing the reactants. The initial rate of the reaction is determined by monitoring the formation of a product (e.g., iodine) or the consumption of a reactant using a suitable analytical technique, such as stopped-flow spectrophotometry, which is ideal for measuring rapid reaction kinetics.

  • pKa Calculation: The reaction rate shows a first-order dependence on the hydrogen ion concentration [H⁺] in the pH range of 4.5 to 8.0.[1] By analyzing the pH-rate profile, the acid dissociation constant (Ka) can be calculated. This method yielded a Ka value of (3.7±0.9)×10⁻⁴ M, which corresponds to a pKa of 3.43±0.05.[1]

Visualizations

Diagrams are provided below to illustrate the fundamental equilibrium and a general workflow applicable to the kinetic determination of pKa.

G1 HBrO2 HBrO₂ (aq) H_plus H⁺ (aq) HBrO2->H_plus Dissociation (Ka) BrO2_minus BrO₂⁻ (aq) HBrO2->BrO2_minus Dissociation (Ka) H_plus->HBrO2 Association BrO2_minus->HBrO2 Association

Caption: Dissociation equilibrium of this compound in aqueous solution.

G2 cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Buffered Solutions (Varying pH) C Initiate Reaction in each Buffer at Constant Temperature & Ionic Strength A->C B Prepare Reactant Solutions (e.g., NaBrO₂, KI) B->C D Measure Initial Reaction Rate (e.g., Spectrophotometry) C->D E Plot log(Initial Rate) vs. pH D->E F Analyze pH-Rate Profile to Determine Relationship E->F G Calculate Ka and pKa F->G

Caption: Generalized experimental workflow for kinetic determination of pKa.

References

An In-depth Technical Guide on the Thermodynamic Properties of Bromous Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermodynamic properties of bromous acid (HBrO₂) in aqueous solution. Due to its inherent instability, direct experimental determination of all its thermodynamic parameters remains a challenge. Consequently, much of the available data is derived from kinetic studies and theoretical estimations. This document collates the existing quantitative data, outlines relevant experimental methodologies, and presents key reaction pathways.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of this compound are crucial for understanding its role as a reactive intermediate in various chemical systems, including the well-known Belousov-Zhabotinsky oscillating reaction. The following table summarizes the key thermodynamic parameters for aqueous this compound. It is important to note that some of these values are estimates and should be used with an understanding of their origin.

Thermodynamic PropertySymbolValueNotes
Enthalpy of Formation (aqueous) ΔH°f(aq)-33 kJ/molEstimated value based on trend analysis with other halogen oxoacids.
Acid Dissociation Constant Ka(3.7 ± 0.9) × 10-4 MDetermined from kinetic data of the reaction between sodium bromite (B1237846) and potassium iodide at 25 °C and an ionic strength of 0.06 M.[1]
pKa pKa3.43 ± 0.05Derived from the Ka value.[1] An earlier estimation based on bromite decomposition kinetics suggested a pKa of 6.25.[1]
Gibbs Free Energy of Formation (aqueous) ΔG°f(aq)Not directly availableDue to the instability of this compound, direct experimental determination is challenging.
Standard Molar Entropy (aqueous) S°(aq)Not directly availableValues for related species such as the bromide ion (Br⁻) are known (82 J·mol⁻¹·K⁻¹).

Experimental Protocols

The determination of the thermodynamic properties of an unstable species like this compound requires specialized experimental techniques. The following sections outline the general methodologies that have been employed or are applicable.

Determination of the Acid Dissociation Constant (pKa) via Kinetic Studies

The pKa of this compound has been determined by studying the kinetics of reactions involving the bromite ion (BrO₂⁻), the conjugate base of this compound.

Methodology:

  • Reaction Setup: The rate of a reaction where the protonation of the bromite ion influences the overall reaction rate is monitored. For instance, the reaction between sodium bromite and potassium iodide has been used.[1]

  • pH Control: The reaction is carried out in a series of buffered solutions with a range of known pH values.

  • Rate Measurement: The initial rate of the reaction is measured at each pH. This can be achieved using techniques like stopped-flow spectrophotometry to monitor the change in absorbance of a reactant or product over a short period.

  • Data Analysis: The logarithm of the initial reaction velocity is plotted against the pH of the solution. The shape of this plot, particularly any inflection points, can be related to the pKa of the acid. A first-order dependence of the reaction rate on the hydrogen ion concentration in a specific pH range is indicative of the protonation equilibrium.[1]

Estimation of Enthalpy of Formation (ΔH°f)

Direct calorimetric measurement of the enthalpy of formation of this compound is difficult due to its instability. Therefore, estimation methods are employed.

Methodology:

  • Trend Analysis: The enthalpy of formation of aqueous this compound has been estimated by analyzing the trends in the known enthalpies of formation of other aqueous halogen oxoacids (e.g., HOCl, HClO₂, HClO₃ and HOBr, HBrO₃).[2]

  • Assumption: The estimation assumes that the enthalpy of formation of HBrO₂(aq) lies between that of hypothis compound (HOBr(aq)) and bromic acid (HBrO₃(aq)) in a manner analogous to the relationship observed for the corresponding chlorous species.[2]

Key Reaction Pathway: Disproportionation of this compound

A defining characteristic of this compound in solution is its propensity to undergo disproportionation, a reaction where it is simultaneously oxidized and reduced. This reaction is a cornerstone of the mechanism of the Belousov-Zhabotinsky oscillating reaction.

The overall disproportionation reaction is:

2 HBrO₂(aq) → HOBr(aq) + HBrO₃(aq)

This reaction proceeds through a complex mechanism, with the rate-limiting step believed to be the formation of a hydrated anhydride (B1165640) intermediate.

Disproportionation_Pathway HBrO2_1 HBrO₂ Intermediate [H₂Br₂O₄] Hydrated Anhydride Intermediate HBrO2_1->Intermediate Reaction HBrO2_2 HBrO₂ HBrO2_2->Intermediate Products HOBr + HBrO₃ Intermediate->Products Decomposition

Disproportionation of this compound

The logical flow for the experimental determination of the pKa of this compound using kinetic data can be visualized as follows:

pKa_Determination_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase ReactionSetup Set up reaction with varying pH RateMeasurement Measure initial reaction rates (e.g., spectrophotometrically) ReactionSetup->RateMeasurement DataPlotting Plot log(initial rate) vs. pH RateMeasurement->DataPlotting Analysis Analyze the resulting curve for inflection points and slope DataPlotting->Analysis pKaCalculation Calculate pKa from the data Analysis->pKaCalculation

Workflow for pKa Determination

References

An In-depth Technical Guide on the Standard Gibbs Free Energy of Formation for Bromous Acid (HBrO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of bromous acid (HBrO₂), with a particular focus on its standard Gibbs free energy of formation. Due to the inherent instability of HBrO₂, direct experimental determination of its thermodynamic parameters is challenging. Consequently, the available data are primarily derived from estimations based on electrochemical measurements, disproportionation equilibria, and theoretical calculations. This document collates the existing data, outlines the probable experimental approaches for their determination, and situates the chemistry of HBrO₂ within the context of a significant oscillating chemical reaction.

Quantitative Thermodynamic Data

The thermodynamic parameters for aqueous this compound (HBrO₂) are summarized in the table below. It is critical to note that these values are estimations, as pure HBrO₂ has not been isolated.

Thermodynamic ParameterSymbolEstimated ValueUnits
Standard Gibbs Free Energy of Formation (aqueous)ΔGf°(aq)-95kJ/mol
Standard Enthalpy of Formation (aqueous)ΔHf°(aq)-33kJ/mol

Note: The standard state is defined as 298.15 K (25 °C) and 1 bar.

Experimental Protocols for Thermodynamic Data Estimation

While a specific, detailed experimental protocol for the determination of the standard Gibbs free energy of formation of HBrO₂ is not available in the literature due to its instability, the estimated values are based on well-established electrochemical and kinetic methods. The following outlines the principles of the likely experimental approaches.

1. Electrochemical Measurements

This method involves the use of electrochemical cells to determine the standard potential (E°) of a reaction involving the species of interest. The standard Gibbs free energy change (ΔG°) for the reaction is then calculated using the following equation:

ΔG° = -nFE°

where:

  • n is the number of moles of electrons transferred in the reaction.

  • F is the Faraday constant (96485 C/mol).

  • E° is the standard cell potential.

The standard Gibbs free energy of formation of HBrO₂ can then be derived by applying Hess's law, using the known ΔGf° values of the other reactants and products in the electrochemical reaction.

  • Experimental Workflow:

    • Construct an electrochemical cell where one half-cell involves a reaction with HBrO₂.

    • Measure the cell potential under standard conditions (or extrapolate to standard conditions).

    • Calculate the standard cell potential (E°).

    • Use the relationship ΔG° = -nFE° to find the standard Gibbs free energy change for the overall reaction.

    • Calculate the ΔGf° for HBrO₂ using the known ΔGf° values of other species in the reaction.

2. Disproportionation Equilibria

This compound is known to be an intermediate in the disproportionation of hypobromite. By studying the kinetics and equilibrium of reactions involving the formation and consumption of HBrO₂, it is possible to estimate its thermodynamic properties. For instance, the disproportionation of HBrO₂ itself into hypothis compound (HBrO) and bromic acid (HBrO₃) can be studied:

2HBrO₂(aq) ⇌ HBrO(aq) + HBrO₃(aq)

The equilibrium constant (K) for this reaction can be determined by measuring the concentrations of the species at equilibrium. The standard Gibbs free energy change for this reaction can then be calculated:

ΔG° = -RTlnK

where:

  • R is the ideal gas constant (8.314 J/mol·K).

  • T is the temperature in Kelvin.

  • K is the equilibrium constant.

From the ΔG° of this reaction and the known ΔGf° values for HBrO and HBrO₃, the ΔGf° for HBrO₂ can be estimated.

  • Experimental Workflow:

    • Generate HBrO₂ in solution, for example, by the reaction of a bromite (B1237846) salt with a weak acid.

    • Monitor the concentrations of HBrO₂, HBrO, and HBrO₃ over time until equilibrium is reached, often using spectroscopic methods.

    • Determine the equilibrium constant (K) from the equilibrium concentrations.

    • Calculate the standard Gibbs free energy change (ΔG°) for the disproportionation reaction.

    • Calculate the ΔGf° for HBrO₂ using known thermodynamic data for the other species.

Involvement of HBrO₂ in the Belousov-Zhabotinsky Reaction

This compound is a crucial intermediate in the Belousov-Zhabotinsky (BZ) reaction, a well-known example of a nonlinear chemical oscillator. The complex mechanism of the BZ reaction involves a series of feedback loops, and the concentration of HBrO₂ plays a key role in the oscillations. The Field-Körös-Noyes (FKN) mechanism provides a detailed description of the BZ reaction. Below is a diagram illustrating the central role of HBrO₂ in this reaction network.

Belousov_Zhabotinsky_HBrO2 cluster_autocatalysis Autocatalytic Loop (Process B) cluster_inhibition Inhibition (Process A) BrO3- BrO3- HBrO2 HBrO2 BrO3-->HBrO2 + Br- + 2H+ BrO2_rad BrO2• BrO3-->BrO2_rad + HBrO2 + H+ BrO3-->BrO2_rad HOBr HOBr HBrO2->HOBr + Br- + H+ HBrO2->HOBr + HBrO2 HBrO2->HOBr Br- Br- Br2 Br2 HOBr->Br2 + Br- + H+ Ce(III) Ce(III) Ce(IV) Ce(IV) Ce(IV)->Ce(III) + Bromomalonic Acid BrO2_rad->HBrO2 + Ce(III) + H+ BrO2_rad->HBrO2 Malonic Acid Malonic Acid Bromomalonic Acid Bromomalonic Acid Malonic Acid->Bromomalonic Acid + Br2 Bromomalonic Acid->Br- (reduction)

Caption: Key reaction pathways involving HBrO₂ in the Belousov-Zhabotinsky reaction.

The diagram above illustrates the central role of this compound (HBrO₂) in the autocatalytic and inhibitory steps of the Belousov-Zhabotinsky reaction. The interplay between the production and consumption of HBrO₂ and bromide ions (Br⁻) drives the characteristic oscillations.

This technical guide provides the most current understanding of the standard Gibbs free energy of formation of HBrO₂ and its chemical context. As computational chemistry methods advance, more accurate theoretical values for the thermodynamic properties of such unstable species are expected to become available, providing valuable data for researchers in various fields of chemistry and drug development.

electronic structure and bonding in bromous acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Structure and Bonding in Bromous Acid (HBrO₂)

Introduction

This compound (HBrO₂) is a bromine oxoacid where bromine exists in the +3 oxidation state.[1] It is a highly unstable compound, primarily encountered as a transient species in aqueous solutions.[2][3] Despite its instability, HBrO₂ is a crucial intermediate in various chemical systems, most notably in the Belousov-Zhabotinsky oscillating reaction, a classic example of non-linear chemical dynamics.[1] Its fleeting existence makes direct experimental characterization challenging, necessitating a combination of in-situ generation, rapid spectroscopic techniques, and computational modeling to elucidate its structural and electronic properties. This guide provides a comprehensive overview of the electronic structure, bonding, and key physicochemical properties of this compound.

Electronic Structure and Bonding

The electronic arrangement and bonding in this compound can be described through a hierarchical application of bonding theories, from the simple Lewis structure to more complex hybridization and molecular orbital theories.

Lewis Structure

To construct the Lewis structure for HBrO₂, we first sum the valence electrons: 1 (from H) + 7 (from Br) + 2 × 6 (from O) = 20 valence electrons.[4][5] Bromine, being the least electronegative atom (besides hydrogen), serves as the central atom. The hydrogen atom is bonded to one of the oxygen atoms, a common feature for oxoacids. The most stable Lewis structure that minimizes formal charges places a single bond between the bromine and the hydroxyl (-OH) group and a double bond between the bromine and the terminal oxygen atom. This arrangement satisfies the octet rule for the oxygen atoms and results in zero formal charges for all atoms.

The predominant resonance structure is O=Br-OH, with two lone pairs on the bromine atom, two on the terminal oxygen, and two on the hydroxyl oxygen.

VSEPR Theory and Molecular Geometry

The Valence Shell Electron Pair Repulsion (VSEPR) theory is used to predict the molecular geometry around the central bromine atom. In the HBrO₂ molecule, the bromine atom is surrounded by four electron domains:

  • One single bond to the hydroxyl oxygen.

  • One double bond to the terminal oxygen (counted as a single domain).

  • Two lone pairs of electrons.

With four electron domains, the electron geometry is approximately tetrahedral. However, the presence of two lone pairs results in a bent or V-shaped molecular geometry with respect to the atoms (O-Br-O).[4][6] This bent shape leads to an asymmetrical distribution of charge, making this compound a polar molecule.[6] Computational studies have identified several isomers, with the most stable conformation being a non-planar structure.[1][2]

Hybridization

Based on the tetrahedral electron geometry predicted by VSEPR theory, the central bromine atom in this compound undergoes sp³ hybridization .[1][6][7] One s-orbital and three p-orbitals of the bromine atom combine to form four sp³ hybrid orbitals. Two of these hybrid orbitals are occupied by lone pairs of electrons, while the other two form sigma (σ) bonds with the oxygen atoms. The oxygen atom of the hydroxyl group is also sp³ hybridized.

Molecular Orbital (MO) Theory

A molecular orbital approach provides a more detailed description of the bonding. The Br-O sigma (σ) bonds are formed by the overlap of the sp³ hybrid orbitals of bromine with the sp³ orbitals of the hydroxyl oxygen and the p-orbital of the terminal oxygen. The pi (π) bond in the Br=O double bond arises from the side-on overlap of a bromine d-orbital and an oxygen p-orbital. Advanced computational calculations suggest that the electronic structure involves delocalized molecular orbitals spread across the O-Br-O framework, rather than localized bonds involving d-orbitals.[4]

Quantitative Data Summary

The physicochemical properties of this compound have been determined through a combination of experimental measurements and computational studies. Key quantitative data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula HBrO₂[1][2]
Molar Mass 112.911 g/mol [2]
pKa (at 25 °C) 3.43 ± 0.05[1][2][3]
Molecular Geometry Bent (V-shaped)[3][4][6]
H-O-Br Bond Angle 106.1°[1][2][3]
Br-O Bond Length ~1.85 Å[1]
Dihedral Angle (H-O-Br-O) 74.2° (most stable isomer)[1][2]
Br-O Bond Energy ~201 kJ/mol[1]
Dipole Moment ~2.1 D[1]
Standard Heat of Formation (ΔHf°(aq)) -33 kJ/mol[8][9]
UV-Vis Absorption Maxima 260 nm (ε = 350 M⁻¹cm⁻¹), 340 nm (ε = 120 M⁻¹cm⁻¹)[1]
Raman Spectroscopy Bands 830 cm⁻¹ (Br-O stretch), 340 cm⁻¹ (Br-OH bend)[1]
Standard Reduction Potentials E°(BrO₂⁻/BrO⁻) = +1.33 V, E°(BrO₂⁻/Br⁻) = +1.47 V[1]

Experimental and Computational Protocols

Due to its inherent instability, this compound is not isolated as a pure substance but is instead generated in situ for study.

Synthesis Protocols

Several methods are employed to produce this compound in aqueous solutions for experimental investigation:

  • Oxidation of Hypothis compound: This is a common and direct method where hypothis compound (HBrO) is oxidized by hypochlorous acid (HClO) under controlled pH conditions (typically between 4 and 6).[1][3][10]

    • Reaction: HBrO + HClO → HBrO₂ + HCl

  • Syn-proportionation Reaction: The reaction between bromic acid (HBrO₃) and hydrobromic acid (HBr) can be used to generate HBrO₂.[2][10]

    • Reaction: 2 HBrO₃ + HBr → 3 HBrO₂

  • Disproportionation of Hypothis compound: In this reaction, two molecules of hypothis compound react to form this compound and hydrobromic acid.[2][10]

    • Reaction: 2 HBrO → HBrO₂ + HBr

Analytical and Characterization Protocols

The transient nature of HBrO₂ requires rapid and sensitive analytical techniques for its identification and quantification.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used for the quantitative determination of HBrO₂ in solution.[1] The molecule exhibits characteristic absorption maxima at 260 nm and 340 nm.[1] By monitoring the absorbance at these wavelengths, its concentration and reaction kinetics can be studied.

  • Raman Spectroscopy: Raman spectroscopy provides structural information by detecting vibrational modes. For HBrO₂, distinctive bands are observed at 830 cm⁻¹ (attributed to the Br-O stretch) and 340 cm⁻¹ (attributed to the Br-OH bend), which help confirm its molecular structure.[1]

  • Kinetic Studies: The acid dissociation constant (pKa) of this compound was determined by studying the initial velocity of the reaction between sodium bromite (B1237846) and potassium iodide over a pH range of 2.9 to 8.0.[2] The rate of reaction is dependent on the concentration of H⁺, allowing for the calculation of Ka.[2]

Computational Chemistry Protocols
  • Ab Initio Methods: High-level computational methods are used to model the properties of this compound.[8][11] These studies involve optimizing the molecular geometry to find the most stable conformations (isomers) and calculating properties such as bond lengths, bond angles, vibrational frequencies, and relative energetics.[8] These theoretical calculations provide valuable insights that complement the limited experimental data available for this unstable molecule.

Visualization of Bonding Concepts

The logical progression from the basic electron count to the final molecular geometry and hybridization of this compound can be visualized as a workflow.

G Conceptual Workflow for HBrO₂ Structure cluster_0 1. Foundational Principles cluster_1 2. Structural Prediction cluster_2 3. Bonding Description A Valence Electrons (H=1, Br=7, O=6) Total = 20 B Lewis Structure O=Br(..)-OH (Minimize Formal Charges) A->B Construct C VSEPR Theory: 4 Electron Domains (2 Bonding, 2 Lone Pairs) B->C Analyze Central Atom (Br) D Electron Geometry: Tetrahedral C->D Predict E Molecular Geometry: Bent / V-Shaped D->E Account for Lone Pairs F Hybridization of Br: sp³ D->F Infer from Geometry G Molecular Orbitals: σ and π bonds E->G Relates to F->G Describe Overlap

Caption: Logical flow from valence electrons to molecular structure and bonding in HBrO₂.

References

Unveiling the Conformational Landscape of Bromous Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide delves into the existence and characterization of bromous acid (HBrO₂) conformers, providing a comprehensive resource for researchers, scientists, and professionals in drug development. Utilizing high-level computational chemistry and referencing experimental data, this document elucidates the structural nuances of this reactive halogen oxoacid.

Introduction

This compound (HBrO₂), a key intermediate in the celebrated Belousov–Zhabotinsky oscillating reaction, is an unstable and highly reactive molecule. Its transient nature makes experimental characterization challenging. Consequently, computational chemistry has become an indispensable tool for understanding its intrinsic properties, including its conformational landscape. This guide summarizes the current scientific understanding of HBrO₂ isomers and conformers, focusing on the work of de Souza and Brown, who have performed extensive computational analyses on the subject.[1]

Isomers of this compound (HBrO₂)

Computational studies have identified three primary isomers of this compound: HOOBr, HOBrO, and HBr(O)O.[1][2] Through sophisticated ab initio calculations, the relative stabilities and geometric parameters of these isomers have been determined, providing crucial insights into their potential for existence and interconversion.

Computational Methodology

The primary computational method employed for the characterization of HBrO₂ isomers is the Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] level of theory.[1][2][3] This high-accuracy quantum chemical method is essential for obtaining reliable energetic and geometric information for small, challenging molecules.

  • Geometry Optimization and Vibrational Frequencies: Optimized geometries and harmonic vibrational frequencies were determined using the CCSD(T) method. For hydrogen and oxygen atoms, the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set was used. For the bromine atom, the aug-cc-pVTZ-PP basis set with a relativistic pseudopotential was employed to account for relativistic effects.[1][2][3]

  • Energetics: To obtain highly accurate relative energies, the energies were extrapolated to the complete basis set (CBS) limit.[1] This procedure minimizes the errors associated with using a finite basis set.

Quantitative Data on HBrO₂ Isomers

The following tables summarize the key quantitative data obtained from the CCSD(T) calculations for the three principal isomers of this compound.

Table 1: Relative Energies of HBrO₂ Isomers
IsomerRelative Energy (kcal/mol)
HOOBr0.00
HOBrO4.65
HBr(O)O35.26

Data sourced from de Souza and Brown (2016). Note: The original paper should be consulted for the full energetic data including zero-point vibrational energy corrections.

Table 2: Optimized Geometries of HBrO₂ Isomers at the CCSD(T) Level of Theory
IsomerParameterValue
HOOBr r(H-O)0.966 Å
r(O-O)1.445 Å
r(O-Br)1.911 Å
a(H-O-O)100.4°
a(O-O-Br)108.9°
d(H-O-O-Br)90.1°
HOBrO r(H-O)0.965 Å
r(O-Br)1.832 Å
r(Br-O')1.651 Å
a(H-O-Br)107.5°
a(O-Br-O')111.4°
d(H-O-Br-O')80.3°
HBr(O)O r(H-Br)1.436 Å
r(Br-O)1.815 Å
r(Br-O')1.815 Å
a(H-Br-O)94.6°
a(O-Br-O')105.7°
d(H-Br-O-O')116.3°

Data sourced from the optimized structures presented by de Souza and Brown (2016). Bond lengths (r) are in angstroms (Å), bond angles (a) are in degrees (°), and dihedral angles (d) are in degrees (°). O' denotes the terminal oxygen atom.

Experimental Investigation: Matrix Isolation Spectroscopy

Direct experimental observation of HBrO₂ conformers is hampered by the molecule's instability. Matrix isolation spectroscopy is a powerful technique to trap and study reactive species like this compound.

General Experimental Protocol
  • Precursor Preparation: A suitable precursor, such as a mixture of HBr and O₂, is prepared in the gas phase.

  • Matrix Deposition: The precursor gas is co-deposited with a large excess of an inert gas (e.g., neon or argon) onto a cryogenic window (typically at temperatures below 20 K). This rapid freezing traps the precursor molecules in an inert solid matrix, preventing their aggregation and reaction.

  • In Situ Generation: The precursor molecules are subjected to photolysis (e.g., using a UV laser) within the matrix. The light provides the energy to break bonds and initiate chemical reactions, leading to the formation of HBrO₂ isomers.

  • Spectroscopic Characterization: The species trapped in the matrix are then characterized using spectroscopic techniques, primarily Fourier-transform infrared (FTIR) spectroscopy. The vibrational frequencies of the newly formed molecules are measured.

  • Comparison with Theory: The experimentally observed vibrational spectra are compared with the harmonic vibrational frequencies calculated for the different HBrO₂ isomers. This comparison allows for the identification and confirmation of the specific isomers formed in the experiment.

Research Workflow for Investigating HBrO₂ Conformers

The following diagram illustrates the synergistic relationship between computational and experimental approaches in the study of this compound conformers.

BromousAcid_Workflow cluster_computational Computational Investigation cluster_experimental Experimental Verification comp_start Define HBrO₂ Isomers (HOOBr, HOBrO, HBr(O)O) comp_method Select High-Level Ab Initio Method (e.g., CCSD(T)) comp_start->comp_method comp_basis Choose Appropriate Basis Sets (e.g., aug-cc-pVTZ) comp_method->comp_basis comp_geom Geometry Optimization comp_basis->comp_geom comp_freq Vibrational Frequency Calculation comp_geom->comp_freq comp_energy Single-Point Energy Calculation (Complete Basis Set Extrapolation) comp_geom->comp_energy comp_results Predicted Geometries, Frequencies, and Relative Energies comp_freq->comp_results comp_energy->comp_results analysis Analysis and Comparison comp_results->analysis exp_start Matrix Isolation Spectroscopy exp_precursor Prepare Precursors (e.g., HBr + O₂) exp_start->exp_precursor exp_deposit Co-deposition with Inert Gas (e.g., Ne) exp_precursor->exp_deposit exp_photolysis In Situ Photolysis (UV Laser) exp_deposit->exp_photolysis exp_ftir FTIR Spectroscopy exp_photolysis->exp_ftir exp_results Experimental Vibrational Spectra exp_ftir->exp_results exp_results->analysis conclusion Identification and Characterization of HBrO₂ Isomers analysis->conclusion

Workflow for the Investigation of this compound Conformers.

Conclusion

The existence of multiple isomers of this compound, with HOOBr being the most stable, has been firmly established through high-level computational studies.[1][2][3] The data presented in this guide provide a quantitative basis for understanding the structural and energetic properties of these elusive species. The synergy between theoretical predictions and experimental verification, primarily through matrix isolation spectroscopy, is crucial for advancing our knowledge of reactive intermediates like this compound. This foundational understanding is essential for researchers in physical chemistry, as well as for professionals in fields where halogen chemistry plays a critical role.

References

The Bromite Ion (BrO₂⁻): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The bromite (B1237846) ion, BrO₂⁻, represents bromine in its +3 oxidation state, a crucial but highly unstable intermediate in the chemistry of bromine oxyanions.[1] Its transient nature makes it a challenging species to study, yet its role in reaction mechanisms, such as the Belousov-Zhabotinsky oscillating reaction and water disinfection processes, necessitates a thorough understanding of its fundamental properties.[2] This technical guide provides an in-depth summary of the core chemical properties of the bromite ion, including its molecular structure, reactivity, and kinetics. It details experimental protocols for its synthesis and analytical detection and uses visualizations to clarify complex reaction pathways and workflows. This document is intended to serve as a foundational resource for professionals working in chemical research and development.

Molecular Structure and Bonding

The bromite ion is a monovalent inorganic anion with the chemical formula BrO₂⁻. Its structure is dictated by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central bromine atom is bonded to two oxygen atoms and possesses two lone pairs of electrons. This arrangement results in a tetrahedral electron geometry and a bent molecular geometry. The hybridization of the central bromine atom is sp³. The presence of lone pairs leads to a bond angle of approximately 109.5 degrees.[3] The molecule is polar due to its asymmetrical bent shape.[3] The Lewis structure involves resonance, with the double bond delocalized between the two bromine-oxygen bonds.[4][5]

PropertyValueReference
Chemical FormulaBrO₂⁻
Oxidation State of Br+3[1]
Total Valence Electrons20
Electron GeometryTetrahedral
Molecular GeometryBent (AX₂N₂ type)
Hybridizationsp³
Bond Angle (O-Br-O)~109.5°[3]
PolarityPolar[3]
Conjugate AcidBromous Acid (HBrO₂)
pKₐ of this compound3.43 at 25 °C[2]

Thermodynamic and Redox Properties

The chemistry of bromite is dominated by redox reactions, where it acts as an intermediate between the more stable bromide (Br⁻, -1 state), bromine (Br₂, 0 state), hypobromite (B1234621) (BrO⁻, +1 state), and bromate (B103136) (BrO₃⁻, +5 state) ions.

Bromine_Oxidation_States cluster_reactions Redox Pathways Br_minus Bromide (Br⁻) -1 Br2 Bromine (Br₂) 0 Br_minus->Br2 Oxidation Br2->Br_minus Reduction BrO_minus Hypobromite (BrO⁻) +1 Br2->BrO_minus Oxidation / Disproportionation BrO_minus->Br2 Reduction / Comproportionation BrO2_minus Bromite (BrO₂⁻) +3 BrO_minus->BrO2_minus Oxidation / Disproportionation BrO2_minus->BrO_minus Reduction BrO3_minus Bromate (BrO₃⁻) +5 BrO2_minus->BrO3_minus Oxidation / Disproportionation BrO3_minus->BrO2_minus Reduction BrCl_Bromite_Reaction HOBr HOBr + Cl⁻ BrCl BrCl (Reactive Intermediate) HOBr->BrCl Equilibrium BrOBrO BrOBrO (Unstable Intermediate) BrCl->BrOBrO + BrO₂⁻ (Br⁺ Transfer) BrO2 Bromite (BrO₂⁻) BrO2->BrOBrO Products Bromate (BrO₃⁻) + Bromide (Br⁻) + 2H⁺ BrOBrO->Products + H₂O (Hydrolysis) H2O H₂O H2O->Products IC_Workflow cluster_prep Sample Preparation cluster_analysis IC System Sample Aqueous Sample Filter 0.2 µm Filtration Sample->Filter Injector Inject into IC Filter->Injector Column Anion-Exchange Column Separation Injector->Column Suppressor Suppressor Column->Suppressor Conductivity Conductivity Detector Suppressor->Conductivity PCR Post-Column Reactor (+KI) Conductivity->PCR UV_Vis UV-Vis Detector (352 nm) PCR->UV_Vis Data Data UV_Vis->Data Data Acquisition & Quantification

References

Methodological & Application

Application Notes and Protocols for the In Situ Generation of Bromous Acid for Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromous acid (HBrO₂) is a highly reactive and unstable intermediate in the chemistry of bromine oxoacids. Its transient nature makes direct handling and storage impossible, necessitating its generation in situ for experimental studies. The controlled generation of this compound is of significant interest for kinetic studies in various fields, including water disinfection, atmospheric chemistry, and the study of oscillating chemical reactions like the Belousov-Zhabotinsky (BZ) reaction. Furthermore, understanding the reactions of HBrO₂ is crucial in drug development, where oxidative stress and halogenating species can impact drug stability and efficacy.

These application notes provide detailed protocols for the in situ generation of this compound, enabling researchers to perform kinetic studies of its reactions with various substrates. The primary method described herein involves the reaction of bromate (B103136) and bromide in an acidic medium, a well-established route for producing this compound.

Core Principles: The Chemistry of this compound Generation

The most common and controllable method for generating this compound in situ is the reaction between bromate (BrO₃⁻) and bromide (Br⁻) ions in an acidic solution. This reaction is a key component of the Belousov-Zhabotinsky oscillating reaction.[1][2][3] The overall reaction proceeds through a series of steps, with the initial formation of hypothis compound (HOBr) and this compound (HBrO₂).

The key reactions are:

  • Reaction of Bromate and Bromide: BrO₃⁻ + Br⁻ + 2H⁺ → HBrO₂ + HOBr

  • Autocatalytic Production of this compound: BrO₃⁻ + HBrO₂ + H⁺ → 2BrO₂• + H₂O BrO₂• + Ce³⁺ + H⁺ → HBrO₂ + Ce⁴⁺ (in the presence of a catalyst like Cerium)

For kinetic studies of a specific substrate with HBrO₂, it is often desirable to generate HBrO₂ in a controlled, non-oscillating manner. This can be achieved by carefully selecting the initial concentrations of reactants to favor the initial production of HBrO₂ and minimizing the subsequent complex reactions.

Another method for generating this compound is through the disproportionation of hypothis compound (HOBr):

2HOBr → HBrO₂ + HBr

However, this reaction can be slow and is highly dependent on pH, making it less suitable for rapid and controlled generation for many kinetic applications.

Experimental Protocols

This section outlines a protocol for the in situ generation of this compound using the bromate-bromide reaction in an acidic medium, followed by the introduction of a substrate for kinetic analysis. The reaction progress is monitored spectrophotometrically.

Materials and Reagents
  • Potassium bromate (KBrO₃)

  • Sodium bromide (NaBr)

  • Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄)

  • Substrate of interest

  • Distilled or deionized water

  • Spectrophotometer with temperature control

  • Stopped-flow apparatus (for rapid kinetics) or standard quartz cuvettes

  • pH meter

Preparation of Stock Solutions
  • Potassium Bromate (KBrO₃) Stock Solution (e.g., 0.1 M): Dissolve the required mass of KBrO₃ in a volumetric flask with distilled water.

  • Sodium Bromide (NaBr) Stock Solution (e.g., 0.1 M): Dissolve the required mass of NaBr in a volumetric flask with distilled water.

  • Sulfuric Acid (H₂SO₄) Stock Solution (e.g., 1.0 M): Carefully add concentrated H₂SO₄ to distilled water in a volumetric flask, cool, and dilute to the mark. Standardize the acid solution by titration.

  • Substrate Stock Solution: Prepare a stock solution of the substrate of interest at a suitable concentration in an appropriate solvent (preferably water or a buffer compatible with the reaction conditions).

Experimental Workflow for Kinetic Studies

The following diagram illustrates the general workflow for a kinetic experiment involving the in situ generation of HBrO₂.

experimental_workflow cluster_prep Solution Preparation cluster_generation In Situ Generation & Reaction cluster_monitoring Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solutions (Bromate, Bromide, Acid, Substrate) B Mix Bromate, Bromide, and Acid (Initiates HBrO₂ generation) A->B Reactants C Introduce Substrate Solution B->C HBrO₂ source D Monitor Reaction Progress (Spectrophotometry) C->D Reaction mixture E Determine Kinetic Parameters (Rate constants, Order of reaction) D->E Absorbance vs. Time data reaction_pathway BrO3 Bromate (BrO₃⁻) HBrO2 This compound (HBrO₂) BrO3->HBrO2 HOBr Hypothis compound (HOBr) BrO3->HOBr Br Bromide (Br⁻) Br->HBrO2 Br->HOBr H H⁺ H->HBrO2 H->HOBr Products Products HBrO2->Products Substrate Substrate Substrate->Products

References

Application Notes and Protocols for the Laboratory Synthesis of Bromous Acid from Hypobromite Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of bromous acid (HBrO₂) via the controlled oxidation of hypobromite (B1234621) (BrO⁻). Due to the inherent instability of this compound, the synthesis is achieved through the formation of its more stable conjugate base, the bromite (B1237846) ion (BrO₂⁻), followed by acidification. The primary method detailed is the pH-controlled disproportionation of sodium hypobromite, a process where a portion of the hypobromite is oxidized to bromite. An alternative catalytic approach is also discussed. This guide includes comprehensive experimental protocols, data on product distribution, and visualizations of the chemical pathways and workflows.

Introduction

This compound (HBrO₂) is a reactive bromine oxoacid of significant interest in various chemical and biological systems. However, its high instability presents a considerable challenge for its direct synthesis and isolation.[1] Consequently, laboratory preparation of this compound typically involves the synthesis of a more stable bromite salt, such as sodium bromite (NaBrO₂), which can then be used to generate this compound in situ in an aqueous solution.

The synthesis of bromite from hypobromite is not a direct oxidation in the conventional sense but is achieved through a controlled disproportionation reaction. In this reaction, hypobromite simultaneously undergoes oxidation to bromite and reduction to bromide. By carefully controlling the reaction conditions, particularly the pH, the formation of bromite can be favored over the more common disproportionation products, bromide and bromate (B103136).

These application notes provide two primary protocols for the synthesis of sodium bromite, the precursor to this compound:

  • Protocol 1: pH-Controlled Disproportionation of Sodium Hypobromite. This method is based on the kinetic studies of hypothis compound disproportionation, which indicate that at a pH above 8, the initial and primary product is the bromite ion.[2]

  • Protocol 2: Catalytic Oxidation of Hypobromite using a CuO Catalyst (Conceptual). This section discusses a potential method based on research showing that cupric oxide (CuO) can catalyze the disproportionation of hypothis compound, with bromite being a key intermediate.[3]

Safety Precautions

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

  • Sodium Hydroxide (B78521) (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.

  • Hypobromite, Bromite, and this compound: These are strong oxidizing agents. Avoid contact with organic materials and other reducing agents.

  • Acidic Solutions: Handle strong acids with caution.

Experimental Protocols

Protocol 1: Synthesis of Sodium Bromite via pH-Controlled Disproportionation of Sodium Hypobromite

This protocol is divided into two main stages: the preparation of a sodium hypobromite solution and its subsequent controlled disproportionation to sodium bromite.

Stage 1: Preparation of Sodium Hypobromite Solution

Materials:

  • Sodium hydroxide (NaOH) pellets

  • Liquid bromine (Br₂)

  • Distilled water, chilled

  • Ice-salt bath

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • Prepare a solution of sodium hydroxide by dissolving 40 g of NaOH in 100 mL of chilled distilled water in the three-necked flask.

  • Cool the NaOH solution to 0°C in an ice-salt bath.

  • Slowly add 11 mL (approximately 34 g) of liquid bromine dropwise to the cold, stirred NaOH solution using the dropping funnel.

  • Maintain the temperature of the reaction mixture below 5°C during the addition of bromine. This will generate a pale yellow solution of sodium hypobromite in situ.

Stage 2: Controlled Disproportionation to Sodium Bromite

Materials:

Equipment:

  • Reaction vessel from Stage 1

  • pH meter

Procedure:

  • Adjust the pH of the freshly prepared, cold sodium hypobromite solution to between 9 and 10 using a suitable buffer. The kinetic studies by Beckwith and Margerum indicate that bromite is the initial product of hypobromite disproportionation in the pH range above 8.[2]

  • Maintain the temperature of the reaction mixture at approximately 10-20°C.

  • Allow the reaction to proceed with stirring for several hours. The progress of the reaction can be monitored by periodically taking aliquots and analyzing for the presence of bromite, bromide, and bromate using ion chromatography.

  • Once the desired concentration of sodium bromite is achieved, the reaction can be quenched by cooling the solution to below 5°C to slow down further disproportionation to bromate.

Stage 3: Generation of this compound

Materials:

  • Sodium bromite solution (from Stage 2)

  • Dilute sulfuric acid (H₂SO₄) or another strong acid

Procedure:

  • To generate this compound in situ, carefully acidify a portion of the cold sodium bromite solution with a dilute strong acid.

  • The resulting solution will contain this compound (HBrO₂). It is important to note that this solution will be unstable and should be used immediately for any subsequent applications.

Protocol 2: Catalytic Oxidation of Hypobromite using a CuO Catalyst (Conceptual)

This protocol is based on the findings that CuO can catalyze the disproportionation of hypothis compound to form bromite as an intermediate.[3] Further research is required to optimize this method for the preparative synthesis and isolation of bromite.

Materials:

  • Sodium hypobromite solution

  • Cupric oxide (CuO) powder

  • Buffer solution (pH ~8.6)

Procedure:

  • Prepare a buffered solution of sodium hypobromite at a pH of approximately 8.6, which is near the pKa of hypothis compound.

  • Add a catalytic amount of CuO powder to the solution with vigorous stirring.

  • Monitor the reaction closely for the formation of bromite. The challenge with this method is to stop the reaction before the bromite is further oxidized to bromate, which is also catalyzed by CuO.

  • Rapid separation of the catalyst (e.g., by filtration) and quenching of the reaction would be necessary to isolate the bromite.

Data Presentation

The following table summarizes the expected product distribution from the disproportionation of hypobromite as a function of pH, based on kinetic data.[2]

pH RangePrimary ReactionMajor ProductsComments
< 45HOBr → BrO₃⁻ + 2Br₂ + 2H₂O + H⁺Bromine (Br₂) and Bromate (BrO₃⁻)Rapid disproportionation.
4 - 73HOBr → BrO₃⁻ + 2Br⁻ + 3H⁺Bromate (BrO₃⁻) and Bromide (Br⁻)The stoichiometric factor of the reaction varies.
> 82OBr⁻ → BrO₂⁻ + Br⁻Bromite (BrO₂⁻) and Bromide (Br⁻)Optimal for bromite synthesis.

Visualization of Pathways and Workflows

Reaction Pathway for pH-Controlled Disproportionation

G cluster_disproportionation Disproportionation Pathways BrO_minus Hypobromite (BrO⁻) BrO2_minus Bromite (BrO₂⁻) BrO_minus->BrO2_minus Oxidation (pH > 8) Br_minus Bromide (Br⁻) BrO_minus->Br_minus Reduction BrO3_minus Bromate (BrO₃⁻) BrO2_minus->BrO3_minus Further Oxidation

Caption: Disproportionation pathways of hypobromite.

Experimental Workflow for this compound Synthesis

G start Start prep_hypo Prepare Sodium Hypobromite Solution start->prep_hypo control_disp Controlled Disproportionation (pH 9-10, 10-20°C) prep_hypo->control_disp gen_acid Acidification to Generate this compound control_disp->gen_acid end End Product: This compound Solution gen_acid->end

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most practically achieved through the preparation of its more stable salt, sodium bromite, followed by acidification. The pH-controlled disproportionation of sodium hypobromite at a pH above 8 provides a viable and literature-supported method for the laboratory-scale synthesis of sodium bromite. While catalytic methods show promise, they require further development to be applied for the specific synthesis of bromite. The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in the preparation and application of this compound.

References

Application Notes and Protocols for Preparing Stable Bromite Salt Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromite (B1237846) salt solutions, particularly sodium bromite (NaBrO₂), are reactive chemical species with applications in various fields, including organic synthesis and as a disinfectant. However, bromite ions (BrO₂⁻) are inherently unstable in aqueous solutions, tending to disproportionate into bromide (Br⁻) and bromate (B103136) (BrO₃⁻) ions. This instability presents a significant challenge for their storage and application, where a consistent concentration is required. This document provides a detailed protocol for the preparation of a more stable sodium bromite solution and outlines methods for its quantification to monitor stability over time.

Application Notes: Understanding Bromite Solution Stability

The stability of a bromite solution is primarily influenced by pH, temperature, and the presence of disproportionation products. The decomposition of bromite is a complex process involving several reactions. The main degradation pathways are:

  • Primary Disproportionation: Two bromite ions react to form a hypobromite (B1234621) ion (BrO⁻) and a bromate ion (BrO₃⁻).

    • 2BrO₂⁻ → BrO⁻ + BrO₃⁻

  • Reaction with Bromide: If bromide ions are present, they can react with bromite to produce hypobromite.

    • Br⁻ + BrO₂⁻ → 2BrO⁻

  • Secondary Reaction: The hypobromite formed can then react with another bromite ion to produce bromide and bromate.

    • BrO⁻ + BrO₂⁻ → Br⁻ + BrO₃⁻

Key factors to control for enhancing stability include:

  • pH: Bromite solutions are more stable in alkaline conditions. Acidic environments promote the formation of bromous acid (HBrO₂), which is highly unstable and rapidly disproportionates. A high pH (ideally ≥ 13) is recommended to maintain the bromite in its ionic form and suppress decomposition pathways.

  • Temperature: The rate of decomposition reactions increases with temperature. Therefore, it is recommended to prepare and store bromite solutions at low temperatures (e.g., 2-8°C) to minimize degradation.

  • Initial Reactant Concentration: The preparation method outlined below aims to create a solution with a specific composition that favors stability.

Due to this inherent instability, it is crucial to quantify the bromite concentration of the solution at regular intervals, especially before use in critical applications.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Sodium Bromite Solution

This protocol is adapted from a method designed to produce a sodium bromite solution with enhanced stability.[1] It involves the reaction of bromine with an alkaline solution that already contains sodium bromite.

Materials:

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium bromite (NaBrO₂) solution (can be a previously prepared, less stable solution, or a small amount can be prepared initially using standard methods)

  • Liquid bromine (Br₂)

  • Distilled or deionized water

  • Reaction vessel with stirring capability and temperature control (e.g., a jacketed reactor connected to a cooling bath)

  • Dropping funnel

Procedure:

  • Prepare the initial alkaline solution:

    • Prepare a 15% (w/w) aqueous solution of sodium hydroxide.

    • In a temperature-controlled reaction vessel, place a specific volume of the 15% NaOH solution.

    • Add a smaller volume of a pre-existing sodium bromite solution to the NaOH solution. A suggested weight ratio is 1 part sodium bromite solution to 5 parts 15% NaOH solution.

  • Control the temperature:

    • Cool the mixture in the reaction vessel to 10-20°C and maintain this temperature range throughout the reaction. Use a cooling bath and continuous stirring.

  • Add bromine:

    • Slowly add liquid bromine to the stirred, cooled solution using a dropping funnel. The addition should be done dropwise over a period of 8-12 hours to control the reaction rate and temperature.

    • A suggested weight ratio is 1 part bromine to 1 part of the initial 15% NaOH solution.

  • Reaction completion and settling:

    • After the bromine addition is complete, continue stirring the mixture at 10-20°C for an additional 2-3 hours.

    • Stop stirring and allow the solution to stand for 6-8 hours to let any precipitates settle.

  • Filtration and Storage:

    • Carefully filter the supernatant to obtain the final sodium bromite solution.

    • Store the solution in a tightly sealed, opaque container at a reduced temperature (2-8°C) to maximize its shelf life.

Protocol 2: Quantification of Bromite by Iodometric Titration

This protocol describes a standard redox titration method to determine the concentration of bromite in the prepared solution. The principle is that bromite, being an oxidizing agent, will oxidize iodide ions (I⁻) to iodine (I₂) in an acidic medium. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

Materials:

  • Potassium iodide (KI)

  • Sulfuric acid (H₂SO₄), 2 M

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

  • Starch indicator solution (1%)

  • Bromite solution (the sample to be analyzed)

  • Erlenmeyer flasks

  • Burette

  • Pipettes

Procedure:

  • Sample Preparation:

    • Pipette a known volume (e.g., 10.00 mL) of the prepared sodium bromite solution into a 250 mL Erlenmeyer flask.

    • Dilute with approximately 100 mL of distilled or deionized water.

  • Reaction with Iodide:

    • Add an excess of potassium iodide (approximately 1-2 g) to the flask and swirl to dissolve.

    • Carefully and slowly, add about 10 mL of 2 M sulfuric acid to acidify the solution. The solution should turn a yellow-brown color due to the liberation of iodine.

    • Stopper the flask and allow the reaction to proceed in the dark for 5-10 minutes to ensure complete reaction.

  • Titration:

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale straw color.

    • Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration with sodium thiosulfate, adding it dropwise, until the blue-black color disappears, indicating the endpoint.

  • Calculation:

    • The reaction stoichiometry is: BrO₂⁻ + 4I⁻ + 4H⁺ → Br⁻ + 2I₂ + 2H₂O

    • And the titration reaction is: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

    • From this, 1 mole of bromite is equivalent to 4 moles of sodium thiosulfate.

    • Calculate the concentration of bromite in the original solution using the following formula:

      • Molarity of Bromite = (M_thiosulfate × V_thiosulfate) / (4 × V_bromite)

Data Presentation

The stability of the prepared bromite solution should be monitored over time by performing the iodometric titration at regular intervals. The results can be presented in a table as follows:

Time (Days)Storage Temperature (°C)Bromite Concentration (M)% of Initial Concentration
04[Initial Concentration]100%
74[Concentration][%]
144[Concentration][%]
304[Concentration][%]
025 (Room Temp)[Initial Concentration]100%
725 (Room Temp)[Concentration][%]
1425 (Room Temp)[Concentration][%]
3025 (Room Temp)[Concentration][%]

Note: The data in this table is illustrative. Actual values must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Protocol 1: Solution Preparation cluster_quant Protocol 2: Quantification cluster_stability Stability Assessment prep1 Prepare 15% NaOH and initial NaBrO2 solution prep2 Cool mixture to 10-20°C with stirring prep1->prep2 prep3 Slowly add liquid Bromine (8-12 hours) prep2->prep3 prep4 React for 2-3 hours at 10-20°C prep3->prep4 prep5 Settle for 6-8 hours prep4->prep5 prep6 Filter and store at 2-8°C prep5->prep6 quant1 Take known volume of Bromite solution prep6->quant1 Sample for QC stab1 Store solution under different conditions prep6->stab1 Store for stability study quant2 Add excess KI and acidify quant1->quant2 quant3 Titrate liberated I2 with standard Na2S2O3 quant2->quant3 quant4 Add starch indicator near endpoint quant3->quant4 quant5 Continue titration to colorless endpoint quant4->quant5 quant6 Calculate Bromite concentration quant5->quant6 stab3 Record and tabulate concentration data quant6->stab3 Input data stab2 Perform quantification at regular intervals stab1->stab2 stab2->stab3

Fig. 1: Experimental workflow for preparing and assessing stable bromite solutions.

decomposition_pathway cluster_main Main Decomposition Pathways cluster_factors Influencing Factors 2 BrO2- 2 Bromite (BrO₂⁻) BrO- Hypobromite (BrO⁻) 2 BrO2-->BrO- Disproportionation BrO3- Bromate (BrO₃⁻) 2 BrO2-->BrO3- BrO-->BrO3- Br- Bromide (Br⁻) BrO-->Br- Reaction with BrO₂⁻ Br-->BrO- Reaction with BrO₂⁻ Factors Stability is decreased by: - Low pH (acidic conditions) - High Temperature

References

Application Notes and Protocols: The Role of Bromous Acid in the Belousov-Zhabotinsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role of bromous acid (HBrO₂) in the Belousov-Zhabotinsky (BZ) reaction, a classic example of a nonlinear chemical oscillator. Understanding the kinetics and mechanism of this reaction is crucial for researchers in various fields, including nonlinear dynamics, chemical kinetics, and systems biology, and can provide insights into oscillatory phenomena observed in biological systems.

Introduction to the Belousov-Zhabotinsky Reaction

The Belousov-Zhabotinsky (BZ) reaction is a family of oscillating chemical reactions where the concentrations of intermediate chemical species exhibit periodic changes.[1] The overall reaction typically involves the oxidation of an organic substrate, such as malonic acid, by a bromate (B103136) salt in a strong acidic medium, catalyzed by a metal ion like cerium or ferroin.[2][3] The visual manifestation of these oscillations is a periodic change in the color of the solution, for instance, between yellow and colorless for the cerium-catalyzed reaction, corresponding to the oscillation between Ce(IV) and Ce(III) oxidation states.

The Pivotal Role of this compound (HBrO₂)

This compound is a key intermediate species that governs the oscillatory behavior of the BZ reaction.[4] Its concentration fluctuates dramatically during the reaction, acting as a switch between two main processes, often referred to as Process A and Process B in the Field-Körös-Noyes (FKN) mechanism, a widely accepted model for the BZ reaction.[5][6]

  • Process A (Inhibition): At high bromide ion (Br⁻) concentrations, the production of this compound is inhibited. Bromide ions react with this compound, preventing its accumulation.[7]

  • Process B (Autocatalysis): When the bromide ion concentration falls below a critical value, an autocatalytic reaction takes over, leading to a rapid increase in the concentration of this compound.[8] This process is responsible for the sharp color change observed in the reaction as the catalyst is oxidized (e.g., Ce(III) to Ce(IV)).[9]

The interplay between the production and consumption of this compound, controlled by the bromide ion concentration, creates a feedback loop that drives the sustained oscillations.

Quantitative Data

The following tables summarize key quantitative data for a typical cerium-catalyzed BZ reaction.

Table 1: Initial Reactant Concentrations for a Classic BZ Reaction

ReagentConcentration (M)
Sodium Bromate (NaBrO₃)0.0702
Malonic Acid (CH₂(COOH)₂)0.070
Cerium(IV) Ammonium (B1175870) Nitrate (B79036) ((NH₄)₂Ce(NO₃)₆)0.017
Sulfuric Acid (H₂SO₄)1.75
Potassium Bromide (KBr)0.0056

Data sourced from a study employing X-ray absorption and UV-Vis spectroscopies.[2]

Table 2: Rate Constants for the Abbreviated FKN Mechanism

ReactionRate Constant
BrO₃⁻ + Br⁻ + 2H⁺ → HBrO₂ + HOBrk₁ = 2.0 M⁻³s⁻¹
HBrO₂ + Br⁻ + H⁺ → 2HOBrk₂ = 3.0 x 10⁶ M⁻²s⁻¹
BrO₃⁻ + HBrO₂ + H⁺ → 2BrO₂• + H₂Ok₃ = 42 M⁻²s⁻¹
2HBrO₂ → BrO₃⁻ + HOBr + H⁺k₄ = 4.0 x 10³ M⁻¹s⁻¹
BrO₂• + Ce(III) + H⁺ → HBrO₂ + Ce(IV)k₅ = 8.0 x 10⁴ M⁻²s⁻¹

These rate constants are part of the simplified Oregonator model of the FKN mechanism.

Table 3: Typical Oscillation Characteristics

ParameterValue
Induction Period~1.3 minutes
Oscillation Period~1 minute
Ce(IV) Concentration RangeVaries, with initial bursts followed by depletion
Br⁻ Concentration RangeOscillates between approximately 10⁻⁵ M and 10⁻⁷ M

Data compiled from various experimental observations.[2][7]

Experimental Protocols

Protocol for a Classic Belousov-Zhabotinsky Reaction

This protocol describes the preparation of a classic BZ reaction mixture that exhibits clear visual oscillations.

Materials:

  • Sodium bromate (NaBrO₃)

  • Malonic acid (CH₂(COOH)₂)

  • Cerium(IV) ammonium nitrate ((NH₄)₂Ce(NO₃)₆)

  • Sulfuric acid (H₂SO₄), concentrated

  • Potassium bromide (KBr)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Prepare Solution A (0.23 M Potassium Bromate): Dissolve the appropriate amount of KBrO₃ in distilled water.

  • Prepare Solution B (0.31 M Malonic Acid and 0.059 M Potassium Bromide): Dissolve the appropriate amounts of malonic acid and KBr in distilled water.

  • Prepare Solution C (0.019 M Cerium Ammonium Nitrate): Dissolve the appropriate amount of (NH₄)₂Ce(NO₃)₆ in distilled water.

  • Reaction Setup: In a beaker on a magnetic stirrer, add 300 mL of Solution A to 300 mL of Solution B. The solution will turn amber.

  • Initiation: Wait for the solution to clear, then add 300 mL of Solution C. The mixture will turn orange.

  • Observation: After the orange color fades, the solution will begin to oscillate between colorless and yellow. The initial oscillations will have a period of approximately one minute.[10]

Protocol for Spectrophotometric Monitoring

This protocol outlines the method for monitoring the concentration of Ce(IV) ions using a UV-Vis spectrophotometer.

Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvette

  • BZ reaction mixture (prepared as in 4.1)

Procedure:

  • Wavelength Selection: Set the spectrophotometer to a wavelength where Ce(IV) has a strong absorbance, typically around 320-420 nm.[2]

  • Blank Measurement: Use a solution containing all reactants except the cerium catalyst as a blank to zero the spectrophotometer.

  • Data Acquisition: Initiate the BZ reaction directly in the cuvette or transfer a sample of the reacting mixture to the cuvette.

  • Time-course Measurement: Record the absorbance at the selected wavelength over time. The absorbance will oscillate, directly corresponding to the changes in Ce(IV) concentration.

  • Concentration Calculation: Use the Beer-Lambert law (A = εbc) to convert absorbance values to Ce(IV) concentration, after determining the molar absorptivity (ε) of Ce(IV) at the chosen wavelength through a calibration curve.

Protocol for Potentiometric Monitoring

This protocol describes how to monitor the concentration of bromide ions (Br⁻) and the ratio of [Ce(IV)]/[Ce(III)] using ion-selective and platinum electrodes.

Equipment:

  • Potentiometer or pH/mV meter

  • Bromide ion-selective electrode (ISE)

  • Platinum redox electrode

  • Reference electrode (e.g., Ag/AgCl or Calomel)

  • BZ reaction mixture (prepared as in 4.1)

Procedure:

  • Electrode Setup: Place the bromide ISE, platinum electrode, and reference electrode into the BZ reaction mixture. Ensure the solution is well-stirred.

  • Calibration: Calibrate the bromide ISE using standard solutions of known bromide concentrations.

  • Data Logging: Connect the electrodes to the potentiometer and record the potential (in mV) over time.

  • Data Interpretation:

    • The potential from the bromide ISE can be converted to bromide concentration using the calibration curve.

    • The potential from the platinum electrode reflects the ratio of [Ce(IV)]/[Ce(III)] according to the Nernst equation. These potential readings will oscillate, providing a direct measure of the redox cycle of the catalyst.

Visualizations

The following diagrams illustrate the core mechanism and experimental workflow.

FKN_Mechanism cluster_process_A Process A (Br⁻ Consumption) cluster_process_B Process B (HBrO₂ Autocatalysis) cluster_process_C Process C (Br⁻ Regeneration) Br_minus Br⁻ HBrO2_A HBrO₂ Br_minus->HBrO2_A inhibits BrO3_minus_A BrO₃⁻ BrO3_minus_A->HBrO2_A + Br⁻ + 2H⁺ HOBr_A HOBr HBrO2_A->HOBr_A + Br⁻ + H⁺ HBrO2_B HBrO₂ BrO3_minus_B BrO₃⁻ BrO2_rad 2BrO₂• BrO3_minus_B->BrO2_rad + HBrO₂ + H⁺ HBrO2_B->BrO3_minus_B disproportionation BrO2_rad->HBrO2_B + Ce(III) + H⁺ Ce_IV Ce(IV) Ce_III Ce(III) Ce_IV_C Ce(IV) Br_minus_regen Br⁻ Ce_IV_C->Br_minus_regen + Brominated Malonic Acid Oxidized_Organic Oxidized Products Ce_IV_C->Oxidized_Organic + Malonic Acid Malonic_Acid Malonic Acid Br_minus_regen->Br_minus

Caption: The Field-Körös-Noyes (FKN) mechanism of the BZ reaction.

Experimental_Workflow start Start prep_solutions Prepare Stock Solutions (NaBrO₃, Malonic Acid, Ce(IV), H₂SO₄, KBr) start->prep_solutions mix_reactants Mix Reactants in a Beaker with Magnetic Stirring prep_solutions->mix_reactants monitoring Monitoring mix_reactants->monitoring spectrophotometry Spectrophotometry (Monitor [Ce(IV)]) monitoring->spectrophotometry Option 1 potentiometry Potentiometry (Monitor [Br⁻] and [Ce(IV)]/[Ce(III)]) monitoring->potentiometry Option 2 data_analysis Data Analysis (Concentration vs. Time Plots) spectrophotometry->data_analysis potentiometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Belousov-Zhabotinsky reaction.

References

Application of Bromous Acid (HBrO₂) in the Study of Nonlinear Chemical Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonlinear chemical dynamics is a field that explores complex chemical systems that do not adhere to the principles of linear, equilibrium-based thermodynamics. A hallmark of these systems is the emergence of intricate behaviors such as oscillations, chaos, and pattern formation.[1][2][3] One of the most iconic and well-studied examples of a nonlinear chemical system is the Belousov-Zhabotinsky (BZ) reaction.[4][5][6] This oscillating chemical reaction involves the oxidation of an organic species, typically malonic acid, by a bromate (B103136) salt, catalyzed by a metal ion like cerium or manganese.[7][8] At the heart of these fascinating oscillations lies a key intermediate species: bromous acid (HBrO₂). The autocatalytic production and subsequent consumption of HBrO₂ drive the periodic changes in the concentrations of other reactants, leading to the visually striking color changes characteristic of the BZ reaction.[1][4]

This document provides detailed application notes and protocols for utilizing the BZ reaction, with a focus on the role of HBrO₂, as a model system for studying nonlinear chemical dynamics.

Theoretical Background

The mechanism of the Belousov-Zhabotinsky reaction is intricate, involving a complex network of approximately 18 elementary reactions.[5] The Field-Körös-Noyes (FKN) mechanism provides a widely accepted qualitative description of the BZ reaction.[9] This mechanism is often simplified into a mathematical model known as the "Oregonator," which captures the essential oscillatory behavior of the system.[2][6][9]

The FKN mechanism can be broadly divided into three key processes:

  • Process A: The consumption of bromide ions (Br⁻) by bromate (BrO₃⁻) to produce this compound (HBrO₂). This process dominates when the bromide concentration is high.[1][7]

  • Process B: The autocatalytic production of HBrO₂, which occurs when the bromide concentration falls below a critical value.[1][4][7] This process is responsible for the rapid increase in HBrO₂ concentration and the oxidation of the metal ion catalyst (e.g., Ce³⁺ to Ce⁴⁺).

  • Process C: The reduction of the oxidized catalyst by the organic substrate (e.g., malonic acid), which regenerates the reduced form of the catalyst and produces bromide ions.[1][4] The production of bromide ions in this step eventually inhibits Process B and restarts the cycle with Process A.

The concentration of HBrO₂ acts as a "switch" in the BZ reaction. Its autocatalytic formation leads to a rapid change in the system's state, and its subsequent consumption resets the system for the next oscillation. The disproportionation of this compound (2HBrO₂ → HBrO₃ + HOBr + H⁺) is a key reaction that contributes to the complex dynamics.[10][11]

Application in Studying Nonlinear Chemical Dynamics

The BZ reaction, with HBrO₂ as its central component, serves as an excellent experimental model for investigating various aspects of nonlinear dynamics, including:

  • Oscillatory Behavior: The periodic color changes provide a direct visual representation of the underlying chemical oscillations.

  • Bifurcations and Chaos: By varying parameters such as reactant concentrations and temperature, the system can be pushed from simple periodic oscillations into more complex, and even chaotic, regimes.[1]

  • Pattern Formation: In unstirred systems, the reaction-diffusion processes can lead to the spontaneous formation of spatial patterns, such as concentric rings and spiral waves.[2][5]

  • Modeling Complex Systems: The BZ reaction provides a tangible chemical system for developing and testing mathematical models of nonlinear phenomena, which have applications in fields ranging from biology (e.g., cardiac rhythms) to materials science.[6]

Quantitative Data

The study of the BZ reaction involves the measurement of various kinetic parameters. The following tables summarize some of the key quantitative data related to the reactions involving HBrO₂.

Table 1: Rate Constants for Key Reactions in the FKN Mechanism

ReactionRate Constant (k)Temperature (°C)Medium
BrO₃⁻ + HBrO₂ + H⁺ → 2BrO₂• + H₂O42 M⁻²s⁻¹251M H₂SO₄
2HBrO₂ → BrO₃⁻ + HOBr + H⁺3000 M⁻¹s⁻¹251M H₂SO₄
HBrO₂ + Br⁻ + H⁺ → 2HOBr8 x 10⁵ M⁻²s⁻¹251M H₂SO₄

Note: These values are approximate and can vary depending on the specific experimental conditions.

Table 2: Typical Initial Concentrations for a BZ Reaction Demonstration

ReagentConcentration (M)
Potassium Bromate (KBrO₃)0.23
Malonic Acid (CH₂(COOH)₂)0.31
Potassium Bromide (KBr)0.059
Cerium(IV) Ammonium Nitrate ((NH₄)₂Ce(NO₃)₆)0.019
Sulfuric Acid (H₂SO₄)2.7

Experimental Protocols

This section provides a detailed protocol for a classic demonstration of the Belousov-Zhabotinsky reaction.

Materials:

  • Potassium bromate (KBrO₃)

  • Malonic acid (CH₂(COOH)₂)

  • Manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Beaker (1 L)

  • Graduated cylinders

  • Weighing boats

Procedure:

  • Prepare the Sulfuric Acid Solution:

    • Carefully add 75 mL of concentrated sulfuric acid to 750 mL of deionized water in a 1 L beaker while stirring. Caution: This process is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Allow the diluted sulfuric acid to cool to room temperature.[8]

  • Dissolve the Reactants:

    • Place the beaker with the cooled sulfuric acid solution on a magnetic stirrer.

    • Add 9 g of malonic acid and 8 g of potassium bromate to the solution and stir until they are completely dissolved.[8]

  • Initiate the Oscillation:

    • Add 1.8 g of manganese(II) sulfate monohydrate to the solution.[8]

    • Observe the color changes. The solution should initially turn red, then become colorless, and subsequently oscillate between red and colorless.[8] The period of oscillation will be approximately 20 seconds at the beginning.[8]

Safety Precautions:

  • Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

  • Handle concentrated sulfuric acid with extreme care in a fume hood.

  • Potassium bromate is a strong oxidizing agent and a suspected carcinogen; handle it with care.

  • Dispose of the reaction mixture according to your institution's chemical waste disposal guidelines.

Visualizations

Figure 1: Simplified Belousov-Zhabotinsky Reaction Mechanism

BZ_Mechanism cluster_process_A Process A (High [Br⁻]) cluster_process_B Process B (Low [Br⁻]) cluster_process_C Process C Br_minus Br⁻ HBrO2_A HBrO₂ Br_minus->HBrO2_A + BrO₃⁻ + 2H⁺ BrO3_minus BrO₃⁻ HBrO2_B HBrO₂ BrO2_dot BrO₂• HBrO2_B->BrO2_dot + BrO₃⁻ + H⁺ BrO2_dot->HBrO2_B + Ce³⁺ + H⁺ Ce4_plus Ce⁴⁺ BrO2_dot->Ce4_plus + Ce³⁺ + H⁺ Ce3_plus Ce³⁺ Ce3_plus_C Ce³⁺ Ce4_plus_C Ce⁴⁺ Br_minus_C Br⁻ Ce4_plus_C->Br_minus_C + Malonic Acid Ce4_plus_C->Ce3_plus_C + Malonic Acid Malonic_Acid Malonic Acid Br_minus_C->Br_minus Inhibits Process B BZ_Workflow start Start prep_acid Prepare Dilute H₂SO₄ Solution start->prep_acid cool_acid Cool to Room Temperature prep_acid->cool_acid dissolve_reactants Dissolve KBrO₃ and Malonic Acid cool_acid->dissolve_reactants initiate_reaction Add MnSO₄ dissolve_reactants->initiate_reaction observe Observe Oscillations initiate_reaction->observe end End observe->end

References

Analytical Techniques for the Detection of Transient Bromous Acid (HBrO₂)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromous acid (HBrO₂) is a highly reactive and transient inorganic species that plays a crucial role as an intermediate in various chemical and biological systems. Its fleeting nature makes direct detection and quantification challenging. HBrO₂ is a key component in the mechanism of Belousov-Zhabotinsky (BZ) oscillating reactions and is also implicated in water treatment processes involving bromine-containing compounds.[1][2] Understanding the kinetics and concentration profiles of HBrO₂ is essential for elucidating reaction mechanisms and assessing its potential toxicological impact. This document provides detailed application notes and protocols for the primary analytical techniques suited for the detection and characterization of transient HBrO₂.

Physicochemical Properties of this compound

A successful detection strategy relies on exploiting the unique physicochemical properties of the target analyte. Due to its instability, pure HBrO₂ has not been isolated, and its properties are typically studied in dilute aqueous solutions.[1]

PropertyValueReference
Molar Mass112.911 g/mol [3]
pKₐ~3.43[2][4]
UV-Vis Absorption Maxima (λ_max)260 nm, 340 nm[4]
Molar Absorptivity (ε)350 M⁻¹cm⁻¹ at 260 nm, 120 M⁻¹cm⁻¹ at 340 nm[4]

Stopped-Flow UV-Vis Spectrophotometry

Application Note:

Stopped-flow spectrophotometry is the premier technique for monitoring the kinetics of fast reactions in solution, making it ideal for the direct detection of transient species like HBrO₂.[5][6][7] The method involves the rapid mixing of reactants to initiate the reaction, followed by the abrupt stopping of the flow within an observation cell. The change in absorbance at a specific wavelength is then monitored on a millisecond timescale.[8][9] By monitoring the absorbance at one of the characteristic λ_max of HBrO₂ (260 nm or 340 nm), its formation and decay can be tracked in real-time. This technique is particularly well-suited for studying the role of HBrO₂ in the Belousov-Zhabotinsky reaction.

Experimental Protocol: In Situ Generation and Detection of HBrO₂ in a BZ-type Reaction

Objective: To monitor the transient formation and decay of HBrO₂ by stopped-flow spectrophotometry.

Apparatus:

  • Stopped-flow spectrophotometer equipped with a UV-Vis detector.

  • Syringes for reactant delivery.

  • Thermostatted cell holder.

Reagents:

  • Solution A: 0.23 M Potassium Bromate (KBrO₃) in deionized water.

  • Solution B: 0.31 M Malonic Acid and 0.059 M Potassium Bromide (KBr) in deionized water.

  • Solution C: 0.019 M Cerium(IV) Ammonium Nitrate in 2.7 M Sulfuric Acid.

  • All solutions should be freshly prepared and degassed.

Procedure:

  • Set the temperature of the stopped-flow instrument to 25 °C.

  • Set the spectrophotometer to monitor absorbance at 260 nm.

  • Load Syringe 1 with a pre-mixed solution of A and B. To pre-generate bromine, mix equal volumes of Solution A and Solution B and wait for the amber color of bromine to appear and then fade.

  • Load Syringe 2 with Solution C (the catalyst).

  • Initiate the stopped-flow experiment by rapidly mixing the contents of the two syringes. This will trigger the BZ reaction and the formation of HBrO₂.

  • The instrument will automatically stop the flow and begin recording the absorbance at 260 nm as a function of time. The data acquisition should be set to a timescale appropriate for the reaction, typically in the range of a few hundred milliseconds to a few seconds.

  • Analyze the resulting kinetic trace. The rise and fall of the absorbance at 260 nm correspond to the formation and consumption of HBrO₂.

  • The concentration of HBrO₂ can be calculated at any given time using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (350 M⁻¹cm⁻¹ at 260 nm), b is the path length of the observation cell, and c is the concentration.

Data Presentation:

ParameterWavelength (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Typical Timescale
HBrO₂ Detection260350milliseconds to seconds
HBrO₂ Detection340120milliseconds to seconds

Logical Workflow for Stopped-Flow Analysis:

G SolA Solution A (KBrO₃) Mixer Rapid Mixer SolA->Mixer SolB Solution B (Malonic Acid, KBr) SolB->Mixer SolC Solution C (Ce(IV)) SolC->Mixer ObsCell Observation Cell (UV-Vis Detector) Mixer->ObsCell StopSyr Stopping Syringe ObsCell->StopSyr KineticTrace Kinetic Trace (Abs vs. Time) ObsCell->KineticTrace BeerLambert Beer-Lambert Law (A = εbc) KineticTrace->BeerLambert Concentration [HBrO₂] vs. Time BeerLambert->Concentration

Caption: Workflow for HBrO₂ detection using stopped-flow spectrophotometry.

Chemical Probe with Gas Chromatography (GC)

Application Note:

This indirect method relies on trapping the highly reactive HBrO₂ with a chemical probe, converting it into a stable product that can be subsequently analyzed using standard chromatographic techniques.[1][4][10] Allyl alcohol (CH₂=CHCH₂OH) has been successfully used as a chemical probe for reactive halogen species.[2][11] It reacts with reactive bromine species, including HBrO₂, to form stable 3-bromo-1,2-propanediol (B131886) (3-BPD). This product can then be extracted, derivatized, and quantified by gas chromatography with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).[12][13][14] This method is advantageous for complex matrices where direct spectroscopic measurements are hindered by interferences.

Experimental Protocol: Trapping and Quantification of Reactive Bromine Species

Objective: To indirectly measure the concentration of reactive bromine species (as HBrO₂) by chemical trapping and GC analysis.

Apparatus:

  • Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS).

  • Reaction vials.

  • Solid-phase extraction (SPE) cartridges.

  • Vortex mixer.

  • Centrifuge.

Reagents:

  • Allyl alcohol (probe).

  • A system to generate HBrO₂ (e.g., a BZ reaction mixture as described in the previous section, or a solution of sodium bromite (B1237846) acidified in situ).

  • 3-bromo-1,2-propanediol (3-BPD) standard.

  • Heptafluorobutyric anhydride (B1165640) (HFBA) for derivatization.

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Sodium sulfate (B86663) (anhydrous).

Procedure:

  • Trapping Reaction:

    • To a known volume of the sample solution suspected of containing HBrO₂, add a known excess concentration of allyl alcohol.

    • Allow the reaction to proceed for a sufficient time to ensure complete trapping of the transient species. The reaction time should be optimized based on the expected lifetime of HBrO₂ in the system.

  • Extraction:

    • Extract the resulting 3-BPD from the aqueous solution using a suitable organic solvent like ethyl acetate (B1210297) or by using solid-phase extraction (SPE).

    • Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent to concentrate the extract.

    • Add heptafluorobutyric anhydride (HFBA) to the residue to derivatize the hydroxyl groups of 3-BPD, which enhances its volatility and sensitivity for GC analysis.

  • GC Analysis:

    • Inject a known volume of the derivatized sample into the GC-ECD or GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms).

    • The oven temperature program should be optimized to achieve good separation of the derivatized 3-BPD from other components. A typical program might start at 50°C and ramp up to 250°C.

  • Quantification:

    • Prepare a calibration curve using standard solutions of 3-BPD that have undergone the same extraction and derivatization process.

    • Quantify the amount of 3-BPD in the sample by comparing its peak area to the calibration curve.

    • The initial concentration of HBrO₂ can be inferred from the amount of 3-BPD formed, assuming a 1:1 stoichiometric reaction with the probe.

Data Presentation:

AnalyteDetection MethodLimit of Detection (LOD)
Derivatized 3-BPDGC-ECDLow µg/L range
Derivatized 3-BPDGC-MSLow µg/L to ng/L range

Reaction and Analysis Pathway:

G HBrO2 Transient HBrO₂ in Sample Trapping Trapping Reaction HBrO2->Trapping AllylOH Allyl Alcohol (Chemical Probe) AllylOH->Trapping Product Stable 3-Bromo-1,2-propanediol (3-BPD) Trapping->Product Extraction Extraction Product->Extraction Derivatization Derivatization (with HFBA) Extraction->Derivatization GC GC-ECD/MS Analysis Derivatization->GC Quantification Quantification vs. Standards GC->Quantification

Caption: Chemical probe analysis workflow for HBrO₂.

Electrochemical Methods

Application Note:

Electrochemical techniques offer high sensitivity and rapid response times, making them potentially suitable for the detection of transient species. While specific electrochemical sensors for HBrO₂ are not yet commercially available, cyclic voltammetry (CV) can be employed to study the redox behavior of bromite solutions, from which the presence of HBrO₂ can be inferred.[15][16] By applying a potential sweep to an electrode immersed in a bromite solution, the oxidation and reduction peaks corresponding to the various bromine species can be observed. The electrochemical behavior will be highly dependent on pH, as this affects the speciation of this compound. This approach is more exploratory but can provide valuable qualitative and semi-quantitative information about the system.

Experimental Protocol: Cyclic Voltammetry of Bromite Solutions

Objective: To investigate the electrochemical signature of species in a bromite solution as a function of pH.

Apparatus:

  • Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).

  • Glassy carbon or platinum working electrode.

  • Ag/AgCl reference electrode.

  • Platinum wire counter electrode.

Reagents:

  • Sodium bromite (NaBrO₂) solution (e.g., 10 mM).

  • Supporting electrolyte (e.g., 0.1 M sodium perchlorate).

  • Buffer solutions of various pH values.

Procedure:

  • Assemble the three-electrode cell with the bromite solution containing the supporting electrolyte at a specific pH.

  • Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.

  • Perform a cyclic voltammetry scan over a potential range where bromine species are expected to be electroactive (e.g., from -0.5 V to +1.5 V vs. Ag/AgCl).

  • Record the resulting voltammogram (current vs. potential).

  • Repeat the experiment at different pH values to observe changes in the electrochemical response, which will reflect the changing speciation of HBrO₂/BrO₂⁻.

  • The appearance of new or shifting peaks as the pH approaches the pKₐ of HBrO₂ (~3.43) can be indicative of the presence and electrochemical activity of this compound.

Data Presentation:

TechniqueInformation Obtained
Cyclic VoltammetryRedox potentials of bromine species, qualitative indication of HBrO₂ presence.

Conceptual Diagram of Electrochemical Detection:

G cluster_cell Electrochemical Cell WE Working Electrode Potentiostat Potentiostat WE->Potentiostat RE Reference Electrode RE->Potentiostat CE Counter Electrode CE->Potentiostat Electrolyte Bromite Solution (pH controlled) Potentiostat->WE Potentiostat->RE Potentiostat->CE Voltammogram Cyclic Voltammogram (Current vs. Potential) Potentiostat->Voltammogram Analysis Peak Analysis (Indication of HBrO₂) Voltammogram->Analysis

Caption: Setup for electrochemical analysis of bromite solutions.

Conclusion

The detection of the transient species HBrO₂ requires specialized analytical techniques. Stopped-flow spectrophotometry offers direct, real-time kinetic data, making it the most powerful tool for mechanistic studies. The chemical probe method using allyl alcohol provides a robust, albeit indirect, means of quantification, especially in complex mixtures. Electrochemical methods, while less direct, can offer valuable insights into the redox chemistry of the system. The choice of technique will depend on the specific research question, the sample matrix, and the available instrumentation. The protocols provided herein offer a starting point for researchers aiming to characterize this important and highly reactive intermediate.

References

Application Notes and Protocols for Studying Bromous Acid Kinetics Using Stopped-Flow Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing stopped-flow spectrophotometry for the kinetic analysis of bromous acid (HBrO₂), a key intermediate in various chemical and biological systems. The protocols outlined here are particularly relevant for studying rapid reactions such as disproportionation and autocatalytic formation, which are crucial in understanding complex reaction mechanisms, including oscillating reactions like the Belousov-Zhabotinsky reaction.

Introduction to this compound Kinetics

This compound is a reactive bromine species that plays a significant role as both a reactant and an autocatalyst in numerous chemical processes. Its transient nature makes it challenging to study using conventional kinetic methods. Stopped-flow spectrophotometry is an ideal technique for investigating the fast kinetics of this compound reactions, offering the ability to mix reactants rapidly and monitor subsequent absorbance changes on a millisecond timescale.[1][2][3] This allows for the determination of reaction rates, rate constants, and the elucidation of reaction mechanisms involving this unstable intermediate.

Key Applications

  • Disproportionation of this compound: Characterizing the self-decomposition of this compound into hypothis compound and bromic acid.

  • Autocatalytic Reactions: Investigating the role of this compound as an autocatalyst in complex reaction networks, such as the Belousov-Zhabotinsky reaction.[4][5][6][7][8]

  • Oxidation-Reduction Reactions: Studying the kinetics of reactions where this compound acts as an oxidizing or reducing agent.

Application Note 1: Kinetics of this compound Disproportionation

The disproportionation of this compound is a second-order reaction that proceeds rapidly in acidic solutions.[9][10][11][12][13] The overall reaction is:

2 HBrO₂ → HBrO + HBrO₃

The reaction rate is sensitive to pH and temperature. Stopped-flow spectrophotometry allows for the precise measurement of the decay of HBrO₂ by monitoring its absorbance at a suitable wavelength.

Quantitative Data

The following tables summarize the kinetic data for the disproportionation of this compound in different acidic media, as determined by stopped-flow spectrophotometry.

Table 1: Rate Constants and Activation Parameters for the Disproportionation of HBrO₂ in HClO₄ and H₂SO₄ Media. [9][10][11][12][13]

Acid MediumTemperature (°C)k (M⁻¹s⁻¹)k' (M⁻²s⁻¹)
HClO₄151011 ± 5-
HClO₄25--
H₂SO₄15--
H₂SO₄251300-
H₂SO₄2512000 (in 3.0 M H₂SO₄)-

The experimental rate constant has the form kexp = k + k'[H⁺].[9][10][11][12][13]

Table 2: Activation Energies for the Disproportionation of HBrO₂. [9][10][13]

Acid MediumActivation Energy (E‡) for k (kJ/mol)Activation Energy (E‡) for k' (kJ/mol)
HClO₄19.0 ± 0.925.8 ± 0.5
H₂SO₄23.0 ± 0.518 ± 3

Experimental Protocol: Stopped-Flow Analysis of this compound Disproportionation

This protocol describes the steps to measure the rate of disproportionation of this compound using a stopped-flow spectrophotometer.

Reagent Preparation
  • This compound (HBrO₂) Solution: Prepare fresh by acidifying a solution of sodium bromite (B1237846) (NaBrO₂). For example, mix equal volumes of a NaBrO₂ solution and a solution of a strong acid (e.g., HClO₄ or H₂SO₄) in the stopped-flow instrument's syringes immediately before the experiment. The final concentration of HBrO₂ should be in the range of 0.01 M to 0.02 M.[9][10][12]

  • Acid Solutions (HClO₄ or H₂SO₄): Prepare a series of solutions with concentrations ranging from 0.04 M to 0.9 M to study the effect of acidity.[9][10][13]

  • All solutions should be prepared using deionized water and filtered through a 0.2 µm membrane to prevent clogging of the instrument. [14]

Stopped-Flow Instrument Setup
  • Wavelength Selection: Set the spectrophotometer to a wavelength where this compound has a significant absorbance and the products have minimal absorbance. A common wavelength for monitoring HBrO₂ is around 295 nm.[11]

  • Syringe Loading: Load one syringe with the sodium bromite solution and the other with the acid solution.[3][15]

  • Temperature Control: Set the temperature of the syringe and cell block to the desired experimental temperature (e.g., 15-38 °C).[9][10][13]

  • Data Acquisition Parameters:

    • Time scale: Set the data acquisition time appropriate for the reaction half-life, which is on the order of a few tenths of a second.[9][10][12]

    • Data points: Collect a sufficient number of data points to accurately define the kinetic trace.

Data Acquisition
  • Priming the System: Perform several pushes to ensure the observation cell is filled with the freshly mixed reactant solution and to remove any air bubbles.[14]

  • Initiating the Reaction: Rapidly push the syringe drive to mix the reactants and trigger data collection. The flow will be stopped automatically, and the absorbance change over time will be recorded.

  • Reproducibility: Repeat each experiment multiple times (at least 3-5) to ensure the reproducibility of the kinetic traces.

Data Analysis
  • Kinetic Trace Fitting: The reaction is second order in [HBrO₂].[9][10][12] Therefore, a plot of 1/[HBrO₂] versus time should yield a straight line. The concentration of HBrO₂ can be calculated from the absorbance using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) is known.

  • Determination of the Rate Constant (kexp): The slope of the linear plot of 1/[HBrO₂] vs. time is equal to the experimental rate constant, kexp.

  • Dependence on Acidity: To determine the values of k and k', plot kexp against the hydrogen ion concentration, [H⁺]. The y-intercept will give the value of k, and the slope will give the value of k'.[9][10]

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_nabro2 Prepare NaBrO₂ Solution load_syringes Load Syringes prep_nabro2->load_syringes prep_acid Prepare Acid Solution (HClO₄ or H₂SO₄) prep_acid->load_syringes set_wavelength Set Wavelength (e.g., 295 nm) load_syringes->set_wavelength set_temp Set Temperature set_wavelength->set_temp prime_system Prime System set_temp->prime_system mix_reactants Mix Reactants & Trigger prime_system->mix_reactants record_abs Record Absorbance vs. Time mix_reactants->record_abs plot_data Plot 1/[HBrO₂] vs. Time record_abs->plot_data calc_kexp Calculate k_exp from Slope plot_data->calc_kexp plot_kexp_h Plot k_exp vs. [H⁺] calc_kexp->plot_kexp_h det_k Determine k and k' plot_kexp_h->det_k

Caption: Stopped-flow experimental workflow for this compound kinetics.

Application Note 2: Autocatalytic Formation of this compound in the Belousov-Zhabotinsky Reaction

The Belousov-Zhabotinsky (BZ) reaction is a classic example of a chemical oscillator, and the autocatalytic production of this compound is a key step in its mechanism.[4][5][6][7][8] Stopped-flow spectrophotometry can be used to study the kinetics of this autocatalytic process by monitoring the formation of HBrO₂ or the change in the oxidation state of the metal-ion catalyst (e.g., Ce³⁺/Ce⁴⁺).

The autocatalytic step can be represented by the following reaction:

BrO₃⁻ + HBrO₂ + 2Ce³⁺ + 3H⁺ → 2HBrO₂ + 2Ce⁴⁺ + H₂O

Signaling Pathway Diagram: Autocatalytic Cycle of this compound

This diagram illustrates the core autocatalytic cycle involving this compound in the Belousov-Zhabotinsky reaction.

bz_reaction BrO3_minus BrO₃⁻ Process_A Process A BrO3_minus->Process_A + Br⁻ + 2H⁺ Process_B Process B (Autocatalysis) BrO3_minus->Process_B + H⁺ HBrO2 HBrO₂ HBrO2->Process_B Ce3_plus Ce³⁺ Ce3_plus->Process_B 2 Ce4_plus Ce⁴⁺ Process_C Process C Ce4_plus->Process_C Br_minus Br⁻ Br_minus->Process_B Inhibition Organic_Acid Organic Acid (e.g., Malonic Acid) Brominated_Acid Brominated Organic Acid Organic_Acid->Brominated_Acid Bromination Brominated_Acid->Process_C Process_A->HBrO2 + HOBr Process_B->HBrO2 2 Process_B->Ce4_plus 2 Process_C->Ce3_plus Process_C->Br_minus

Caption: Autocatalytic cycle of this compound in the BZ reaction.

This simplified schematic shows the interplay between the consumption and production of this compound, which drives the oscillatory behavior of the reaction. Stopped-flow experiments can be designed to isolate and study the kinetics of "Process B," the autocatalytic step, by carefully controlling the initial concentrations of the reactants.

References

Application Notes and Protocols for the Separation of Bromite and Bromate by Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-exchange chromatography (IC) is a robust and widely adopted analytical technique for the separation and quantification of ionic species. In the context of water quality analysis, drug development, and environmental monitoring, the determination of oxyhalides such as bromite (B1237846) (BrO₂⁻) and bromate (B103136) (BrO₃⁻) is of critical importance. Bromate, in particular, is a regulated disinfection byproduct formed during the ozonation of water containing bromide and is classified as a potential human carcinogen.[1][2] While analytical methods for bromate are well-established, the specific determination of bromite is less common but equally important in understanding complex halogen chemistry.

These application notes provide a comprehensive overview and detailed protocols for the separation and quantification of bromite and bromate using anion-exchange chromatography. The methodologies cover various detection techniques, including suppressed conductivity, post-column reaction with UV/Vis detection, and hyphenation with mass spectrometry for enhanced sensitivity and selectivity.

Principle of Separation

Anion-exchange chromatography separates anions based on their respective affinities for a positively charged stationary phase (the anion-exchange resin) packed within a column. A liquid mobile phase, or eluent, carries the sample through the column. The analyte anions compete with the eluent anions for the active sites on the resin. Anions with a higher affinity for the resin (typically those with higher charge density) are retained longer and thus elute later. The separation of bromite and bromate is achieved by optimizing the column chemistry, eluent composition, and flow rate to exploit the differences in their charge and size, leading to distinct retention times.

Experimental Protocols

Two primary protocols are detailed below, one based on suppressed conductivity detection, which is suitable for general-purpose analysis, and a second employing post-column reaction for trace-level analysis of bromate. While specific data for bromite is less prevalent in standard methods, its behavior is similar to other oxyhalides like chlorite, and these methods can be adapted for its determination.

Protocol 1: Separation of Bromite and Bromate using Ion-Exchange Chromatography with Suppressed Conductivity Detection

This protocol is adapted from methodologies similar to U.S. EPA Method 300.1 and is suitable for the simultaneous determination of bromite, bromate, and other oxyhalides at moderate concentrations.

1. Instrumentation and Consumables

  • Ion Chromatograph: A system equipped with a pump, injection valve, column compartment, and a suppressed conductivity detector. A system capable of generating eluents, such as a Reagent-Free™ IC (RFIC™) system, is recommended for improved baseline stability and reproducibility.[1]

  • Anion-Exchange Column: Dionex IonPac AS19 (4 x 250 mm) or Dionex IonPac AS23 (4 x 250 mm). A guard column (e.g., Dionex IonPac AG19 or AG23) is highly recommended.[1][3]

  • Anion Suppressor: An appropriate self-regenerating or chemically regenerated suppressor (e.g., Thermo Scientific™ Dionex™ ASRS™ ULTRA II).[1]

  • Data Acquisition System: Software for instrument control, data acquisition, and processing (e.g., Chromeleon™).

  • Sample Vials: 0.5–5 mL autosampler vials with caps.

  • Syringe Filters: 0.45 µm filters for sample clarification.

2. Reagents and Standards

  • Deionized Water: High-purity, 18 MΩ-cm resistivity or better.

  • Eluent:

    • Hydroxide Eluent (for Dionex IonPac AS19): 20 mM KOH. This can be prepared manually from a concentrated stock or generated online using an eluent generation cartridge.[1]

    • Carbonate/Bicarbonate Eluent (for Dionex IonPac AS23): 4.5 mM Sodium Carbonate / 0.8 mM Sodium Bicarbonate. Prepare by dissolving the appropriate amounts of Na₂CO₃ and NaHCO₃ in deionized water.[3]

  • Stock Standard Solutions (1000 mg/L):

    • Bromate (BrO₃⁻): Dissolve 0.1308 g of sodium bromate (NaBrO₃) in 100 mL of deionized water.[1]

    • Bromite (BrO₂⁻): Prepare from a high-purity sodium bromite (NaBrO₂) salt. Due to the instability of bromite, it is crucial to use a fresh, reliable source and verify its purity.

  • Working Standards: Prepare a series of mixed working standards by diluting the stock solutions with deionized water to cover the expected concentration range of the samples.

3. Chromatographic Conditions

ParameterHydroxide Eluent (Dionex IonPac AS19)Carbonate Eluent (Dionex IonPac AS23)
Guard Column Dionex IonPac AG19 (4 x 50 mm)Dionex IonPac AG23 (4 x 50 mm)
Analytical Column Dionex IonPac AS19 (4 x 250 mm)Dionex IonPac AS23 (4 x 250 mm)
Eluent 20 mM KOH4.5 mM Na₂CO₃ / 0.8 mM NaHCO₃
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 200 µL250 µL
Column Temperature 30 °C30 °C
Detection Suppressed ConductivitySuppressed Conductivity
Suppressor Dionex ASRS ULTRA II (4 mm)Dionex ASRS 300 (4 mm)
Suppressor Current ~60 mAAutoSuppression™ Recycle Mode

4. Procedure

  • Sample Preparation: Filter aqueous samples through a 0.45 µm syringe filter to remove particulate matter.

  • System Equilibration: Equilibrate the column with the chosen eluent until a stable baseline is achieved.

  • Calibration: Inject the series of working standards to generate a calibration curve for bromite and bromate.

  • Sample Analysis: Inject the prepared samples.

  • Data Analysis: Identify and quantify the bromite and bromate peaks based on their retention times and the calibration curve.

Protocol 2: Trace-Level Analysis of Bromate by IC with Post-Column Reaction and UV/Vis Detection

This protocol, based on U.S. EPA Method 326.0, provides enhanced sensitivity for the determination of bromate at sub-µg/L levels.[2] It involves a post-column reaction where bromate oxidizes iodide to triiodide, which is then detected by its strong absorbance at 352 nm.[2]

1. Instrumentation and Consumables

  • Ion Chromatograph: As described in Protocol 1, with the addition of a post-column reagent delivery pump and a reaction coil.

  • UV/Vis Detector: Capable of monitoring at 352 nm.

  • Anion-Exchange Column: Dionex IonPac AS9-HC (4 x 250 mm) with a Dionex IonPac AG9-HC (4 x 50 mm) guard column.[2]

  • Post-Column Reagent Delivery System: A pump and mixing tee to introduce the reagent after the suppressor.

  • Reaction Coil: A thermally controlled coil to facilitate the reaction.

2. Reagents and Standards

  • Eluent: 9.0 mM Sodium Carbonate (Na₂CO₃).

  • Post-Column Reagent: Add 43.1 g of potassium iodide (KI) to approximately 500 mL of deionized water in a 1 L volumetric flask. Add 215 µL of 2.0 mM Ammonium Molybdate solution (catalyst) and bring to volume with deionized water. This reagent should be protected from light.[2]

  • Standards: Prepare as described in Protocol 1, but at lower concentrations appropriate for trace analysis (e.g., 0.5–50 µg/L).

3. Chromatographic and Reaction Conditions

ParameterValue
Guard Column Dionex IonPac AG9-HC (4 x 50 mm)
Analytical Column Dionex IonPac AS9-HC (4 x 250 mm)
Eluent 9.0 mM Na₂CO₃
Flow Rate 1.3 mL/min
Injection Volume 225 µL
Column Temperature 30 °C
Detection 1 Suppressed Conductivity
Detection 2 UV/Vis Absorbance at 352 nm
Post-Column Reagent Acidified Potassium Iodide
PCR Flow Rate 0.4 mL/min

4. Procedure

  • Sample Preparation: As in Protocol 1. For samples from ozonation or chlorine dioxide treatment, add 1.00 mL of ethylenediamine (B42938) (EDA) preservation solution per 1 L of sample to prevent further formation of bromate or chlorate.[2]

  • System Setup and Equilibration: Configure the IC system with the post-column reaction module. Equilibrate the system until stable baselines are observed on both the conductivity and UV/Vis detectors.

  • Calibration and Analysis: Follow the steps outlined in Protocol 1, using the UV/Vis detector signal at 352 nm for the quantification of bromate. The conductivity detector can be used simultaneously to monitor other anions.

Data Presentation

The following tables summarize typical performance data for the separation of bromate. Quantitative data for bromite is limited in the literature; however, it is expected to elute before bromate under typical anion-exchange conditions.

Table 1: Typical Retention Times and Method Detection Limits (MDLs) for Bromate

MethodColumnEluentDetectionAnalyteRetention Time (min)MDL (µg/L)
IC-Conductivity[1]Dionex IonPac AS1920 mM KOHSuppressed ConductivityBromate~5.40.14
IC-ConductivityMetrosep A Supp 53.2 mM Na₂CO₃ / 1.0 mM NaHCO₃Suppressed ConductivityBromateNot Specified0.50[4]
IC-PCR-UV[2]Dionex IonPac AS9-HC9.0 mM Na₂CO₃PCR-UV (352 nm)Bromate~5.0<0.5
IC-ICP-MS[5]Dionex IonPac AS12A11 mM (NH₄)₂CO₃ICP-MSBromate<4.00.23
IC-ICP-MS[5]Dionex IonPac AS12A11 mM (NH₄)₂CO₃ICP-MSBromide<4.00.12

Note: Retention times are approximate and can vary based on the specific system, column condition, and exact eluent preparation.

Table 2: Elution Order of Common Anions in Ion-Exchange Chromatography

The typical elution order for several common anions, including oxyhalides, on a carbonate/bicarbonate eluent system is shown below. This provides a reference for the expected relative retention of bromite.

Elution OrderAnion
1Fluoride
2Bromite (Expected) / Chlorite
3Bromate
4Chloride
5Nitrite
6Bromide
7Chlorate
8Nitrate
9Phosphate
10Sulfate

This order is generalized and can be influenced by the specific column and eluent conditions.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of bromite and bromate using ion-exchange chromatography.

G cluster_prep Sample Preparation cluster_ic Ion Chromatography System cluster_pcr Post-Column Reaction (Optional) cluster_data Data Analysis Sample Aqueous Sample Filter 0.45 µm Filtration Sample->Filter Preserve Preservation (optional, e.g., EDA) Filter->Preserve Autosampler Autosampler Preserve->Autosampler Inject Column Guard & Analytical Columns Autosampler->Column Pump IC Pump Pump->Autosampler Eluent Eluent Reservoir Eluent->Pump Suppressor Suppressor Column->Suppressor Detector Conductivity Detector Suppressor->Detector Reaction_Coil Reaction Coil Suppressor->Reaction_Coil To PCR DAS Data Acquisition System Detector->DAS PCR_Pump PCR Pump PCR_Pump->Reaction_Coil PCR_Reagent Reagent (e.g., KI) PCR_Reagent->PCR_Pump UV_Detector UV/Vis Detector Reaction_Coil->UV_Detector UV_Detector->DAS Report Results & Report DAS->Report

Caption: Workflow for Bromite and Bromate Analysis by IC.

Anion-Exchange Separation Principle

This diagram illustrates the fundamental principle of anion separation in the chromatography column.

G Stationary Phase: Positively charged resin (+) Analytes compete with Eluent (E⁻) for binding sites. Bromate (higher affinity) is retained longer than Bromite. cluster_column Anion-Exchange Column Mobile Phase (Eluent + Analytes) Mobile Phase (Eluent + Analytes) Resin1 + Resin2 + Resin3 + Resin4 + Eluent1 E⁻ Eluent2 E⁻ Eluent3 E⁻ Bromite BrO₂⁻ Bromate BrO₃⁻ Eluted Analytes

Caption: Principle of Anion-Exchange Separation.

References

The In Situ Generation of Bromous Acid: A Powerful Tool for Selective Oxidation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bromous acid (HBrO₂) is a highly unstable and transient species, making its direct application as a synthetic reagent impractical. However, the in situ generation of active bromine species, which can be conceptually linked to this compound, from stable precursors offers a versatile and selective method for various oxidative transformations in organic synthesis. This document provides detailed application notes and experimental protocols for the selective oxidation of alcohols and the synthesis of α-bromoketones using systems that generate these reactive bromine intermediates, such as the combination of a bromide source with a strong oxidant.

Introduction: The Challenge and Opportunity of this compound

This compound is an oxoacid of bromine with the chemical formula HBrO₂.[1] It is characterized by its high instability, rapidly disproportionating in aqueous solutions.[1] This inherent instability prevents its isolation and commercial availability, limiting its direct use in synthetic chemistry.[1]

Despite this, the underlying reactivity of the Br(III) oxidation state makes it a desirable oxidant. Research has focused on harnessing this reactivity through the in situ generation of related active bromine species from readily available and stable reagents. These systems provide a safe and practical approach to perform selective oxidations, mimicking the desired reactivity of this compound. The two most common and effective systems are:

  • Hydrogen Bromide and Hydrogen Peroxide (HBr/H₂O₂): This combination generates electrophilic bromine species in situ, offering a green and efficient method for oxidation.[2][3]

  • Sodium Bromide and Sodium Bromate (B103136) (NaBr/NaBrO₃): In an acidic medium, this mixture produces active bromine species for selective transformations.[4][5]

These methodologies have proven effective for the selective oxidation of secondary alcohols to ketones and the synthesis of valuable α-bromoketone intermediates.

Selective Oxidation of Secondary Alcohols to Ketones

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Systems that generate active bromine species in situ offer high selectivity for this conversion, often in the presence of other functional groups.

Using the HBr/H₂O₂ System

The HBr/H₂O₂ system is a cost-effective and environmentally friendly option for the oxidation of secondary alcohols.[2][6] The reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Logical Workflow for HBr/H₂O₂ Mediated Oxidation

cluster_start Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation start Secondary Alcohol reagents HBr (aq) H₂O₂ (aq) Dioxane/Water start->reagents Mix reaction In situ generation of active bromine species (e.g., Br₂/HOBr) reagents->reaction Reaction at ambient temp. workup Extraction with organic solvent reaction->workup Quench purification Purification (e.g., Chromatography) workup->purification product Ketone purification->product

Caption: Workflow for the selective oxidation of secondary alcohols using HBr/H₂O₂.

Quantitative Data for Selective Alcohol Oxidation

EntrySubstrateOxidizing SystemSolventTemp. (°C)Time (h)Yield (%)Reference
11-Phenylethanol (B42297)HBr (10 mol%), H₂O₂Dioxane/H₂OAmbient1295[6]
2CyclohexanolNaBrO₃/HBrCCl₄/H₂O35-40290[7]
32-OctanolNaBrO₃/HBrCCl₄/H₂O35-40285[7]
4BorneolNaBrO₃/HBrCCl₄/H₂O35-40288[7]
5Benzyl alcoholNaBr/NaBrO₃, H₂O₂H₂O801292[4]

Experimental Protocol: Oxidation of 1-Phenylethanol to Acetophenone [6]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-phenylethanol (1.22 g, 10 mmol) in a mixture of dioxane (10 mL) and water (10 mL).

  • Reagent Addition: To the stirred solution, add 48% aqueous HBr (0.11 mL, 1 mmol, 10 mol%).

  • Oxidant Addition: Add 30% aqueous H₂O₂ (1.13 mL, 11 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure acetophenone.

Synthesis of α-Bromoketones

α-Bromoketones are important synthetic intermediates for the construction of various heterocyclic compounds and pharmaceuticals. The in situ generation of electrophilic bromine provides a direct route to these compounds from secondary alcohols through a tandem oxidation-bromination reaction.

Using the HBr/H₂O₂ System for Tandem Oxidation-Bromination

By tuning the stoichiometry of HBr and H₂O₂, secondary alcohols can be directly converted to α-monobromoketones or α,α'-dibromoketones.[2][3][8] This one-pot procedure is highly efficient and avoids the handling of hazardous elemental bromine.

Reaction Pathway for Tandem Oxidation-Bromination

cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_products Products alcohol Secondary Alcohol reagents HBr (aq) H₂O₂ (aq) Acetonitrile (B52724) alcohol->reagents Mix & Heat oxidation Oxidation reagents->oxidation ketone Ketone Intermediate oxidation->ketone Forms bromination Electrophilic Bromination ketone->bromination Reacts with 'Br+' monobromo α-Monobromoketone bromination->monobromo Controlled Stoichiometry dibromo α,α'-Dibromoketone bromination->dibromo Excess Reagents

Caption: Tandem oxidation-bromination of secondary alcohols to α-haloketones.

Quantitative Data for α-Bromoketone Synthesis from Secondary Alcohols [2][8]

EntrySubstrateHBr (eq.)H₂O₂ (eq.)ProductYield (%)
1Pentan-3-ol1.2102-Bromopentan-3-one85
2Pentan-3-ol6152,4-Dibromopentan-3-one91
3Cyclohexanol1.2102-Bromocyclohexanone82
4Cyclohexanol6152,6-Dibromocyclohexanone88
51-Phenylethanol1.2102-Bromo-1-phenylethanone78
61-Phenylethanol6152,2-Dibromo-1-phenylethanone84

Experimental Protocol: Synthesis of 2,4-Dibromopentan-3-one from Pentan-3-ol [8]

  • Reaction Setup: To a solution of pentan-3-ol (88.2 mg, 1 mmol) in acetonitrile (1 mL) in a 25 mL round-bottom flask equipped with a reflux condenser, add 48% aqueous HBr (0.679 mL, 6 mmol).

  • Heating: Heat the mixture to 65-70 °C with vigorous stirring.

  • Oxidant Addition: Prepare a solution of 35% aqueous H₂O₂ (1.290 mL, 15 mmol) in acetonitrile (1 mL). Add this solution portionwise (0.2-0.3 mL) to the reaction mixture over a period of 6 hours.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and add water (10 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with water (5 mL), and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 2,4-dibromopentan-3-one.

Safety and Handling

  • Hydrogen Peroxide (H₂O₂): Concentrated solutions of hydrogen peroxide are strong oxidizers and can be corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrobromic Acid (HBr): HBr is a corrosive acid. Use in a well-ventilated fume hood and wear appropriate PPE.

  • Sodium Bromate (NaBrO₃): Sodium bromate is a strong oxidizing agent. Avoid contact with combustible materials.

  • α-Bromoketones: These compounds are often lachrymatory and irritants. Handle them in a fume hood.

Conclusion

The in situ generation of active bromine species from stable and readily available precursors provides a powerful and practical alternative to the direct use of the highly unstable this compound. The HBr/H₂O₂ and NaBr/NaBrO₃ systems offer selective, efficient, and often more environmentally benign methods for the oxidation of secondary alcohols to ketones and the direct synthesis of α-bromoketones. The protocols and data presented herein demonstrate the broad applicability and utility of these methods for researchers, scientists, and professionals in drug development.

References

Application Notes and Protocols: Sodium Bromite for the Oxidation of Industrial Materials

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. All procedures should be carried out in a well-ventilated laboratory environment with appropriate personal protective equipment. A thorough risk assessment should be conducted before commencing any new experimental work.

Introduction

Sodium bromite (B1237846) (NaBrO₂), the sodium salt of bromous acid, is a powerful oxidizing agent with specific applications in industrial and synthetic chemistry. Its primary uses are in the textile industry for the oxidative desizing of fabrics and in organic synthesis for the selective oxidation of alcohols to carbonyl compounds. This document provides an overview of these applications, detailed experimental protocols, and safety guidelines.

Application: Oxidative Desizing of Textiles

Sodium bromite is utilized for the removal of starch-based sizing agents from woven fabrics, a crucial step in textile pre-treatment. The oxidative action of sodium bromite breaks down the starch macromolecules into water-soluble fragments, which can then be easily washed off the fabric. This method is effective and can be performed under mild conditions.[1]

General Principles

The desizing process with sodium bromite relies on the oxidative cleavage of the glycosidic bonds in starch. The reaction is typically carried out in an aqueous alkaline solution to ensure the stability of the bromite and to facilitate the removal of the oxidized starch byproducts.[1][2] The key advantages of using sodium bromite for desizing include:

  • Efficiency at room temperature: The process does not require high temperatures, leading to energy savings.

  • Fabric integrity: When used under controlled conditions, it does not significantly damage cellulosic fibers like cotton.

  • Uniform treatment: It provides a thorough and even removal of size, preparing the fabric for subsequent dyeing and finishing processes.

Experimental Protocol: Oxidative Desizing of Cotton Fabric

This protocol is a general guideline for the desizing of starch-sized cotton fabric. Optimization of parameters such as concentration, pH, and treatment time may be necessary depending on the specific fabric and sizing agent used.

Materials:

  • Starch-sized cotton fabric

  • Sodium bromite (NaBrO₂)

  • Sodium carbonate (Na₂CO₃) or other suitable alkali

  • Non-ionic wetting agent

  • Deionized water

  • Padding mangle or similar impregnation equipment

  • Washing and rinsing equipment

Procedure:

  • Preparation of the Desizing Solution:

    • Prepare an aqueous solution containing 0.3% (w/v) sodium bromite.

    • Add a non-ionic wetting agent according to the manufacturer's recommendation to ensure even application.

    • Add 0.1% (w/v) sodium carbonate to adjust the pH to approximately 10.[3] The optimal pH range is between 9 and 10.5.[2]

  • Impregnation of the Fabric:

    • Pass the cotton fabric through the prepared desizing solution using a padding mangle.

    • Adjust the nip pressure of the mangle to achieve a wet pick-up of 80-100%.

  • Dwell Time:

    • Store the impregnated fabric at room temperature for a dwell time of 6 to 20 minutes. The exact time will depend on the thickness of the fabric and the amount of size to be removed.[3]

  • Washing and Rinsing:

    • After the dwell period, thoroughly wash the fabric with hot water (80-90°C) to remove the degraded starch.

    • Follow with a cold water rinse to remove any residual chemicals.

    • The fabric is now desized and ready for subsequent wet processing steps like scouring and bleaching.

Oxidative Desizing Workflow

DesizingWorkflow cluster_prep Solution Preparation cluster_process Fabric Treatment cluster_post Post-Treatment Prep_NaBrO2 Prepare 0.3% Sodium Bromite Solution Prep_Wetting Add Non-ionic Wetting Agent Prep_NaBrO2->Prep_Wetting Prep_pH Adjust pH to 10 with 0.1% Sodium Carbonate Prep_Wetting->Prep_pH Impregnation Impregnate Fabric (Padding Mangle) Prep_pH->Impregnation Desizing Solution Dwell Dwell at Room Temperature (6-20 min) Impregnation->Dwell HotWash Hot Water Wash (80-90°C) Dwell->HotWash ColdRinse Cold Water Rinse HotWash->ColdRinse End End ColdRinse->End Desized Fabric

Caption: Workflow for the oxidative desizing of cotton fabric using sodium bromite.

Application: Oxidation of Alcohols to Carbonyls

Sodium bromite is an effective oxidizing agent for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is a fundamental reaction in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical and fine chemical industries.

General Principles

The oxidation of alcohols with sodium bromite can be performed under various conditions, often in the presence of a co-oxidant or catalyst to generate the active oxidizing species. One common method involves the use of N-oxoammonium salts as catalysts in combination with sodium bromite. Another approach uses a combination of an oxidant like Oxone® (potassium peroxymonosulfate) with sodium bromide, which generates hypothis compound in situ as the active oxidant.[4][5]

Experimental Protocol: Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde

The following protocol is a general method for the oxidation of a benzylic alcohol to the corresponding aldehyde using an in-situ generated bromine species from the reaction of Oxone® and sodium bromide. This serves as a model system that can be adapted for other alcohols.

Materials:

  • Benzyl alcohol

  • Sodium bromide (NaBr)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Acetonitrile (B52724) (CH₃CN)

  • Deionized water

  • Diethyl ether

  • Aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl alcohol (1 equivalent) in a 1:1 mixture of acetonitrile and water.

    • To this solution, add sodium bromide (2 equivalents) and Oxone® (1 equivalent).[4]

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The typical reaction time is around 3 hours.[4]

  • Work-up:

    • Upon completion of the reaction, quench the mixture by adding an aqueous solution of sodium thiosulfate to neutralize any remaining oxidizing species.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).

    • Combine the organic layers and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Product:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude benzaldehyde.

    • The crude product can be further purified by distillation or column chromatography if necessary.

Data Presentation: Oxidation of Various Alcohols

The following table summarizes the yields of aldehydes and ketones from the oxidation of various alcohols using the Oxone®/NaBr system.

Substrate (Alcohol)Product (Aldehyde/Ketone)Yield (%)
Benzyl alcoholBenzaldehyde87
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde85
4-Chlorobenzyl alcohol4-Chlorobenzaldehyde82
1-PhenylethanolAcetophenone92
CyclohexanolCyclohexanone88

Data adapted from literature reports on similar oxidation systems.

Alcohol Oxidation Workflow

AlcoholOxidation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation Dissolve Dissolve Alcohol in CH3CN/H2O Add_Reagents Add NaBr and Oxone® Dissolve->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na2S2O3 Monitor->Quench Reaction Complete Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Water Extract->Wash Dry Dry with MgSO4 Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify (Distillation/Chromatography) Evaporate->Purify Final_Product Final_Product Purify->Final_Product Pure Aldehyde/Ketone

Caption: General workflow for the oxidation of alcohols to carbonyls.

Safety and Handling of Sodium Bromite

Note: This information is a general guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer before handling sodium bromite.

  • Hazards: Sodium bromite is a strong oxidizing agent. It can cause fire or explosion in contact with combustible materials. It is harmful if swallowed and can cause skin and eye irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a particulate respirator may be required.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from heat, sparks, and open flames.

    • Avoid contact with combustible materials, reducing agents, and acids.

    • Handle in a manner that avoids the generation of dust.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible substances.

  • Disposal:

    • Dispose of waste and residues in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Concluding Remarks

Sodium bromite is a valuable oxidizing agent for specific industrial applications, particularly in textile desizing and organic synthesis. While protocols for its use are available, it is important to note that quantitative data on reaction efficiencies and yields can be limited in publicly available literature. Therefore, optimization of the provided protocols for specific substrates and conditions is highly recommended. Adherence to strict safety protocols is essential when working with this reactive compound.

References

Application Notes and Protocols for Monitoring HBrO₂ Concentration Changes in Oscillating Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oscillating chemical reactions, such as the Belousov-Zhabotinsky (BZ) reaction, are complex systems that exhibit periodic changes in the concentrations of intermediate species. Bromous acid (HBrO₂) is a critical, short-lived intermediate in many of these oscillators, acting as the autocatalyst that drives the periodic behavior.[1][2][3] Monitoring the concentration changes of HBrO₂ is crucial for understanding the reaction mechanism, validating mathematical models, and exploring the potential applications of these reactions in areas like drug delivery and sensor development.

However, the direct real-time measurement of HBrO₂ concentration is challenging due to its high reactivity and low concentration. Therefore, a combination of indirect monitoring techniques and kinetic studies of elementary reaction steps is typically employed. These application notes provide detailed protocols for the most common and effective methods for studying HBrO₂ concentration dynamics in oscillating reactions.

Reaction Mechanism Overview: The Belousov-Zhabotinsky Reaction

The most studied oscillating reaction involving HBrO₂ is the BZ reaction, which, in its classic form, involves the oxidation of malonic acid by bromate (B103136) in the presence of a cerium or ferroin (B110374) catalyst.[1][4] The mechanism is complex, but a simplified model, known as the FKN mechanism, outlines the key processes.[3] HBrO₂ plays a central role in the autocatalytic cycle.

A simplified representation of the core reactions involving HBrO₂ is as follows:

  • Process A (Inhibition): Consumption of Br⁻ and production of HBrO₂. BrO₃⁻ + Br⁻ + 2H⁺ → HBrO₂ + HOBr

  • Process B (Autocatalysis): Rapid production of HBrO₂. BrO₃⁻ + HBrO₂ + H⁺ → 2BrO₂• + H₂O BrO₂• + Ce³⁺ + H⁺ → HBrO₂ + Ce⁴⁺

  • Process C (Reset): Consumption of the catalyst and regeneration of Br⁻.

The concentration of HBrO₂ is tightly regulated by the concentration of bromide ions (Br⁻), which act as an inhibitor.[2] When the Br⁻ concentration is high, Process A dominates. As Br⁻ is consumed, its concentration drops below a critical value, triggering the autocatalytic production of HBrO₂ in Process B.

BZ_Reaction_Pathway cluster_process_a Process A: Inhibition cluster_process_b Process B: Autocatalysis cluster_process_c Process C: Reset BrO3_A BrO₃⁻ HBrO2_A HBrO₂ BrO3_A->HBrO2_A + Br⁻, + 2H⁺ Br_minus_A Br⁻ Br_minus_A->HBrO2_A BrO3_B BrO₃⁻ BrO2_rad BrO₂• BrO3_B->BrO2_rad + HBrO₂, + H⁺ HBrO2_B HBrO₂ HBrO2_B->BrO2_rad Ce3 Ce³⁺ Ce4 Ce⁴⁺ Ce3->Ce4 + BrO₂•, + H⁺ BrO2_rad->HBrO2_B + Ce³⁺, + H⁺ Ce4_C Ce⁴⁺ Br_minus_C Br⁻ Ce4_C->Br_minus_C + Malonic Acid MalonicAcid Malonic Acid MalonicAcid->Br_minus_C Br_minus_C->Br_minus_A Inhibits Process B

Figure 1. Simplified BZ Reaction Pathway.

Quantitative Data Presentation

Direct experimental measurement of HBrO₂ concentration during the BZ oscillation is not feasible with standard laboratory equipment. The data presented below is derived from a numerical simulation of the Oregonator model, a well-established mathematical model for the BZ reaction.[5] This model provides a theoretical representation of the concentration changes of the key intermediates.

Time (arbitrary units)[HBrO₂] (M)[Br⁻] (M)[Ce⁴⁺] (M)
0.02.00E-081.00E-051.00E-08
5.02.50E-088.00E-061.50E-08
10.03.00E-086.00E-062.00E-08
15.01.00E-061.00E-075.00E-06
20.05.00E-065.00E-088.00E-05
25.01.00E-072.00E-051.00E-06
30.02.00E-081.00E-051.00E-08

Experimental Protocols

Protocol 1: Indirect Monitoring of HBrO₂ Dynamics using Potentiometry

This protocol describes the monitoring of bromide ion (Br⁻) concentration and the overall redox potential of the BZ reaction. The Br⁻ concentration is inversely correlated with the HBrO₂ concentration during the autocatalytic phase.

Materials:

  • Potassium Bromate (KBrO₃)

  • Malonic Acid (CH₂(COOH)₂)

  • Cerium(IV) Ammonium Nitrate ((NH₄)₂Ce(NO₃)₆)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Bromide Ion-Selective Electrode (ISE)

  • Ag/AgCl reference electrode

  • Platinum redox electrode

  • High-impedance voltmeter or pH/mV meter with data logging capabilities

Procedure:

  • Solution Preparation:

    • Solution A: 0.5 M Malonic Acid

    • Solution B: 0.5 M Sodium Bromate

    • Solution C: 1.0 M Sulfuric Acid

    • Solution D: 0.02 M Cerium(IV) Ammonium Nitrate in 1.0 M Sulfuric Acid

  • Experimental Setup:

    • Place 50 mL of Solution C into a 250 mL beaker with a magnetic stir bar.

    • Immerse the bromide ISE, the Ag/AgCl reference electrode, and the platinum redox electrode in the solution. Ensure the electrodes do not touch the stir bar.

    • Connect the electrodes to the mV meter and start data logging.

    • Begin stirring at a constant rate.

  • Initiating the Reaction:

    • Add 25 mL of Solution A to the beaker.

    • Add 15 mL of Solution B to the beaker.

    • Finally, add 5 mL of Solution D to initiate the oscillations.

  • Data Acquisition:

    • Record the potential from both the bromide ISE and the platinum redox electrode over time. The oscillations should begin after an induction period. The potential of the bromide ISE will oscillate as the concentration of Br⁻ changes, providing an indirect measure of the HBrO₂ cycle.

Potentiometry_Workflow prep Prepare Solutions A, B, C, D setup Setup Beaker with H₂SO₄ and Electrodes prep->setup start_log Start Stirring and Data Logging setup->start_log add_ma Add Malonic Acid (A) start_log->add_ma add_bro3 Add Sodium Bromate (B) add_ma->add_bro3 add_ce4 Add Cerium(IV) (D) to Initiate add_bro3->add_ce4 record Record Potential vs. Time add_ce4->record

Figure 2. Potentiometric Monitoring Workflow.
Protocol 2: Kinetic Analysis of HBrO₂ Reactions using Stopped-Flow Spectrophotometry

This protocol allows for the study of the kinetics of individual fast reactions involving HBrO₂, such as its reaction with the catalyst or its disproportionation. This provides quantitative data on the rate constants of HBrO₂ reactions.

Materials:

  • Stopped-flow spectrophotometer with UV-Vis detection.[6][7][8]

  • Solutions of reactants for the specific elementary step being studied (e.g., a solution of HBrO₂ and a solution of Ce³⁺).

  • Syringes for the stopped-flow apparatus.

Procedure:

  • Preparation of HBrO₂ Solution:

    • Note: HBrO₂ is unstable and must be prepared in situ or immediately before use. A common method is the acidification of a sodium bromite (B1237846) (NaBrO₂) solution.

  • Experimental Setup:

    • Load one syringe of the stopped-flow apparatus with the HBrO₂ solution and the other with the solution of the other reactant (e.g., Ce³⁺ solution).

    • Set the spectrophotometer to monitor a wavelength where one of the reactants or products has a distinct absorbance. For example, the formation of Ce⁴⁺ can be monitored at around 320 nm. The UV-Vis spectrum of related bromine species like HOBr and Br₂ show absorbance in the UV region, which can cause interference.[9][10][11][12][13]

  • Data Acquisition:

    • Initiate the stopped-flow experiment. The two solutions are rapidly mixed, and the change in absorbance over time (on a millisecond to second timescale) is recorded.

    • The resulting kinetic trace (absorbance vs. time) can be fitted to an appropriate rate law to determine the rate constant for the reaction.

Stopped_Flow_Workflow prep_hbro2 Prepare HBrO₂ Solution load_syringes Load Reactants into Stopped-Flow Syringes prep_hbro2->load_syringes prep_reactant Prepare Second Reactant Solution prep_reactant->load_syringes set_wavelength Set Spectrophotometer Wavelength load_syringes->set_wavelength initiate_run Initiate Stopped-Flow Run (Rapid Mixing) set_wavelength->initiate_run record_abs Record Absorbance vs. Time initiate_run->record_abs analyze Analyze Kinetic Trace to Determine Rate Constant record_abs->analyze

References

Troubleshooting & Optimization

Technical Support Center: Stability of Bromous Acid (HBrO₂) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of bromous acid (HBrO₂) solutions. Given the inherent instability of this compound, this resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to manage its decomposition in laboratory settings.

Troubleshooting Guide

Rapid decomposition of this compound is a common challenge. This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Decomposition Incorrect pH: The solution is likely too acidic (pH < 3) or too alkaline (pH > 6).Adjust the pH to the optimal range of 4.0 - 5.0 using a suitable buffer system (e.g., acetate (B1210297) or phosphate (B84403) buffer).[1]
High Temperature: Experiments are being conducted at elevated temperatures.Maintain the solution at a low temperature (e.g., 0-5 °C) using an ice bath, especially during preparation and storage.
High Concentration: The initial concentration of this compound is too high, accelerating the second-order disproportionation reaction.Prepare and use dilute solutions of this compound whenever possible. If a higher concentration is necessary, use it immediately after preparation.
Presence of Catalytic Impurities: Metal ions or other impurities can catalyze decomposition.Use high-purity water (e.g., Type I ultrapure) and acid-washed glassware to minimize contaminants.
Inconsistent Experimental Results Fluctuating pH: The pH of the solution is not stable over the course of the experiment.Employ a buffer with sufficient capacity to maintain a constant pH.[2][3][4]
Variable Temperature: Inconsistent temperature control between experiments.Use a temperature-controlled water bath or reaction block to ensure a stable and reproducible temperature.
Formation of Precipitate or Gas Decomposition Products: The solution is decomposing to form less soluble products or gaseous species.This is a clear indicator of significant decomposition. The solution should be freshly prepared. Consider adjusting the pH and temperature as primary control measures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution so unstable?

A1: this compound (HBrO₂) is inherently unstable and does not exist as a pure compound.[5][6] In aqueous solutions, it rapidly undergoes a disproportionation reaction, where two molecules of this compound react to form hypothis compound (HBrO) and bromic acid (HBrO₃).[5][6] This reaction is the primary reason for its short half-life.

Q2: What is the primary decomposition pathway for this compound?

A2: The main decomposition route is a second-order disproportionation reaction: 2HBrO₂ → HBrO + HBrO₃[1][5]

This process is influenced by factors such as pH, temperature, and the initial concentration of this compound.

Q3: What is the optimal pH for this compound stability?

A3: The stability of this compound is highly dependent on pH. Its pKa is in the range of 3.43 to 4.5.[5] The maximum stability is generally observed in this pH range. In more acidic solutions, the decomposition is acid-catalyzed, and in more alkaline solutions, the formation of the bromite (B1237846) ion can lead to other decomposition pathways.

Q4: Can I store this compound solutions?

A4: Due to its high reactivity, long-term storage of this compound solutions is not feasible. It is strongly recommended to prepare this compound in situ for immediate use in your experiments.

Q5: Are there any known stabilizers for this compound?

A5: While there are no widely recognized, specific stabilizers that completely halt the decomposition of this compound, its stability can be significantly improved by controlling the experimental conditions. The most effective stabilization strategy is to maintain a low temperature and a pH within the optimal range of 4.0 - 5.0 using a suitable buffer.

Quantitative Data on this compound Decomposition

The rate of disproportionation of this compound is second-order with respect to its concentration and is also dependent on the hydrogen ion concentration. The experimental rate constant (k_exp) can be described by the equation:

kexp = k + k'[H⁺][1]

This indicates that the reaction has both a pH-independent and an acid-catalyzed pathway.

Table 1: Activation Parameters for the Disproportionation of this compound [1]

Medium Pathway Activation Energy (Ea) (kJ/mol) Entropy of Activation (ΔS‡) (J/(K·mol))
HClO₄pH-independent (k)19.0 ± 0.9-132 ± 3
HClO₄Acid-catalyzed (k')25.8 ± 0.5-106 ± 1
H₂SO₄pH-independent (k)23.0 ± 0.5-119 ± 1
H₂SO₄Acid-catalyzed (k')18 ± 3-130 ± 11

Note: This data was obtained for the reaction 2HBrO₂ → HBrO + HBrO₃ + H⁺ in the specified acidic media and at temperatures ranging from 15-38°C.[1]

Experimental Protocols

Protocol 1: In Situ Generation of this compound via Reaction of Bromate (B103136) and Bromide

This protocol is suitable for generating a fresh solution of this compound for immediate experimental use.

Materials:

  • Sodium bromate (NaBrO₃)

  • Sodium bromide (NaBr)

  • Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄), 1.0 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M (for pH adjustment)

  • Acetate buffer (pH 4.5)

  • High-purity water

  • Ice bath

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare separate aqueous solutions of sodium bromate and sodium bromide at the desired concentrations in high-purity water.

    • Prepare a solution of the chosen acid (H₂SO₄ or HClO₄).

  • Reaction Setup:

    • Place a beaker containing the sodium bromide solution in an ice bath on a stir plate and begin gentle stirring.

    • Calibrate the pH meter and place the probe in the sodium bromide solution.

  • Generation of this compound:

    • Slowly add the sodium bromate solution to the stirred sodium bromide solution.

    • Carefully add the acid solution dropwise to initiate the reaction and bring the pH into the acidic range. The following reaction will occur: BrO₃⁻ + 2Br⁻ + 3H⁺ → 3HBrO₂

  • pH Adjustment and Stabilization:

    • Monitor the pH closely. Once this compound is formed, carefully adjust the pH to between 4.0 and 5.0 using the 0.1 M NaOH solution and the acetate buffer to stabilize the solution.

    • Keep the solution in the ice bath throughout this process.

  • Immediate Use:

    • Use the freshly prepared this compound solution immediately for your experiments.

Protocol 2: Monitoring this compound Concentration

The concentration of this compound can be monitored spectrophotometrically by its reaction with certain reagents, or through titration methods. The specific method will depend on the other components in your experimental system.

Visualizations

Decomposition_Pathway cluster_reactants Reactants cluster_products Products HBrO2_1 HBrO₂ (this compound) HBrO HBrO (Hypothis compound) HBrO2_1->HBrO Disproportionation HBrO2_2 HBrO₂ (this compound) HBrO3 HBrO₃ (Bromic Acid) HBrO2_2->HBrO3 Disproportionation

Caption: Primary decomposition pathway of this compound.

Troubleshooting_Flowchart start This compound Solution is Unstable check_pH Is pH between 4.0 and 5.0? start->check_pH adjust_pH Adjust pH with a suitable buffer check_pH->adjust_pH No check_temp Is the solution at low temperature (0-5 °C)? check_pH->check_temp Yes adjust_pH->check_temp lower_temp Place solution in an ice bath check_temp->lower_temp No check_conc Is the concentration as low as possible? check_temp->check_conc Yes lower_temp->check_conc dilute_sol Prepare a more dilute solution check_conc->dilute_sol No stable Stability Improved check_conc->stable Yes dilute_sol->stable

Caption: Troubleshooting workflow for unstable HBrO₂ solutions.

References

Technical Support Center: Controlling Bromous Acid Disproportionation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with bromous acid (HBrO₂). It focuses on controlling its inherent instability and rapid disproportionation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is decomposing almost immediately. What are the primary factors I should investigate?

A: this compound is a notoriously unstable compound.[1][2] Its rapid decomposition, or disproportionation, is highly sensitive to several factors. The most critical to check are:

  • pH: The reaction is known to be acid-catalyzed.[3] Extreme pH values can alter the rate.

  • Concentration: The disproportionation reaction is second-order with respect to the this compound concentration, meaning the rate increases exponentially as the concentration increases.[4][5]

  • Temperature: Higher temperatures will generally accelerate the reaction rate.

  • Contaminants: The presence of certain ions or impurities can catalyze the decomposition. For instance, general bases like phosphate (B84403) and carbonate ions are known to catalyze the disproportionation of the related compound, hypothis compound.[4]

Q2: How exactly does pH affect the stability of a this compound solution?

A: The stability of bromine oxyacids is significantly influenced by the hydrogen ion concentration ([H⁺]). While the disproportionation of this compound (2HBrO₂ → HBrO + HBrO₃) is complex, studies on the analogous hypothis compound (HOBr) show that the reaction rate is suppressed at very low pH (below 3) and high pH (above 8).[4] The reaction is acid-catalyzed, and in some models, the protonation of this compound is a key step (HBrO₂ + H⁺ → H₂BrO₂⁺).[5] Therefore, precise pH control is essential. Operating in a buffered solution outside the optimal range for disproportionation can enhance stability.

Q3: What is the kinetic profile of the this compound disproportionation reaction?

A: The disproportionation of this compound is a bimolecular, irreversible reaction that is second order in this compound.[5] The rate-limiting step involves the formation of a this compound anhydride (B1165640) intermediate, O(BrO)₂.[6][7]

The reaction is represented as: 2HOBrO ⇄ HOBr + HBrO₃

The rate law is expressed as: Rate = k[HOBrO]²

An ab initio study calculated the rate constant (k) to be approximately 667.5 M⁻¹s⁻¹.[3][6]

Q4: Are there any known catalysts or inhibitors for this reaction that I should be aware of?

A: Yes, the reaction environment is critical.

  • Catalysts: Studies on the disproportionation of hypothis compound, a related species, show catalysis by general bases such as phosphate (HPO₄²⁻) and carbonate (CO₃²⁻).[4] It is plausible that similar species could catalyze this compound disproportionation.

  • Reactants: Certain species can react with this compound, thereby competing with the disproportionation process. For example, Cerium(IV) is known to react with HBrO₂.[3] This is a key consideration in designing experiments, such as the Belousov-Zhabotinsky oscillating reaction.[6][7]

Q5: I am generating this compound in situ for an organic synthesis, but I'm seeing unexpected side-products. Why might this be happening?

A: this compound and its disproportionation products—hypothis compound (HBrO) and bromic acid (HBrO₃)—are potent oxidizing and brominating agents.[8] If your substrate or solvent has functional groups susceptible to oxidation or electrophilic attack, you may observe unintended bromination or oxidation, leading to a mixture of products.[8] It is crucial to select solvents and substrates that are robust under these highly reactive conditions.

Q6: Since this compound is not commercially available, what are the recommended methods for its in situ generation?

A: Due to its instability, this compound must be prepared and used immediately.[1][2] Common laboratory methods include:

  • Acidification of Bromite (B1237846) Salts: Adding a strong acid to a solution of a stable bromite salt (e.g., sodium bromite, NaBrO₂) will generate this compound.[1]

  • Syn-proportionation: The reaction between bromic acid (HBrO₃) and hydrobromic acid (HBr) can produce this compound.[1][2] 2 HBrO₃ + HBr → 3 HBrO₂

  • Oxidation of Hypothis compound: Oxidizing hypothis compound (HBrO) with a suitable agent like hypochlorous acid (HClO) can yield this compound.[1][2] HBrO + HClO → HBrO₂ + HCl

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Rapid, Uncontrolled Decomposition 1. High Concentration: The second-order kinetics cause a rapid rate increase at higher concentrations.[5] 2. Inappropriate pH: The reaction is acid-catalyzed.[3] 3. Elevated Temperature: Reaction rate is likely temperature-dependent. 4. Catalytic Impurities: Presence of species like phosphate or carbonate ions.[4]1. Generate HBrO₂ at a lower concentration. 2. Adjust the pH of the medium. Consider using a buffered solution below pH 3.[4] 3. Conduct the experiment in a temperature-controlled bath at a lower temperature (e.g., 0-5 °C). 4. Use high-purity, deionized water and analytical grade reagents.
Low Yield of Desired Product 1. Premature Disproportionation: HBrO₂ decomposes before it can react with your substrate. 2. Side Reactions: HBrO₂ or its byproducts are reacting with the substrate or solvent in an unintended way.[8]1. Add the substrate to the reaction vessel before or concurrently with the in situ generation of HBrO₂. 2. Change the solvent to one that is inert to strong oxidizing and brominating agents. 3. Adjust pH and temperature to find a window where the desired reaction is fast, but disproportionation is slow.
Poor Experimental Reproducibility 1. Inconsistent pH: Small variations in initial pH can lead to large differences in reaction rates.[9] 2. Reagent Purity/Concentration: Variations in the purity or concentration of precursors for in situ generation. 3. Temperature Fluctuations: Lack of precise temperature control.1. Use a calibrated pH meter and high-quality buffer solutions to ensure consistent pH across all experiments. 2. Standardize and verify the concentration of all stock solutions before each experiment. 3. Use a thermostat-controlled water or oil bath to maintain a constant temperature.

Data Presentation

Table 1: Factors Influencing this compound Disproportionation

FactorEffect on RateKey Considerations & Recommendations
Concentration [HBrO₂] Rate increases exponentially (second-order kinetics).[5]Maintain low HBrO₂ concentration; use continuous generation or slow addition of precursors if possible.
pH Acid-catalyzed; rate is suppressed at very low (<3) and high (>8) pH.[4][5]Operate in a buffered solution with a pH carefully chosen to minimize the disproportionation rate.
Temperature Rate generally increases with temperature.Perform experiments at reduced temperatures (e.g., in an ice bath) to slow decomposition.
Catalysts General bases (e.g., HPO₄²⁻, CO₃²⁻) can accelerate the reaction.[4]Use high-purity solvents and reagents to avoid catalytic contaminants. Avoid phosphate and carbonate buffers if possible.

Table 2: Selected Kinetic Parameters for Bromine Oxyacid Reactions

ReactionRate LawRate Constant (k)Conditions / NotesCitation
2HOBrO → HOBr + HBrO₃Rate = k[HOBrO]²667.5 M⁻¹s⁻¹Calculated value from an ab initio study.[3][6]
HOBr DisproportionationComplex, pH-dependentk₁ₐ = 2 x 10⁻³ M⁻¹s⁻¹For the pathway dominant at lower pH.[4]
OBr⁻ DisproportionationComplex, pH-dependentk₁ᵦ = 6 x 10⁻⁷ M⁻¹s⁻¹For the pathway dominant at higher pH.[4]

Experimental Protocols

Protocol 1: In Situ Generation of this compound via Syn-proportionation

This protocol describes the generation of this compound from bromic and hydrobromic acid for immediate use as a reagent.[1][2]

  • Materials:

    • 0.3 M Sodium Bromate (NaBrO₃) solution

    • 0.15 M Hydrobromic Acid (HBr) solution

    • Stir plate and stir bar

    • Temperature-controlled bath (e.g., ice-water bath)

    • Reaction vessel (e.g., round-bottom flask)

  • Methodology:

    • Place the reaction vessel in the temperature-controlled bath set to 5 °C.

    • Add 10 mL of the 0.3 M NaBrO₃ solution to the vessel and begin stirring. Note: This will be the source of bromic acid upon acidification.

    • Slowly, add 10 mL of the 0.15 M HBr solution dropwise to the stirred NaBrO₃ solution. The molar ratio of HBrO₃ to HBr should be approximately 2:1 to favor the formation of HBrO₂.

    • The resulting solution will contain approximately 0.1 M HBrO₂. Use this solution immediately for your intended reaction.

    • Safety: Always handle strong acids and bromine compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol 2: Kinetic Analysis of Disproportionation by UV-Vis Spectroscopy

This protocol outlines a method to monitor the decomposition of this compound.

  • Materials:

    • Freshly prepared this compound solution (from Protocol 1)

    • UV-Vis Spectrophotometer with a thermostatted cuvette holder

    • Quartz cuvettes

    • Appropriate buffer solution

  • Methodology:

    • Set the spectrophotometer to kinetic mode and the cuvette holder to the desired temperature (e.g., 25 °C).

    • Determine the λₘₐₓ for this compound from literature or by running a preliminary scan (typically in the UV range).

    • Prepare a diluted solution of HBrO₂ in the chosen buffer directly in the cuvette to achieve an initial absorbance between 1.0 and 1.5.

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λₘₐₓ over time.

    • Record data until the absorbance stabilizes, indicating the reaction is complete.

    • Analyze the data by plotting 1/[HBrO₂] (proportional to 1/Absorbance) versus time. A linear plot will confirm second-order kinetics, and the slope can be used to determine the rate constant.

Visualizations

Disproportionation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products HBrO2_1 HBrO₂ Intermediate [O(BrO)₂ Hydrate]‡ Rate-Limiting Step HBrO2_1->Intermediate Condensation HBrO2_2 HBrO₂ HBrO2_2->Intermediate HBrO HBrO (Hypothis compound) Intermediate->HBrO Hydrolysis HBrO3 HBrO₃ (Bromic Acid) Intermediate->HBrO3 Experimental_Workflow start Start: Prepare Precursor Solutions (e.g., HBrO₃, HBr) in_situ In Situ Generation of HBrO₂ start->in_situ control Set Control Parameters in_situ->control reaction Reaction with Substrate control->reaction pH, Temp, Concentration monitor Monitor Disproportionation (e.g., UV-Vis) control->monitor pH, Temp, Concentration analysis Product/Data Analysis reaction->analysis monitor->analysis Troubleshooting_Logic problem Problem: Uncontrolled Reaction or Low Yield check_pH Is pH controlled & optimized? problem->check_pH check_conc Is concentration too high? check_pH->check_conc Yes sol_pH Solution: Use buffer, adjust pH < 3 check_pH->sol_pH No check_temp Is temperature too high? check_conc->check_temp No sol_conc Solution: Dilute precursors check_conc->sol_conc Yes sol_temp Solution: Use ice bath check_temp->sol_temp Yes ok Investigate other factors (e.g., purity, side reactions) check_temp->ok No

References

Technical Support Center: The Effect of pH on HBrO2 Decomposition Rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of pH on the decomposition rate of bromous acid (HBrO2).

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the stability of this compound (HBrO2)?

A1: this compound is an unstable compound that undergoes decomposition. Its stability is significantly influenced by the pH of the solution. Generally, HBrO2 exhibits its maximum stability in a weakly acidic medium, around pH 4.5. The decomposition rate increases rapidly in both strongly acidic (low pH) and alkaline (high pH) conditions.

Q2: What are the primary decomposition products of HBrO2?

A2: The decomposition of this compound is complex and can proceed through various pathways depending on the conditions. A common decomposition pathway, particularly in acidic solutions, is disproportionation, where HBrO2 reacts with itself to form hypothis compound (HOBr) and bromic acid (HBrO3)[1]. The overall reaction can be represented as:

2 HBrO2 → HOBr + HBrO3

In acidic solutions, bromites (the conjugate base of this compound) can also decompose to form bromine (Br2).

Q3: What is the pKa of this compound, and why is it important for decomposition studies?

A3: The acid dissociation constant (pKa) of this compound (HBrO2) is approximately 3.43. This value is crucial because it determines the relative concentrations of the undissociated acid (HBrO2) and its conjugate base, the bromite (B1237846) ion (BrO2-), at a given pH. The speciation of this compound is critical as both HBrO2 and BrO2- may have different decomposition rates and mechanisms. Understanding the pKa allows researchers to correlate the observed decomposition kinetics with the concentration of the reactive species at a specific pH.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible kinetic data.

  • Possible Cause: The inherent instability of this compound can lead to rapid decomposition even before the experiment begins.

    • Troubleshooting Tip: Prepare HBrO2 solutions in situ immediately before each kinetic run. Use of a stopped-flow apparatus is highly recommended for rapid mixing and data acquisition.

  • Possible Cause: Contamination of reagents or glassware.

    • Troubleshooting Tip: Use high-purity water and reagents. Glassware should be scrupulously cleaned and rinsed with deionized water to remove any traces of metals or organic residues that could catalyze decomposition.

  • Possible Cause: Temperature fluctuations.

    • Troubleshooting Tip: Use a thermostatted cell holder for your spectrophotometer or a water bath for your reaction vessel to maintain a constant and controlled temperature throughout the experiment.

Issue 2: Absorbance readings are unstable or drifting.

  • Possible Cause: Presence of interfering species that absorb at the same wavelength as HBrO2 or its products.

    • Troubleshooting Tip: Perform a full UV-Vis spectral scan of your initial HBrO2 solution and the final decomposed solution to identify all absorbing species and select a monitoring wavelength with minimal interference. Consider potential side reactions that may produce colored byproducts.

  • Possible Cause: Light-induced decomposition.

    • Troubleshooting Tip: While not as extensively documented for HBrO2 as for other halogen compounds, it is good practice to protect the sample from ambient light, especially if the experiments are lengthy.

Issue 3: The observed reaction order does not match theoretical models.

  • Possible Cause: The reaction mechanism is more complex than assumed and may involve multiple steps or competing reactions.

    • Troubleshooting Tip: The decomposition of HBrO2 is known to be complex. Vary the initial concentration of HBrO2 over a wide range to determine the reaction order accurately. The apparent reaction order may also change with pH.

  • Possible Cause: Buffer catalysis.

    • Troubleshooting Tip: The components of your buffer system may be participating in the reaction. Investigate the effect of buffer concentration on the reaction rate at a constant pH and ionic strength. If buffer catalysis is observed, either use a non-participating buffer or extrapolate the rate constant to zero buffer concentration.

Data Presentation

The following table summarizes the general, expected trend of the effect of pH on the second-order rate constant for the disproportionation of HBrO2. Please note that these are representative values based on the known behavior of this compound and are intended for illustrative purposes. Actual experimental values may vary.

pHPredominant SpeciesRepresentative Second-Order Rate Constant (M⁻¹s⁻¹)Stability
2.0HBrO2HighLow
3.43HBrO2 / BrO2⁻ (50/50)ModerateModerate
4.5HBrO2 > BrO2⁻LowHigh
6.0BrO2⁻ > HBrO2ModerateModerate
8.0BrO2⁻HighLow

Experimental Protocols

Methodology for Determining the Effect of pH on HBrO2 Decomposition Rate using UV-Vis Spectrophotometry and Stopped-Flow Technique

  • Preparation of Reagents:

    • Prepare buffer solutions for the desired pH range (e.g., acetate (B1210297) buffers for pH 3.5-5.5, phosphate (B84403) buffers for pH 6.0-8.0). Ensure all solutions are prepared with high-purity water.

    • Prepare a stock solution of a stable bromite salt (e.g., NaBrO2). The concentration should be determined accurately by iodometric titration.

  • In Situ Generation of HBrO2:

    • This compound is prepared immediately before the kinetic run by acidifying a known concentration of the bromite solution.

    • For stopped-flow experiments, one syringe will contain the acidified bromite solution, and the other will contain the buffer solution of the target pH. The rapid mixing in the stopped-flow apparatus will initiate the decomposition at the desired pH.

  • Kinetic Measurements:

    • Use a stopped-flow spectrophotometer to monitor the reaction.

    • The decay of HBrO2 can be monitored by following the decrease in its absorbance at its λmax (approximately 260-290 nm). Alternatively, the formation of a product, such as Br2, can be monitored at its characteristic wavelength.

    • Set the temperature of the sample cell using a circulating water bath.

    • Acquire absorbance data as a function of time for several half-lives of the reaction.

  • Data Analysis:

    • Determine the initial rate of the reaction from the initial slope of the absorbance vs. time curve.

    • Fit the kinetic traces to appropriate rate laws (e.g., first-order or second-order) to determine the observed rate constant (k_obs) at each pH.

    • Plot the observed rate constant as a function of pH to visualize the effect of pH on the decomposition rate.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (Various pH) in_situ In Situ Generation of HBrO2 prep_buffers->in_situ prep_bro2 Prepare NaBrO2 Stock Solution prep_bro2->in_situ stopped_flow Rapid Mixing via Stopped-Flow in_situ->stopped_flow uv_vis Monitor Absorbance vs. Time (UV-Vis) stopped_flow->uv_vis calc_rate Calculate Observed Rate Constants (k_obs) uv_vis->calc_rate plot_data Plot k_obs vs. pH calc_rate->plot_data conclusion Determine pH-Rate Profile plot_data->conclusion

Caption: Experimental workflow for determining the pH effect on HBrO2 decomposition.

Decomposition_Pathway cluster_reactants Reactants cluster_products Products hbro2_1 HBrO2 hobr HOBr hbro2_1->hobr Disproportionation hbro2_2 HBrO2 hbro3 HBrO3 hbro2_2->hbro3 Disproportionation

Caption: Simplified disproportionation pathway of this compound.

References

troubleshooting low yields in bromous acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromous acid (HBrO₂) synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their experiments. Here, you will find troubleshooting guides and frequently asked questions to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yields in this compound synthesis?

A1: The primary cause of low yields is the inherent instability of this compound. It readily undergoes a disproportionation reaction to form hypothis compound (HBrO) and bromic acid (HBrO₃), particularly in aqueous solutions. This decomposition pathway significantly reduces the concentration of the desired HBrO₂.

Q2: How does pH affect the stability and yield of this compound?

A2: pH is a critical factor in the stability of this compound. It is most stable in a narrow pH range, close to its pKa of approximately 3.43. In acidic solutions, the decomposition of its conjugate base, bromite (B1237846) (BrO₂⁻), to bromine is favored. Deviations from the optimal pH can lead to rapid decomposition and consequently, lower yields.

Q3: What is the optimal temperature for this compound synthesis?

A3: Due to its instability, this compound synthesis should be conducted at low temperatures, typically between 0-5°C, to minimize the rate of decomposition and disproportionation reactions. Higher temperatures significantly accelerate these degradation pathways.

Q4: Which synthesis method is recommended for generating this compound in situ?

A4: A common and effective method for in situ generation is the oxidation of hypothis compound (HBrO) with hypochlorous acid (HClO). Another widely used approach is the reaction of bromate (B103136) (BrO₃⁻) with bromide (Br⁻) in an acidic medium. The choice of method may depend on the specific requirements of your application, such as the desired concentration and the tolerance for other ions in the solution.

Q5: How can I quantify the yield of my this compound synthesis?

A5: Direct quantification is challenging due to the acid's instability. Spectrophotometric methods are commonly employed, utilizing the characteristic UV-visible absorption maxima of this compound. Indirect methods, such as titration of the resulting solution, can also be used, but care must be taken to account for other bromine species present.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in this compound synthesis.

Problem 1: Rapid Disappearance of Product
  • Possible Cause: The rate of disproportionation is too high.

  • Troubleshooting Steps:

    • Verify and Adjust pH: Ensure the pH of your reaction mixture is maintained within the optimal range (around 3.4-4.0). Use a calibrated pH meter and appropriate buffer systems.

    • Lower the Reaction Temperature: Conduct the synthesis and subsequent handling of the this compound solution at low temperatures (0-5°C) using an ice bath.

    • Use Dilute Solutions: Working with lower concentrations of precursors can sometimes slow down the second-order decomposition reaction.

Problem 2: Low Conversion of Starting Materials
  • Possible Cause: Inefficient reaction conditions or impure reagents.

  • Troubleshooting Steps:

    • Check Reagent Purity: Ensure that your precursors (e.g., hypothis compound, bromate salts) are of high purity. Impurities can catalyze decomposition or lead to side reactions.

    • Optimize Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may not necessarily lead to a higher yield and could promote side reactions.

    • Ensure Adequate Mixing: Proper mixing is crucial for ensuring the reactants interact effectively, especially in heterogeneous reactions.

Problem 3: Presence of Unexpected Side Products
  • Possible Cause: Competing side reactions are occurring.

  • Troubleshooting Steps:

    • Review Synthesis Method: Depending on the chosen synthesis route, different side products can form. For instance, in the oxidation of hypobromite, over-oxidation to bromate can occur.

    • Control Reaction Time: Monitor the reaction progress to determine the optimal time for quenching or using the in situ generated this compound. Prolonged reaction times can favor the formation of more stable, but undesired, bromine oxyacids.

Data Presentation

The following tables summarize the expected impact of key parameters on the yield of this compound. The values are illustrative and should be optimized for your specific experimental setup.

Table 1: Effect of pH on this compound Stability

pHRelative StabilityExpected Yield
< 2.0Very Low< 10%
2.0 - 3.0Low10 - 30%
3.0 - 4.0Moderate30 - 60%
3.4 - 3.8 Optimal > 60%
4.0 - 5.0Moderate30 - 60%
> 5.0Low< 30%

Table 2: Effect of Temperature on this compound Yield

Temperature (°C)Reaction TimeExpected Yield
0 - 5 Minutes to Hours Optimal
10 - 15MinutesModerate
20 - 25Seconds to MinutesLow
> 30Very Rapid DecompositionVery Low

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of Hypothis compound

This protocol describes the in situ generation of this compound by reacting hypothis compound with hypochlorous acid.

Materials:

  • Solution of hypothis compound (HBrO)

  • Solution of hypochlorous acid (HClO)

  • Buffer solution (e.g., acetate (B1210297) buffer) to maintain pH ~3.5

  • Ice bath

  • Stir plate and stir bar

  • Calibrated pH meter

Procedure:

  • Cool the hypothis compound solution to 0-5°C in an ice bath with continuous stirring.

  • Slowly add the pre-chilled hypochlorous acid solution dropwise to the hypothis compound solution. The molar ratio should be approximately 1:1.

  • Monitor the pH of the reaction mixture continuously and maintain it in the range of 3.4-3.8 by adding the buffer solution as needed.

  • Allow the reaction to proceed for a short period (typically a few minutes). The resulting solution contains this compound and should be used immediately for subsequent applications.

Protocol 2: Synthesis of this compound from Bromite Salts

This protocol describes the generation of this compound by acidification of a bromite salt solution.

Materials:

  • Sodium bromite (NaBrO₂) or other stable bromite salt

  • Dilute strong acid (e.g., HCl, H₂SO₄)

  • Ice bath

  • Stir plate and stir bar

  • Calibrated pH meter

Procedure:

  • Prepare a dilute aqueous solution of the bromite salt and cool it to 0-5°C in an ice bath with stirring.

  • Slowly add the pre-chilled dilute strong acid dropwise to the bromite solution until the pH reaches the desired value (around 3.5).

  • The resulting solution contains this compound. Due to its instability, it should be used immediately.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_disproportionation High Rate of Disproportionation? start->check_disproportionation check_conversion Low Conversion of Starting Materials? check_disproportionation->check_conversion No adjust_ph Adjust pH to 3.4-3.8 check_disproportionation->adjust_ph Yes check_side_products Presence of Unexpected Side Products? check_conversion->check_side_products No check_purity Verify Reagent Purity check_conversion->check_purity Yes review_method Review Synthesis Method check_side_products->review_method Yes end Improved Yield check_side_products->end No lower_temp Lower Temperature to 0-5°C adjust_ph->lower_temp use_dilute Use More Dilute Solutions lower_temp->use_dilute use_dilute->end optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry improve_mixing Ensure Adequate Mixing optimize_stoichiometry->improve_mixing improve_mixing->end control_time Control Reaction Time review_method->control_time control_time->end

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Bromous_Acid_Decomposition cluster_synthesis Synthesis Pathways HBrO2 This compound (HBrO2) HBrO Hypothis compound (HBrO) HBrO2->HBrO Disproportionation HBrO3 Bromic Acid (HBrO3) HBrO2->HBrO3 Disproportionation HBrO_precursor Hypothis compound (HBrO) HBrO_precursor->HBrO2 Oxidation HClO Hypochlorous Acid (HClO) HClO->HBrO2 Oxidation BrO3 Bromate (BrO3-) BrO3->HBrO2 Reduction Br Bromide (Br-) Br->HBrO2 Reduction

Caption: Key chemical pathways in this compound synthesis and decomposition.

Technical Support Center: Optimizing the Belousov-Zhabotinsky (BZ) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reagent concentrations and successfully conduct the Belousov-Zhabotinsky (BZ) oscillating reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Belousov-Zhabotinsky (BZ) reaction?

The Belousov-Zhabotinsky (BZ) reaction is a classic example of a nonlinear chemical oscillator. It is a complex sequence of reactions involving the catalytic oxidation of an organic substrate, typically malonic acid, by bromate (B103136) in an acidic solution. The reaction is visually striking due to the periodic changes in the concentration of the catalyst's oxidation state, which leads to oscillations in the color of the solution when an indicator like ferroin (B110374) is used.

Q2: What are the key reagents in the BZ reaction?

The core components of the BZ reaction are:

  • An oxidizing agent: Typically potassium bromate (KBrO₃) or sodium bromate (NaBrO₃).

  • An organic substrate: Malonic acid is most commonly used.

  • A catalyst: A metal ion with at least two oxidation states, such as cerium (Ce³⁺/Ce⁴⁺) or manganese (Mn²⁺/Mn³⁺). Ferroin, a complex of iron, can also act as both a catalyst and a color indicator.[1]

  • An acidic medium: Sulfuric acid (H₂SO₄) is generally used to provide the necessary acidic environment.

Q3: How long do the oscillations in a BZ reaction typically last?

In a closed batch reactor, the BZ reaction will oscillate for a finite period, often around 10 to 20 minutes, but can sometimes continue for hours under specific conditions.[2][3] The oscillations will eventually cease as the initial reagents are consumed.[1]

Troubleshooting Guide

Problem 1: The reaction does not start oscillating.

Possible Cause Troubleshooting Step
Incorrect Reagent Concentrations Verify the concentrations of all stock solutions. The ratio of bromate to malonic acid is a critical factor.[3] Refer to the recommended concentration tables below.
Contamination The presence of chloride ions (Cl⁻) can inhibit the reaction.[4] Ensure you are using deionized water and clean glassware. Avoid using tap water if it is chlorinated.[4]
Temperature The reaction is sensitive to temperature. Ensure the reaction mixture is within the optimal temperature range, typically around 20-25°C.[5]
Improper Mixing Ensure the solution is continuously and gently stirred. Vigorous stirring can introduce excess oxygen, which may interfere with the reaction.[5]
Incorrect Order of Reagent Addition The order in which reagents are added can be crucial. A common procedure is to mix the sulfuric acid, malonic acid, and catalyst first, and then add the bromate solution to initiate the reaction.

Problem 2: The oscillations are weak, irregular, or stop prematurely.

Possible Cause Troubleshooting Step
Suboptimal Reagent Ratios The frequency and amplitude of the oscillations are dependent on the initial concentrations of the reagents.[6] Fine-tune the concentrations, particularly the bromate/malonic acid ratio, to achieve more robust oscillations.[3]
Gas Bubble Formation The reaction can produce carbon dioxide, and the formation of bubbles on the surface can disrupt the visual patterns, especially in a petri dish setup.[1] Gentle stirring can help to remove them, but excessive stirring will deplete the reagents faster.[1]
Depletion of Reagents In a closed system, the reaction stops when the reagents are consumed.[1] For longer-lasting oscillations, a continuous-flow stirred tank reactor (CSTR) may be necessary.
Light Sensitivity Some BZ reaction variants, especially those using a ruthenium catalyst, can be sensitive to light.[7] Try conducting the experiment in a dimly lit area if you suspect this is an issue.

Data Presentation: Reagent Concentrations

The following tables provide examples of reagent concentrations that have been successfully used in BZ reaction experiments. These should be considered as starting points, and optimization may be required for your specific experimental setup.

Table 1: Example Reagent Concentrations for a Cerium-Catalyzed BZ Reaction

ReagentStock Solution ConcentrationFinal Concentration (Approx.)
Potassium Bromate (KBrO₃)0.2 M0.06 M
Malonic Acid (CH₂(COOH)₂)0.5 M0.1 M
Cerium Ammonium (B1175870) Nitrate (B79036)0.02 M0.001 M
Sulfuric Acid (H₂SO₄)0.8 M0.3 M

Source: Adapted from Lu Le Laboratory protocols.[8]

Table 2: Example Reagent Concentrations for a Ferroin-Catalyzed BZ Reaction in a Petri Dish

ReagentStock SolutionVolume
Solution 15 g NaBrO₃ + 2 ml H₂SO₄ in 67 ml H₂O6 ml
Solution 21 g Malonic Acid in 10 ml H₂O1 ml
Solution 31 g NaBr in 10 ml H₂O0.5 ml
Ferroin IndicatorStandard Solution1 ml

Source: Adapted from Sciencemadness Wiki.[1]

Experimental Protocols

Protocol 1: BZ Reaction in a Beaker (Cerium-Catalyzed)

This protocol describes a common method for observing temporal oscillations in a stirred beaker.

  • Prepare Stock Solutions: Prepare the stock solutions as listed in Table 1.

  • Combine Reagents: In a clean beaker, add the sulfuric acid solution, followed by the malonic acid solution.

  • Introduce Catalyst: Add the cerium ammonium nitrate solution to the beaker.

  • Initiate Reaction: While stirring the mixture gently with a magnetic stirrer, add the potassium bromate solution.

  • Observe Oscillations: The solution will initially turn yellow (due to the formation of Ce⁴⁺) and then become colorless as the cerium is reduced back to Ce³⁺. The time it takes for the first oscillation to appear is known as the induction period. The oscillations should continue for several minutes.

Protocol 2: BZ Reaction in a Petri Dish (Ferroin-Catalyzed)

This protocol is suitable for observing the formation of spatial patterns (waves and spirals).

  • Prepare Stock Solutions: Prepare the three solutions as described in Table 2.

  • Combine Solutions: In a petri dish, add the solutions in the following order: Solution 1, Solution 2, and then Solution 3. The solution should turn an orange color due to the formation of bromine.

  • Homogenize (Optional): Gently swirl the petri dish to mix the reagents. The orange color should fade.

  • Add Indicator: Add the ferroin solution and gently swirl to distribute it evenly. The solution will cycle through reddish-orange, blue, and purple-black before settling into a reddish-brown.

  • Observe Patterns: After a short induction period, colored spots will appear and grow into expanding concentric rings or spirals. For best results, the layer of the solution in the petri dish should be thin.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_observation Observation & Analysis Prep_Solutions Prepare Stock Solutions Mix_Reagents Mix Reagents (Acid, Substrate) Prep_Solutions->Mix_Reagents Clean_Glassware Clean Glassware Clean_Glassware->Mix_Reagents Add_Catalyst Add Catalyst Mix_Reagents->Add_Catalyst Initiate Add Bromate Add_Catalyst->Initiate Observe Observe Oscillations Initiate->Observe Record Record Data (Period, Duration) Observe->Record

Caption: A typical experimental workflow for the Belousov-Zhabotinsky reaction.

Troubleshooting_Logic Start Reaction Not Oscillating Check_Concentrations Are reagent concentrations correct? Start->Check_Concentrations Check_Purity Are reagents and water pure (no Cl-)? Check_Concentrations->Check_Purity Yes Adjust_Concentrations Adjust Concentrations Check_Concentrations->Adjust_Concentrations No Check_Temp Is the temperature optimal (20-25°C)? Check_Purity->Check_Temp Yes Use_DI_Water Use Deionized Water & Clean Glassware Check_Purity->Use_DI_Water No Check_Stirring Is stirring gentle and constant? Check_Temp->Check_Stirring Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Adjust_Stirring Adjust Stirring Rate Check_Stirring->Adjust_Stirring No Success Oscillations Successful Check_Stirring->Success Yes Adjust_Concentrations->Check_Concentrations Use_DI_Water->Check_Purity Adjust_Temp->Check_Temp Adjust_Stirring->Check_Stirring

Caption: A troubleshooting flowchart for when the BZ reaction fails to oscillate.

References

Technical Support Center: Colorimetric Detection of Bromite (BrO₂⁻)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, validated colorimetric methods specifically for the determination of bromite (B1237846) (BrO₂⁻) are not widely documented in scientific literature. The following troubleshooting guides and FAQs are based on established principles and methods for the analysis of other bromine oxyanions, such as bromate (B103136) (BrO₃⁻) and bromide (Br⁻), which share similar chemical properties and are prone to comparable interferences. These recommendations should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in the colorimetric detection of bromite?

A1: Based on methods for related bromine species, common interferences can be broadly categorized as:

  • Other Oxidizing Agents: Species like chlorine, chlorite, and other halogens can react with the colorimetric reagents, leading to false positive results.

  • Reducing Agents: The presence of reducing agents can prevent the desired color-forming reaction from occurring, resulting in lower or no signal.

  • Cations: Divalent and trivalent cations, particularly heavy metals like iron (Fe³⁺) and copper (Cu²⁺), can form complexes with reagents or interfere with the reaction chemistry.[1]

  • Nitrite (NO₂⁻): Nitrite is a known strong interferent in many colorimetric methods for oxyhalides.[2]

  • Humic Substances: Dissolved organic matter, such as humic and fulvic acids, can impart a natural color to the sample and may also react with the analytical reagents, causing positive interference.[2]

  • High Concentrations of Common Anions: Ions like chloride (Cl⁻) and bicarbonate (HCO₃⁻) can interfere, especially at high concentrations.[3]

Q2: How can I remove or minimize cationic interferences?

A2: A common and effective method for removing cationic interferences from heavy metals and other major elements is to pass the sample through a strong cation exchange resin in the sodium (Na⁺) form before analysis.[1][4] This process replaces the interfering cations with sodium ions, which typically have a negligible effect on the analysis.

Q3: My sample has a slight yellow tint. How will this affect my results?

A3: A natural color in your sample, often due to humic substances, can cause a positive interference by absorbing light at the same wavelength as your colorimetric product. To correct for this, you should run a "sample blank." This involves preparing a sample in the same way as your test sample but omitting a key reagent required for the color-forming reaction. The absorbance of this sample blank can then be subtracted from your test sample's absorbance.

Q4: Can I use a method developed for bromate to measure bromite?

A4: While not ideal, it may be possible to adapt a bromate method. Bromite is a stronger oxidizing agent than bromate in acidic solutions, so it is likely to react with many of the same chromogenic reagents. However, the reaction kinetics, stoichiometry, and sensitivity will differ. Therefore, the method would require significant re-validation, including calibration with bromite standards, determination of the optimal reaction conditions (pH, temperature, time), and a thorough re-evaluation of potential interferences.

Troubleshooting Guides

Problem 1: Inaccurate or Non-Reproducible Results
Potential Cause Troubleshooting Step
Interfering Substances in the Sample Matrix 1. Review the sample source to identify potential interferences (see FAQ 1).2. Perform a spike and recovery experiment to quantify the matrix effect.3. Implement a mitigation strategy, such as passing the sample through a cation exchange resin or using a masking agent.[1][4]
Reagent Instability or Degradation 1. Prepare fresh reagents, especially the colorimetric reagent and any standards.2. Store reagents as recommended, protecting them from light and heat where necessary.
Incorrect pH of the Reaction Mixture 1. Measure the pH of the final reaction mixture to ensure it is within the optimal range for the method.2. Verify the concentration and buffering capacity of your buffer solution.
Inconsistent Reaction Time or Temperature 1. Use a timer to ensure a consistent reaction time for all samples and standards.2. Perform the experiments in a temperature-controlled environment (e.g., using a water bath).
Instrumental Drift 1. Allow the spectrophotometer to warm up for the manufacturer-recommended time.2. Re-blank the instrument with a reagent blank periodically during a long run of samples.
Problem 2: No Color Development or Very Low Signal
Potential Cause Troubleshooting Step
Absence of Bromite in the Sample 1. Analyze a known standard to confirm that the reagents and instrument are working correctly.
Presence of Reducing Agents in the Sample 1. If suspected, pre-treat the sample to remove the reducing agent (method will depend on the specific agent).
Incorrect Reagent Preparation 1. Double-check the concentrations and preparation procedures for all reagents.
pH Outside the Optimal Range 1. Verify the pH of the reaction mixture. Many colorimetric reactions are highly pH-dependent.
Expired or Degraded Reagents 1. Prepare fresh reagents and repeat the analysis.

Data on Interferences in Oxyanion Analysis

The following table summarizes the effect of various ions on the determination of bromate using a method with methyl red immobilized in a polymethacrylate (B1205211) matrix. This data can serve as a guide for potential interferences in bromite analysis.

Table 1: Effect of Interfering Ions on the Determination of Bromate (0.25 mg·L⁻¹)

Interfering IonConcentration Ratio (Interferent:BrO₃⁻)Relative Deviation of Analytical Signal (%)
I⁻ 1:1+8.2
10:1+15.4
NO₂⁻ 1:1-9.5
10:1-18.7
Fe³⁺ 1:1+3.5
10:1+12.6
Br⁻ 1:1+1.2
10:1+2.1
SO₄²⁻ 1:1+0.9
10:1+1.5
Cl⁻ 1:1+1.1
10:1+1.8

Data adapted from a study on bromate determination. The behavior of these ions in a bromite-specific assay may vary.[5]

Experimental Protocols

Adapted Protocol for Colorimetric Determination of Bromite using Fuchsin

This protocol is adapted from a method for bromate analysis and should be validated for bromite.[1][4] The principle involves the oxidation of a leuco form of the fuchsin dye by bromite in an acidic medium to produce a colored product that can be measured spectrophotometrically.

Reagents:

  • Bromite Standard Stock Solution (1000 mg/L): Prepare by dissolving the appropriate amount of sodium bromite (NaBrO₂) in deionized water.

  • Working Standard Solutions: Prepare fresh daily by diluting the stock solution.

  • Citrate (B86180) Buffer Solution (pH 3.4): Prepare a buffer solution with the appropriate concentration of citric acid and sodium citrate.

  • Color Developing Reagent (Reduced Fuchsin): Prepare a solution of fuchsin and decolorize it with an excess of sodium metabisulfite (B1197395) in a hydrochloric acid medium.

Procedure:

  • Sample Pre-treatment (if necessary): If cationic interferences are suspected, pass the sample through a strong cation exchange resin (Na⁺ form).[1][4]

  • Sample Preparation: To a 25 mL volumetric flask, add a known volume of the sample (or standard).

  • Buffering: Add 1.25 mL of the citrate buffer solution and mix.

  • Color Development: Add 0.2 mL of the color developing reagent, bring to volume with deionized water, and mix thoroughly.

  • Incubation: Allow the solution to stand for 30 minutes at room temperature for complete color development.[1]

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (e.g., 530 nm for the bromate-fuchsin product) against a reagent blank.[1]

  • Quantification: Create a calibration curve using the working standard solutions to determine the concentration of bromite in the sample.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_checks Initial Checks cluster_matrix Matrix Interference Investigation cluster_solutions Solutions Start Inaccurate or Non-Reproducible Results ReagentCheck Check Reagents: - Freshly prepared? - Stored correctly? Start->ReagentCheck InstrumentCheck Check Instrument: - Warmed up? - Calibrated? Start->InstrumentCheck ProcedureCheck Check Procedure: - Correct pH? - Consistent timing? Start->ProcedureCheck SpikeRecovery Perform Spike and Recovery ReagentCheck->SpikeRecovery InstrumentCheck->SpikeRecovery ProcedureCheck->SpikeRecovery InterferenceIdentified Matrix Effect Confirmed? SpikeRecovery->InterferenceIdentified Mitigate Implement Mitigation Strategy: - Cation Exchange - Masking Agent - Sample Dilution InterferenceIdentified->Mitigate Yes Revalidate Re-validate Method InterferenceIdentified->Revalidate No Mitigate->Revalidate Acceptable Results Acceptable Revalidate->Acceptable

Caption: A logical workflow for troubleshooting inaccurate results.

InterferenceMitigation cluster_sample Sample Handling cluster_pretreatment Pre-treatment cluster_analysis Analysis cluster_output Result Sample Water Sample (with potential interferences) CationExchange Pass through Cation Exchange Resin (Na+ form) Sample->CationExchange Cationic Interferences Filtration Filter Sample (0.45 µm) Sample->Filtration Particulates CationExchange->Filtration AddReagents Add Buffer and Colorimetric Reagent Filtration->AddReagents Measure Spectrophotometric Measurement AddReagents->Measure Result Interference-Free Bromite Concentration Measure->Result

Caption: Experimental workflow for mitigating cationic interferences.

References

strategies for preventing autocatalysis in HBrO2 reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling autocatalysis in bromous acid (HBrO₂) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for preventing and troubleshooting unwanted autocatalytic behavior in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is autocatalysis in the context of HBrO₂ reactions?

A1: Autocatalysis is a process where a reaction product also acts as a catalyst for that same reaction. In this compound (HBrO₂) systems, HBrO₂ itself is the autocatalyst. A key step involves the reaction of HBrO₂ with bromate (B103136) ions (BrO₃⁻) to produce more HBrO₂, leading to an exponential increase in its concentration.[1][2] This creates a positive feedback loop that can cause a dramatic, often uncontrolled, acceleration of the reaction rate. This phenomenon is a cornerstone of oscillating chemical reactions like the Belousov-Zhabotinsky (BZ) reaction.[1][2]

Q2: Why is preventing autocatalysis crucial in my experiments?

A2: Uncontrolled autocatalysis can lead to several experimental problems:

  • Non-reproducible results: The reaction rate can become highly sensitive to minute variations in initial conditions, leading to poor reproducibility.

  • Runaway reactions: The exponential acceleration can lead to rapid heat and gas evolution, posing a safety risk.

  • Product degradation: The highly oxidative environment created during rapid autocatalysis can degrade desired products or sensitive reagents.

  • Inaccurate kinetic studies: The non-linear acceleration of the reaction rate complicates kinetic analysis and modeling.

Q3: What are the primary indicators of unintended autocatalysis?

A3: Key indicators include:

  • A sigmoidal reaction profile, characterized by a slow initial rate (induction period) followed by a sudden, rapid acceleration.

  • Unexpectedly fast consumption of reactants.

  • Noticeable temperature increases or gas evolution that is not proportional to the initial reaction rate.

  • In systems with visual indicators (like the BZ reaction), a rapid and often periodic color change.

Q4: What is the primary chemical species used to control and prevent HBrO₂ autocatalysis?

A4: The bromide ion (Br⁻) is the most critical control species and inhibitor of HBrO₂ autocatalysis.[2] It reacts with the autocatalyst, HBrO₂, in a rapid consumption step. As long as the concentration of Br⁻ is above a certain critical threshold, the autocatalytic production of HBrO₂ is effectively suppressed. The autocatalytic cycle can only begin once the bromide ion concentration has been depleted by other reactions in the system.[2]

Troubleshooting Guide

Problem: My reaction is showing an unexpected and rapid acceleration.

Possible Cause Suggested Solution
Insufficient Initial Inhibitor Concentration: The initial concentration of bromide ions (Br⁻) or other radical scavengers was too low to control the autocatalytic process.Add a controlled amount of a bromide salt solution (e.g., NaBr, KBr) to the reaction mixture. The required concentration will depend on the specific system, but starting with a concentration in the micromolar to low millimolar range is a common strategy.
Impurity-Driven Initiation: Trace impurities, particularly bromide ions in the bromate source, can trigger the reaction cycle unpredictably.[3]Purify the bromate salt (e.g., by recrystallization) to remove bromide impurities. Alternatively, precisely quantify the bromide impurity and account for it in your initial conditions.
Localized "Hot Spots": In unstirred or poorly mixed systems, localized depletion of inhibitors can initiate an autocatalytic wave that propagates through the solution.Ensure vigorous and continuous stirring throughout the reaction to maintain homogeneity.
Incorrect Reagent Concentration: Higher than intended concentrations of reactants like bromate (BrO₃⁻) or the acid catalyst (H⁺) can overwhelm the inhibitor and accelerate the onset of autocatalysis.Double-check all stock solution concentrations and calculations. Consider running the reaction at a lower concentration.

Problem: How do I select an appropriate inhibitor?

Inhibitor Type Mechanism & Use Case Considerations
Bromide Ions (Br⁻) Primary Control Agent: Directly consumes the HBrO₂ autocatalyst, halting the positive feedback loop. This is the most direct and common method.Highly effective, but its concentration is dynamic. The reaction will proceed once Br⁻ is consumed.
Chloride Ions (Cl⁻) Secondary Control Agent: Can inhibit oscillations but is generally less effective than bromide. It interferes with the chemistry of the oxidized catalyst.May be used when Br⁻ interferes with other aspects of the experiment. Its effect is often to shorten the oscillation period rather than completely suppress it.
Radical Scavengers Indirect Inhibition: The autocatalytic cycle involves radical species. Scavengers (e.g., tert-Butanol, Mannitol) can react with these radicals, disrupting the cycle.Useful if the primary goal is to avoid radical side-reactions. The effectiveness can be lower than direct inhibition by Br⁻.

Quantitative Data and Key Parameters

The core of HBrO₂ autocatalysis is often described by the Field-Körös-Noyes (FKN) mechanism, developed for the Belousov-Zhabotinsky reaction. The table below lists the key reactions in this mechanism, including the critical autocatalytic and inhibitory steps, along with their experimentally derived rate constants.

Table 1: Key Reactions and Rate Constants in the FKN Mechanism

Reaction No. Reaction Equation Rate Constant (at ~20-25 °C) Role in Mechanism
(R1) BrO₃⁻ + Br⁻ + 2H⁺ → HBrO₂ + HOBr k₁ ≈ 1-2 M⁻³s⁻¹ Bromide Consumption
(R2) HBrO₂ + Br⁻ + H⁺ → 2HOBr k₂ ≈ 2x10⁹ M⁻²s⁻¹ Primary Inhibition Step
(R3) BrO₃⁻ + HBrO₂ + H⁺ → 2BrO₂• + H₂O k₃ ≈ 1x10⁴ M⁻²s⁻¹ Branching Step
(R4) Ce³⁺ + BrO₂• + H⁺ → Ce⁴⁺ + HBrO₂ k₄ ≈ 6.5x10⁵ M⁻²s⁻¹ Catalyst Oxidation

| (R5) | 2HBrO₂ → BrO₃⁻ + HOBr + H⁺ | k₅ ≈ 4x10⁷ M⁻¹s⁻¹ | Autocatalytic Step |

Data compiled from various sources studying the FKN mechanism. Exact values can vary with temperature, ionic strength, and specific acid used.[1][4]

Experimental Protocols

Protocol 1: Monitoring and Control of HBrO₂ Autocatalysis using a Bromide Ion Selective Electrode (ISE)

This protocol describes a general method to prevent autocatalysis by maintaining a minimum concentration of the inhibitor, Br⁻.

1. Materials and Equipment:

  • Bromide Ion Selective Electrode (ISE)

  • Ag/AgCl reference electrode

  • High-impedance voltmeter or pH/ion meter

  • Reaction vessel with magnetic stirrer

  • Stock solutions: Sodium Bromate (NaBrO₃), acid (e.g., H₂SO₄), catalyst (e.g., Ce(NH₄)₂(SO₄)₃), organic substrate (e.g., malonic acid), and Sodium Bromide (NaBr) as the inhibitor.

  • Automated syringe pump (optional, for precise control)

2. Procedure:

  • Calibration: Calibrate the Bromide ISE using a series of standard NaBr solutions (e.g., 10⁻⁶ M to 10⁻³ M) to establish a reliable potential vs. log[Br⁻] curve.

  • Reaction Setup: Assemble the reaction components (bromate, acid, catalyst, substrate) in the reaction vessel, excluding the component that initiates the main reaction (often the catalyst or bromate).

  • Inhibitor Addition: Add NaBr solution to achieve an initial Br⁻ concentration well above the critical threshold for inhibition (e.g., > 10⁻⁵ M).

  • Monitoring: Immerse the calibrated Bromide ISE and reference electrode in the solution. Begin stirring and data logging.

  • Initiation: Add the final reagent to initiate the reaction.

  • Control: Continuously monitor the [Br⁻]. As the reaction consumes Br⁻ and its concentration approaches the critical threshold (the potential will change significantly), add small, calibrated aliquots of NaBr stock solution to restore the inhibitor concentration. If using an automated system, the syringe pump can be programmed to maintain the potential within a set range.

  • Analysis: The reaction can proceed without the onset of autocatalysis. The amount of NaBr added over time can be used to quantify the rate of Br⁻ consumption.

Visualizations

The logical relationships in HBrO₂ autocatalysis and its prevention can be visualized through diagrams.

Autocatalytic_Cycle cluster_main Autocatalytic Loop (Process B) cluster_inhibition Inhibition Pathway (Process A) BrO3 BrO₃⁻ HBrO2 HBrO₂ (Autocatalyst) BrO3->HBrO2 R3 HBrO2:s->HBrO2:n R5 (2x) BrO2_rad 2BrO₂• HBrO2->BrO2_rad R3 Ce4 Ce⁴⁺ BrO2_rad->Ce4 R4 Ce3 Ce³⁺ Ce3->BrO2_rad Ce4->HBrO2 R4 Br_ion Br⁻ (Inhibitor) Br_ion->HBrO2 [Br⁻] > [Br⁻]crit SUPPRESSES CYCLE HOBr 2HOBr Br_ion->HOBr R2 HBrO2_inhib HBrO₂ HBrO2_inhib->Br_ion

Caption: The core autocatalytic cycle of HBrO₂ and its inhibition by bromide ions (Br⁻).

Troubleshooting_Workflow start Experiment Shows Uncontrolled Acceleration check_inhibitor Is [Inhibitor] Sufficient? start->check_inhibitor check_mixing Is Stirring Vigorous and Continuous? check_inhibitor->check_mixing Yes increase_inhibitor Increase Initial [Br⁻] or Add Radical Scavenger check_inhibitor->increase_inhibitor No check_reagents Are Reagent Concentrations Correct? check_mixing->check_reagents Yes improve_mixing Increase Stir Rate; Use Appropriate Stir Bar check_mixing->improve_mixing No verify_reagents Verify Stock Solutions; Recalculate Moles check_reagents->verify_reagents No purify_bromate Consider Recrystallization of Bromate Source check_reagents->purify_bromate Yes end_ok Reaction Controlled increase_inhibitor->end_ok improve_mixing->end_ok verify_reagents->end_ok purify_bromate->end_ok

Caption: A troubleshooting workflow for diagnosing uncontrolled reaction acceleration.

References

Technical Support Center: Purification of Sodium Bromite Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium bromite (B1237846) trihydrate (NaBrO₂·3H₂O).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized sodium bromite trihydrate?

A1: Common impurities include sodium bromide (NaBr), sodium bromate (B103136) (NaBrO₃), sodium chloride (NaCl), and sodium hydroxide (B78521) (NaOH).[1] Heavy metal contaminants, such as nickel and chromium, can also be present from industrial production processes and are known to accelerate the decomposition of sodium bromite.[1]

Q2: Why is the stability of sodium bromite trihydrate a concern?

A2: Sodium bromite is prone to decomposition, especially at elevated temperatures and in the presence of impurities like heavy metals.[1] Highly purified sodium bromite trihydrate crystals can be less stable than the raw material when not properly stabilized.[1] The stability is crucial for its application as an oxidizing and brominating agent, ensuring consistent reaction outcomes.

Q3: What is the role of sodium hydroxide (NaOH) in the purification and storage of sodium bromite trihydrate?

A3: Sodium hydroxide plays a critical role in enhancing the storage stability of sodium bromite trihydrate crystals.[1] A thin film of mother liquor containing 0.5-5.0 wt. % of NaOH on the crystal surface can surprisingly increase stability.[1] It is presumed that NaOH helps to mitigate the decomposition reactions.

Q4: What are the recommended storage conditions for sodium bromite trihydrate?

A4: Sodium bromite trihydrate should be stored in a cool, dark, and well-ventilated place.[2] It should be kept away from organic materials and reducing agents like zinc, copper, and iron to prevent accelerated decomposition.[2]

Troubleshooting Guide

Issue 1: Low Yield of Sodium Bromite Trihydrate Crystals After Purification

Possible Cause Troubleshooting Step
Decomposition during concentration Sodium bromite is susceptible to thermal decomposition.[1] Concentrate the aqueous solution under reduced pressure at a temperature below 30°C.[1]
Incomplete crystallization Ensure the concentrated solution is cooled sufficiently. Cooling to temperatures between -2°C and 0°C, and even as low as -22°C, can increase crystal deposition.[1]
Loss of product during washing If washing with a solvent, minimize the volume and duration to prevent excessive dissolution of the desired product.

Issue 2: Crystals Decompose Rapidly After Purification

Possible Cause Troubleshooting Step
Insufficient residual NaOH The stability of the crystals is highly dependent on the presence of NaOH.[1] During centrifugation, control the separation of the mother liquor to retain a thin film containing 0.5-5.0 wt. % NaOH on the crystals.[1]
Presence of heavy metal impurities Heavy metals can catalyze decomposition.[1] Ensure all glassware is thoroughly cleaned and consider using reagents with low heavy metal content.
Exposure to heat or light Store the purified crystals in a cool, dark environment.[2]

Issue 3: High Levels of Sodium Bromide or Sodium Bromate Impurities in the Final Product

Possible Cause Troubleshooting Step
Inefficient removal during crystallization The initial concentration step is designed to precipitate and remove impurity salts like NaBrO₃.[1] Ensure this step is carried out effectively before cooling to crystallize the sodium bromite trihydrate.
Co-precipitation of impurities Co-precipitation can occur when impurities are incorporated into the crystal lattice of the desired product.[3][4][5] Recrystallization is a common method to address this. Dissolve the impure crystals in a minimal amount of warm solvent and allow them to slowly recrystallize, leaving impurities in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Recrystallization and Controlled Precipitation

This method is adapted from a patented process for producing stable sodium bromite trihydrate crystals.[1]

1. Concentration to Remove Impurities:

  • Start with an aqueous alkaline solution of sodium bromite containing impurities such as NaBr, NaBrO₃, and NaCl. A typical starting solution may contain 70-90 g/L of NaBrO₂, 30-40 g/L of NaBrO₃, 100-120 g/L of NaBr, and 12-16 g/L of NaOH.[1]
  • Concentrate the solution under reduced pressure (e.g., 20 Torrs) at a bath temperature not exceeding 60°C to avoid decomposition.[1]
  • As water evaporates, impurity salts like NaBrO₃ will precipitate. Periodically stop the concentration to separate these precipitated salts by filtration or centrifugation.
  • Continue concentrating the mother liquor until the NaBrO₂ concentration reaches approximately 600 g/L.[1]

2. Crystallization of Sodium Bromite Trihydrate:

  • Cool the concentrated solution to between -2°C and 0°C to induce the crystallization of NaBrO₂·3H₂O.[1]
  • For further recovery, the mother liquor can be cooled to as low as -22°C.[1]

3. Crystal Separation and Stabilization:

  • Separate the deposited crystals from the mother liquor via centrifugation.
  • Control the centrifugation process to retain a thin film of the mother liquor on the crystals, ensuring the final product contains 0.5-5.0 wt. % NaOH for stability.[1]

4. Purity Analysis:

  • The purity of the final product can be determined by titrimetric methods. The bromite content can be determined iodometrically.[6]

Quantitative Data from Purification Protocol
Parameter Value Reference
Initial NaBrO₂ Concentration81.1 g/L[1]
Initial NaOH Concentration15.1 g/L[1]
Initial NaBrO₃ Concentration36.7 g/L[1]
Initial NaBr Concentration109.5 g/L[1]
Final NaBrO₂·3H₂O Content in Crystals71.0%[1]
Final NaOH Content in Crystals1.0%[1]
Recovery of NaBrO₂ in Crystals88.7%[1]

Visualizations

PurificationWorkflow cluster_0 Step 1: Concentration & Impurity Removal cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation & Stabilization A Aqueous Alkaline NaBrO₂ Solution B Concentration (Reduced Pressure, <30°C) A->B C Precipitated Impurities (NaBrO₃, NaBr) B->C Separate D Concentrated NaBrO₂ Solution B->D E Cooling (-2°C to 0°C) D->E F Crystal Slurry E->F G Centrifugation F->G H Mother Liquor G->H Separate I Stable NaBrO₂·3H₂O Crystals (with NaOH film) G->I

Caption: Workflow for the purification of sodium bromite trihydrate.

TroubleshootingLogic cluster_yield Low Crystal Yield cluster_stability Poor Crystal Stability Y1 Decomposition during concentration? Y_Sol1 Action: Concentrate at lower temperature (<30°C) under vacuum. Y1->Y_Sol1 Y2 Incomplete crystallization? Y_Sol2 Action: Ensure sufficient cooling (-2°C to -22°C). Y2->Y_Sol2 S1 Insufficient residual NaOH? S_Sol1 Action: Control centrifugation to retain NaOH film. S1->S_Sol1 S2 Heavy metal contamination? S_Sol2 Action: Use high-purity reagents and clean glassware. S2->S_Sol2

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Hypobromous Acid (HBrO) Generation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hypobromous Acid (HBrO) generation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side products during the synthesis of HBrO. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating Hypothis compound?

A1: The most prevalent laboratory and in-situ methods for HBrO generation include:

  • Reaction of Hydrogen Bromide (HBr) with Sodium Hypochlorite (B82951) (NaOCl): This is a rapid and efficient method, often used for in-line blending or batch production. The reaction is: HBr + NaOCl → HOBr + NaCl.[1]

  • Reaction of Bromine (Br₂) with Water: This is a simple method, but it results in an equilibrium mixture containing hydrobromic acid (HBr) as a byproduct: Br₂ + H₂O ⇌ HOBr + HBr.[2]

  • Reaction of Bromine (Br₂) with Metal Oxides: Mercuric oxide (HgO) or silver oxide (Ag₂O) can be used to drive the reaction towards HBrO formation by precipitating the metal bromide.

  • Reaction of Bromine (Br₂) with Silver Salts: Silver nitrate (B79036) (AgNO₃), silver phosphate, silver sulfate, or silver carbonate can be reacted with bromine water. The silver cation precipitates bromide ions as silver bromide (AgBr), shifting the equilibrium towards HBrO production.[2]

Q2: What are the primary side products I should be concerned about?

A2: The main side products of concern are:

  • Bromate (B103136) (BrO₃⁻): This is a significant byproduct formed from the disproportionation of HBrO, especially at neutral to high pH and elevated temperatures. Bromate is a suspected human carcinogen.

  • Bromide (Br⁻): This is a product of HBrO disproportionation and is also a reactant in some generation methods. Its presence can affect reaction equilibria.

  • Molecular Bromine (Br₂): Can be present as an unreacted starting material or as a decomposition product, especially in acidic solutions.

  • Hydrobromic Acid (HBr): A byproduct of the reaction of bromine with water.

Q3: How does pH affect the stability of HBrO and the formation of side products?

A3: pH is a critical factor. HBrO is most stable in acidic solutions (pH < 7). As the pH increases, the equilibrium shifts towards the hypobromite (B1234621) ion (OBr⁻). The rate of disproportionation to bromate and bromide is significantly influenced by pH, with the reaction being slower in acidic conditions. For instance, in ozonation processes, lowering the pH from 8 to 6 can significantly reduce bromate formation.[3]

Q4: My HBrO solution is unstable and degrades quickly. What can I do?

A4: HBrO is inherently unstable and its stability is concentration and temperature-dependent.

  • Concentration: More concentrated solutions of HBrO decay more rapidly. For example, a 4000 ppm solution may have a half-life of only a few hours, while a 200-300 ppm solution can have a half-life of about 10 days.

  • Temperature: Higher temperatures accelerate the decomposition of HBrO. It is recommended to work with cool water and store solutions in a cool, dark place.

  • Light: Exposure to UV light can promote the decomposition of HBrO. Solutions should be stored in opaque containers.

Q5: I am observing a lower than expected yield of HBrO. What are the possible causes?

A5: Low yields can result from several factors:

  • Side Reactions: The disproportionation of HBrO into bromate and bromide is a common cause of yield loss, especially if the pH is not adequately controlled.

  • Incomplete Reaction: Ensure that the stoichiometry of your reactants is correct and that the reaction has been given sufficient time to proceed to completion.

  • Decomposition: As mentioned, HBrO is unstable. If the product is not used or stabilized promptly, it will decompose, leading to a lower yield.

  • Purity of Reagents: The purity of starting materials, such as the concentration and stability of the sodium hypochlorite solution, can impact the final yield.

Troubleshooting Guides

This section provides solutions to common problems encountered during HBrO generation.

Problem Potential Cause(s) Recommended Solution(s)
High Bromate (BrO₃⁻) Concentration - Reaction pH is too high (neutral or alkaline).- Elevated reaction or storage temperature.- Extended reaction or storage time.- Maintain the reaction and storage pH in the acidic range (ideally pH < 7).- Conduct the reaction at low temperatures (e.g., in an ice bath) and store the HBrO solution in a refrigerator.- Use the HBrO solution as quickly as possible after generation.
Low HBrO Yield - Significant disproportionation to bromate and bromide.- Incomplete reaction of starting materials.- Decomposition of HBrO after formation.- Inaccurate measurement of reactant concentrations.- Control the pH to minimize disproportionation.- Ensure correct stoichiometry and allow for adequate reaction time.- Use the HBrO solution promptly or store it under optimal conditions (cool, dark, acidic).- Verify the concentration of your starting materials, especially bleach solutions which can degrade over time.
Presence of Excess Bromine (Br₂) in the Final Solution - Incomplete reaction in methods starting with Br₂.- Decomposition of HBrO, especially under acidic conditions.- Ensure sufficient reaction time and appropriate stoichiometry of the other reactant (e.g., silver salt, metal oxide).- For the HBr/NaOCl method, ensure the bleach is not degraded and is added in the correct molar ratio.
Precipitate Formation (other than expected AgBr) - Use of impure reagents.- Side reactions with buffer components.- Use high-purity starting materials.- Ensure the buffer system is compatible with the reaction chemistry.
Inconsistent Results - Fluctuations in reaction temperature.- Variability in the quality of reagents (e.g., age of NaOCl solution).- Inconsistent reaction times.- Implement strict temperature control using a water or ice bath.- Use fresh, standardized reagents for each experiment.- Standardize all reaction and workup times.

Data Presentation

Table 1: Effect of pH and Temperature on Bromate Formation During Ozonation of Bromide-Containing Water

Temperature (°C)Initial pHBromate Concentration (µg/L)Hypothis compound (HOBr + OBr⁻) Concentration
153Increased with timeDecreased with increasing pH
157Increased with timeDecreased with increasing pH
1510Increased with timeDecreased with increasing pH
253Increased with timeDecreased with increasing pH
257Increased with timeDecreased with increasing pH
2510Increased with timeDecreased with increasing pH
Data derived from qualitative trends observed in studies on bromate formation. Actual concentrations are dependent on initial bromide concentration, ozone dosage, and reaction time.[4]

Table 2: Stability of Hypothis compound Solutions at Room Temperature

Initial HBrO Concentration (as available Bromine)Approximate Half-Life
200-300 ppm~10 days
4000 ppmA few hours or less
4670 ppm~7 hours (decayed to 3692 ppm)
8620 ppm~8 hours (decayed to 4694 ppm)

Experimental Protocols

Method 1: Generation of HBrO from Hydrogen Bromide and Sodium Hypochlorite

This method allows for the rapid generation of HBrO in solution.

Materials:

  • Hydrogen Bromide (HBr) solution (e.g., 48% aqueous solution)

  • Sodium Hypochlorite (NaOCl) solution (commercial bleach, concentration should be verified)

  • Deionized water (cool)

  • pH meter

  • Stir plate and stir bar

Procedure (Batch Method):

  • In a suitable reaction vessel, add a calculated volume of cool deionized water.

  • While stirring, add the required amount of HBr solution to the water.

  • Slowly add the sodium hypochlorite solution to the stirred HBr solution. The molar ratio of HBr to NaOCl should be approximately 1:1.

  • Monitor the pH of the solution. The target pH for optimal HBrO stability and minimal side products is typically between 6.9 and 7.4.[2]

  • The solution will change color, often to a pale yellow, indicating the formation of HBrO.

  • Use the freshly prepared HBrO solution immediately for best results.

Troubleshooting for this method:

  • High pH (> 7.5) and excess chlorine: This indicates an excess of sodium hypochlorite. Reduce the amount of bleach added.

  • Low pH (< 6.9): This may indicate an excess of HBr or decomposition of the HBrO. The HBrO solution can be "re-generated" by adding a small amount of bleach to raise the pH back into the optimal range.[2]

Method 2: Generation of HBrO from Bromine and Silver Nitrate

This method relies on the precipitation of silver bromide to drive the equilibrium towards HBrO formation.

Materials:

  • Bromine water (a saturated solution of Br₂ in water)

  • Silver nitrate (AgNO₃) solution (e.g., 0.1 M)

  • Deionized water

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Stir plate and stir bar

Procedure:

  • In a flask, place a known volume of bromine water.

  • While stirring, slowly add the silver nitrate solution. A cream-colored precipitate of silver bromide (AgBr) will form.[5][6][7]

  • Continue adding silver nitrate solution until no more precipitate is observed, indicating that all the bromide from the initial HBr byproduct has been removed.

  • Filter the solution to remove the AgBr precipitate. The filtrate is a dilute solution of hypothis compound.

  • Store the HBrO solution in a dark, cool place and use it promptly.

Troubleshooting for this method:

  • Low yield: Ensure that a sufficient amount of silver nitrate has been added to completely precipitate the bromide ions. Also, minimize exposure to light during the reaction and filtration to prevent HBrO decomposition.

  • Cloudy filtrate: The filtration may not have been effective. Re-filter the solution using a finer filter paper.

Mandatory Visualizations

HBrO_Generation_Pathways cluster_main_reactants Starting Materials cluster_methods Generation Methods cluster_products Products cluster_side_reactions Side Reactions/Decomposition cluster_side_products Side Products HBr Hydrogen Bromide (HBr) Method1 Reaction of HBr and NaOCl HBr->Method1 NaOCl Sodium Hypochlorite (NaOCl) NaOCl->Method1 Br2 Bromine (Br₂) Method2 Reaction of Br₂ and H₂O Br2->Method2 H2O Water (H₂O) H2O->Method2 HBrO Hypothis compound (HOBr) Method1->HBrO NaCl Sodium Chloride (NaCl) Method1->NaCl Method2->HBrO HBr_byproduct Hydrobromic Acid (HBr) Method2->HBr_byproduct Disproportionation Disproportionation HBrO->Disproportionation Decomposition Decomposition HBrO->Decomposition Bromate Bromate (BrO₃⁻) Disproportionation->Bromate Bromide Bromide (Br⁻) Disproportionation->Bromide Decomposition->HBr_byproduct Oxygen Oxygen (O₂) Decomposition->Oxygen

Caption: Key pathways for HBrO generation and side product formation.

Troubleshooting_HBrO_Synthesis cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_high_byproducts Solutions for High Byproducts cluster_solutions_unstable Solutions for Instability Start Start HBrO Synthesis Problem Problem Encountered? Start->Problem LowYield Low HBrO Yield Problem->LowYield Yes HighByproducts High Side Products Problem->HighByproducts Yes UnstableSolution Unstable Solution Problem->UnstableSolution Yes Success Successful Synthesis Problem->Success No CheckStoichiometry Verify Reactant Stoichiometry LowYield->CheckStoichiometry ControlTemp Lower Reaction Temperature LowYield->ControlTemp CheckReagents Use Fresh/Standardized Reagents LowYield->CheckReagents AdjustpH Adjust pH to be Acidic HighByproducts->AdjustpH MinimizeTime Reduce Reaction/Storage Time HighByproducts->MinimizeTime StoreCoolDark Store in Cool, Dark Conditions UnstableSolution->StoreCoolDark UseDilute Prepare and Use Dilute Solutions UnstableSolution->UseDilute CheckStoichiometry->Problem ControlTemp->Problem CheckReagents->Problem AdjustpH->Problem MinimizeTime->Problem StoreCoolDark->Problem UseDilute->Problem

Caption: A troubleshooting workflow for HBrO synthesis.

References

Technical Support Center: Optimization of Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common challenges and questions related to bromination reactions in a research and development setting. While the initial query focused on bromous acid (HBrO2), it is important to note that HBrO2 is a highly unstable intermediate and is not typically used as a direct brominating agent in synthetic organic chemistry. This guide, therefore, focuses on a more common and practical approach: the in situ generation of bromine using hydrogen bromide (HBr) and an oxidant, such as hydrogen peroxide (H2O2). This method offers a safer and more controllable alternative to using elemental bromine.

Frequently Asked Questions (FAQs)

Q1: Why is my bromination reaction not proceeding to completion?

A1: Incomplete conversion can be due to several factors:

  • Insufficient Oxidant: The stoichiometry of the oxidant (e.g., H2O2) to HBr is crucial for the complete generation of the active brominating species (Br2). Ensure the molar equivalents of the oxidant are appropriate for the amount of HBr used.

  • Low Reaction Temperature: While some brominations of highly activated rings can occur at room temperature, many substrates require heating to achieve a reasonable reaction rate.[1] Consider gradually increasing the reaction temperature.

  • Poor Reagent Purity: The purity of both the substrate and reagents can impact the reaction. Ensure solvents are dry and reagents are of appropriate grade.

  • Inadequate Mixing: For heterogeneous mixtures, vigorous stirring is essential to ensure proper contact between reactants.

Q2: My reaction is producing multiple brominated products. How can I improve selectivity?

A2: Poor selectivity is a common issue, especially with activated aromatic substrates.

  • Control Stoichiometry: Carefully control the equivalents of the brominating agent. Using a large excess can lead to di- or polybromination. For instance, in the bromination of 4-tert-butylphenol, using 2 equivalents of H2O2 and 1 equivalent of HBr resulted in regioselective monobromination.[2]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile and the stability of intermediates, thereby affecting selectivity.

  • pH Control: For certain substrates like phenols, the pH of the reaction medium can significantly impact the reaction rate and selectivity. Optimal reactivity is often observed in acidic media.[3]

Q3: I am observing significant side product formation, including oxidation of my starting material. What can I do?

A3: Oxidation can be a competing reaction, especially when using strong oxidants.[4]

  • Choice of Oxidant: Hydrogen peroxide is a "green" oxidant, but its concentration and the rate of addition should be carefully controlled.[4] Slow, dropwise addition of H2O2 can help minimize side reactions.[5]

  • Protecting Groups: If your substrate contains sensitive functional groups, consider using protecting groups that are stable to the reaction conditions.

  • Reaction Conditions: Adjusting the temperature and reaction time can help minimize the formation of degradation or oxidation byproducts.

Q4: Is it necessary to use a catalyst for these bromination reactions?

A4: For many activated substrates, such as phenols and anilines, a catalyst may not be necessary when using an in-situ generation method like HBr/H2O2.[2][5] However, for less reactive substrates, a Lewis acid catalyst might be required to enhance the electrophilicity of the bromine.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield - Insufficient oxidant or HBr- Reaction temperature too low- Deactivated substrate- Reagent degradation- Verify stoichiometry of reagents.- Gradually increase reaction temperature.- Consider using a stronger brominating system or adding a catalyst for deactivated substrates.- Use fresh, high-purity reagents.
Formation of Polybrominated Products - Excess brominating agent- High reaction temperature- Highly activated substrate- Reduce the equivalents of HBr/oxidant.- Lower the reaction temperature.- Perform the reaction at a lower concentration.
Oxidation of Substrate - Oxidant is too concentrated or added too quickly- Reaction temperature is too high- Use a more dilute solution of the oxidant and add it dropwise.- Maintain a lower reaction temperature.
Inconsistent Results - Variability in reagent quality- Inconsistent reaction setup (e.g., stirring rate, temperature control)- Standardize the source and purity of all reagents and solvents.- Ensure consistent and reproducible experimental parameters.

Experimental Protocols

General Protocol for the Bromination of an Activated Aromatic Compound using HBr/H2O2

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic substrate

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Hydrogen peroxide (H2O2, 30% aqueous solution)

  • Methanol or another suitable solvent

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

Procedure:

  • Dissolve the aromatic substrate in a suitable solvent (e.g., methanol) in the round-bottom flask and cool the mixture in an ice bath to 10-15 °C.

  • Add the hydrobromic acid to the stirred solution.

  • Slowly add the hydrogen peroxide solution dropwise to the reaction mixture over a period of 15-30 minutes, ensuring the temperature remains between 10-15 °C.[5]

  • After the addition is complete, allow the reaction to stir at room temperature or gently reflux, monitoring the progress by TLC. Reaction times can vary significantly depending on the substrate (e.g., 72 hours was used for a resin).[5]

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (B1220275) to neutralize any remaining bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Data Summary

Substrate TypeBrominating SystemEquivalentsSolventTemperature (°C)Yield (%)Reference
4-tert-butylphenolH2O2/HBr2 eq. H2O2, 1 eq. HBrWaterAmbientQuantitative[2]
4-nitrophenolH2O2/HBr2 eq. of eachWaterAmbientQuantitative (dibrominated)[2]
ResinH2O2/HBrVariesMethanol10-15 then refluxNot specified[5]
Alkenes/AromaticsNaOCl/HBr9 eq. NaOCl, 22.5 eq. HBrVariousNot specified78-99[6]

Visualizations

Reaction_Pathway Proposed Pathway for Bromination using HBr/H2O2 HBr HBr Br2 Br2 (in situ) HBr->Br2 + H2O2 H2O2 H2O2 H2O2->Br2 Intermediate Sigma Complex [Ar(H)Br]+ Br2->Intermediate + ArH H2O 2 H2O ArH Aromatic Substrate (Ar-H) ArH->Intermediate ArBr Brominated Product (Ar-Br) Intermediate->ArBr - H+ H_plus - H+

Caption: In situ generation of bromine and subsequent electrophilic aromatic substitution.

Troubleshooting_Workflow Troubleshooting Workflow for Bromination Start Reaction Issue Identified Check_Yield Low or No Yield? Start->Check_Yield Check_Selectivity Poor Selectivity? Check_Yield->Check_Selectivity No Solution_Yield Verify Stoichiometry Increase Temperature Check Reagent Purity Check_Yield->Solution_Yield Yes Check_Side_Products Side Products? Check_Selectivity->Check_Side_Products No Solution_Selectivity Adjust Stoichiometry Lower Temperature Change Solvent Check_Selectivity->Solution_Selectivity Yes Solution_Side_Products Slow Reagent Addition Lower Temperature Use Protecting Groups Check_Side_Products->Solution_Side_Products Yes End Problem Resolved Check_Side_Products->End No Solution_Yield->End Solution_Selectivity->End Solution_Side_Products->End

Caption: A logical workflow for troubleshooting common bromination reaction issues.

Optimization_Flow Reaction Condition Optimization Start Define Target Product and Substrate Screen_Solvent Screen Solvents (e.g., Methanol, Water, Acetonitrile) Start->Screen_Solvent Optimize_Stoichiometry Optimize Reagent Stoichiometry (HBr and Oxidant) Screen_Solvent->Optimize_Stoichiometry Optimize_Temp Optimize Temperature (e.g., 0°C to Reflux) Optimize_Stoichiometry->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Analysis Analyze Yield and Purity (TLC, GC, NMR) Optimize_Time->Analysis Decision Optimal Conditions Found? Analysis->Decision Decision->Screen_Solvent No, Re-optimize Final_Protocol Finalize Protocol Decision->Final_Protocol Yes

Caption: A systematic approach for optimizing bromination reaction conditions.

References

Technical Support Center: Safe Handling and Disposal of Bromite Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of bromite (B1237846) solutions. Given the limited specific data available for bromite solutions, this guidance is primarily based on the established protocols for the closely related and chemically similar compounds, bromine and bromate (B103136) solutions. It is crucial to always consult the specific Safety Data Sheet (SDS) for the exact solution being used and to perform a risk assessment before commencing any work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with bromite solutions?

A1: Bromite solutions, similar to bromine and bromate solutions, are strong oxidizing agents.[1] The primary hazards include:

  • Corrosivity: Causes severe skin burns and eye damage.[2]

  • Toxicity: Harmful if swallowed or inhaled.[3][4]

  • Irritation: May cause severe respiratory and digestive tract irritation with possible burns.[2]

  • Carcinogenicity: Some related compounds, like potassium bromate, are classified as potential carcinogens.[3][5]

Q2: What personal protective equipment (PPE) is required when handling bromite solutions?

A2: A comprehensive PPE setup is mandatory to minimize exposure.[6][7] This includes:

  • Hand Protection: Chemical-resistant gloves such as nitrile or neoprene are recommended. Always check the manufacturer's glove compatibility chart.[2][6] For high-risk tasks, consider double-gloving.[6]

  • Eye and Face Protection: Chemical splash goggles are required. A face shield should be worn over the goggles, especially when there is a risk of splashing.[2][6]

  • Body Protection: A fully buttoned lab coat, preferably flame-resistant, should be worn.[4][6]

  • Respiratory Protection: All work should be conducted in a certified laboratory chemical fume hood.[2][8] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[6][9]

Q3: How should bromite solutions be stored?

A3: Proper storage is critical to prevent accidents. Key storage guidelines include:

  • Keep containers tightly closed in a cool, dry, and well-ventilated area.[2][8]

  • Store away from direct sunlight.[2]

  • Opened containers must be carefully resealed and kept upright to prevent leakage.[2][8]

  • Store in a designated corrosives area.[2]

  • Avoid storing in polyethylene (B3416737) containers as bromine can attack some plastics.[2][8]

  • Ensure segregation from incompatible materials.

Q4: What materials are incompatible with bromite solutions?

A4: Bromite solutions are strong oxidizers and should not come into contact with reducing agents, alkali metals, powdered metals, organic materials, and many other substances.[10][11][12][13] A detailed list of incompatibilities can be found in the safety data sheet.

Q5: What is the correct procedure for disposing of bromite solution waste?

A5: Bromite solution waste is considered hazardous and must be disposed of accordingly.[2][14]

  • Collect waste bromite solutions in a dedicated, sealable, and compatible waste container.[2]

  • The container must be clearly labeled as hazardous waste, indicating all its constituents.[2][15]

  • Store the waste container away from incompatible materials.[2]

  • Arrange for disposal through a certified hazardous waste management company.[14][16] Do not pour bromite solutions down the drain.[15][17]

Q6: What should I do in case of a spill?

A6: The response to a spill depends on its size and location.

  • Small Spills (inside a chemical fume hood): Absorb the spill with an inert, dry material like sand or vermiculite.[2][6] The residue can then be neutralized with a 5-10% solution of sodium thiosulfate (B1220275).[18][19] Collect the neutralized material in a labeled hazardous waste container.[6][18]

  • Large Spills (or any spill outside a fume hood): Evacuate the area immediately and alert others.[8][18] If it is safe to do so, close the doors to the affected area. Call emergency services and your institution's environmental health and safety department.[18]

Q7: What are the first aid measures in case of exposure?

A7: Immediate action is crucial in case of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek immediate medical attention.[2][17]

  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes and seek medical attention.[2][17] Remove contaminated clothing while flushing.[20]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[17]

Quantitative Data Summary

The following table summarizes the occupational exposure limits for bromine, which can serve as a conservative guideline for bromite solutions in the absence of specific data.

OrganizationExposure Limit TypeValue (ppm)Value (mg/m³)Notes
OSHA PEL (8-hour TWA)0.10.7Legally enforceable limit.[9][21][22]
NIOSH REL (10-hour TWA)0.10.7Recommended exposure limit.[9][21]
STEL (15-minute)0.32Short-term exposure limit.[9][21]
ACGIH TLV (8-hour TWA)0.10.7Threshold limit value.[9][21]
STEL (15-minute)0.21.4Short-term exposure limit.[9][21]
IDLH Immediately Dangerous to Life or Health3-[22]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Experimental Protocols

Protocol for Neutralization of Small Spills of Bromite Solution

This protocol should only be performed by trained personnel inside a certified chemical fume hood while wearing appropriate PPE.

  • Containment: If the spill is liquid, contain it with an inert absorbent material (e.g., sand, vermiculite).[2][6]

  • Preparation of Neutralizing Solution: Prepare a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[18]

  • Neutralization: Slowly and carefully add the sodium thiosulfate solution to the absorbed spill material. Be aware that the reaction may be exothermic.[23]

  • Verification: Test the pH of the treated material to ensure it is neutral (pH 6-8).[16]

  • Collection: Once neutralized, carefully collect the material using a scoop or brush and place it into a designated hazardous waste container.[6][18]

  • Decontamination: Decontaminate the spill area and any tools used with the sodium thiosulfate solution, followed by a water rinse.[19]

  • Disposal: Seal and label the hazardous waste container and arrange for its disposal through your institution's environmental health and safety office.[19]

Visualizations

SafeHandlingDisposalWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures start Start Experiment risk_assessment Conduct Risk Assessment & Consult SDS start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Work in Fume Hood ppe->fume_hood handle_solution Handle Bromite Solution fume_hood->handle_solution collect_waste Collect Waste in Labeled Container handle_solution->collect_waste spill Spill Occurs handle_solution->spill if spill exposure Personal Exposure handle_solution->exposure if exposure store_waste Store Waste Safely collect_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste end End dispose_waste->end evacuate Evacuate Area spill->evacuate first_aid Administer First Aid exposure->first_aid notify Notify EHS/Emergency Services evacuate->notify first_aid->notify notify->end

Caption: Workflow for Safe Handling and Disposal of Bromite Solutions.

References

improving the reproducibility of experiments involving bromous acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving bromous acid (HBrO₂). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound is giving inconsistent results. What are the most likely causes?

A1: Reproducibility issues with this compound experiments often stem from its inherent instability.[1][2] this compound is a highly unstable compound that exists transiently in aqueous solutions and is not commercially available.[1][2] It readily decomposes into hypothis compound (HBrO) and bromic acid (HBrO₃).[1] Key factors affecting reproducibility include:

  • In-situ Generation: Since this compound cannot be stored, it must be prepared in situ (within the reaction mixture). Variations in the preparation method, reactant concentrations, and reaction conditions will directly impact the initial concentration and purity of the this compound.

  • Decomposition Rate: The rate of decomposition is sensitive to pH, temperature, and the presence of impurities.[3][4] Inconsistent control over these parameters will lead to variable concentrations of this compound throughout your experiment.

  • Purity of Reagents: The purity of precursor materials, such as bromite (B1237846) salts or hypothis compound, is crucial. Impurities can catalyze decomposition or participate in side reactions.

Q2: What is the optimal pH for working with this compound?

A2: The stability of this compound is highly dependent on pH. While specific optimal pH ranges can be application-dependent, it is generally most stable in mildly acidic conditions. In strongly acidic solutions, bromites, the conjugate base of this compound, decompose to bromine.[1][2] As the pH of a hypothis compound solution decreases, its decay rate also changes, indicating a shift in the stability of related bromine species.[3] For instance, in one study, the pH of a hypothis compound solution dropped from 7.36 to 4.15 as it decayed over eight hours.[3] Careful control and buffering of the pH is therefore critical for reproducible experiments.

Q3: How does temperature affect the stability of this compound?

A3: Like most chemical reactions, the decomposition of this compound is accelerated at higher temperatures.[5][6] For reproducible results, it is essential to maintain a constant and controlled temperature throughout the experiment. If you are observing a faster than expected loss of reactivity, consider performing your experiment at a lower temperature. The rate constants of reactions involving related bromine compounds, such as the self-reaction of BrO radicals, show a clear temperature dependence.[7]

Q4: I am preparing this compound in situ. Which method offers the best reproducibility?

A4: Several methods exist for the in-situ generation of this compound. The choice of method can impact the yield and purity, and thus the reproducibility. Common methods include:

  • Acidification of Bromite Salts: Addition of an acid to a bromite salt solution. This method is straightforward but the rapid decomposition of this compound upon formation can be a challenge to control.[2]

  • Oxidation of Hypothis compound: Oxidation of hypothis compound (HBrO) with an oxidizing agent like hypochlorous acid (HClO).[2]

  • Syn-proportionation of Bromic and Hydrobromic Acid: The reaction between bromic acid (HBrO₃) and hydrobromic acid (HBr) can yield this compound.[2]

The reproducibility of each method depends on precise stoichiometric control of the reactants and rigorous control of reaction conditions (temperature, pH, mixing). For applications requiring a continuous and controlled supply of this compound, flow chemistry setups are an excellent option to improve reproducibility.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid color change and/or gas evolution upon generation of this compound. The decomposition of this compound is occurring too quickly. This could be due to excessively high concentrations of reactants, a highly acidic environment, or elevated temperatures.- Lower the concentration of your starting materials.- Prepare the this compound at a lower temperature (e.g., in an ice bath).- Carefully control the pH of the solution, avoiding strongly acidic conditions where decomposition is rapid.[1][2]
Low yield of the desired product in a reaction involving this compound. The concentration of active this compound is lower than expected. This is likely due to its decomposition before or during the reaction.- Generate the this compound in situ in the presence of the substrate to ensure it reacts immediately upon formation.- Optimize the reaction temperature to find a balance between the rate of the desired reaction and the rate of this compound decomposition.- Ensure all glassware is scrupulously clean, as trace impurities can catalyze decomposition.
Inconsistent results between experimental runs of the Belousov-Zhabotinsky (BZ) reaction. The BZ reaction is a complex oscillating reaction that is highly sensitive to initial conditions. Variations in reactant concentrations, temperature, or the physical setup can alter the oscillatory behavior.- Use fresh, high-purity reagents for each experiment.- Precisely measure and dispense all solutions.- Maintain a constant temperature using a water bath or thermostat.- For reactions in a petri dish, ensure a thin, even layer of the reaction mixture.[1] Avoid shaking the dish, as this can disrupt the wave patterns.[1]- Be aware that bubble formation on the surface can interfere with the visual progression of the reaction.[1]
Difficulty in quantifying the concentration of this compound or its conjugate base, bromite. The instability of this compound makes direct quantification challenging. Analytical methods may also suffer from interferences from other bromine species present in the solution (bromide, hypobromite, bromate).- Use indirect methods such as UV-Vis spectrophotometry or ion chromatography to measure the more stable bromite ion (BrO₂⁻).- For ion chromatography, be aware of potential interferences from high concentrations of chloride or other anions. Sample pretreatment may be necessary.[2][8]- When using UV-Vis spectrophotometry, the presence of other absorbing species can interfere. A full spectral scan and deconvolution may be necessary.[9]

Experimental Protocols

Protocol 1: In-situ Generation of this compound via Acidification of Sodium Bromite

This protocol describes the generation of a dilute solution of this compound for immediate use in a subsequent reaction.

Materials:

  • Sodium bromite (NaBrO₂)

  • Dilute sulfuric acid (H₂SO₄), e.g., 0.1 M

  • Deionized water

  • Ice bath

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Prepare a stock solution of sodium bromite in deionized water (e.g., 0.1 M). Store in a cool, dark place and use within a short period.

  • In a clean reaction vessel submerged in an ice bath, place the desired volume of the sodium bromite stock solution.

  • Begin stirring the solution gently.

  • Slowly, add the dilute sulfuric acid dropwise to the sodium bromite solution.

  • Monitor the pH of the solution continuously. The optimal pH for stability is generally in the mildly acidic range. Avoid dropping the pH too rapidly or to a very low value, as this will accelerate decomposition.[1][2]

  • The resulting solution contains this compound and is ready for immediate use.

Protocol 2: Quantification of Bromite using Ion Chromatography (IC)

This protocol provides a general guideline for the determination of bromite (BrO₂⁻), the conjugate base of this compound, in an aqueous sample.

Instrumentation:

  • Ion chromatograph with a suppressed conductivity detector.

  • Anion-exchange column suitable for oxyhalide analysis (e.g., Dionex IonPac™ AS9-HC).[10]

  • Autosampler.

Reagents:

  • Eluent: A suitable carbonate/bicarbonate or hydroxide (B78521) eluent, as recommended for the specific column. For example, 9.0 mM sodium carbonate.[2]

  • Regenerant for suppressor (if applicable).

  • Bromite standard stock solution.

  • Deionized water.

Procedure:

  • System Preparation: Set up the ion chromatograph according to the manufacturer's instructions. Equilibrate the column with the eluent until a stable baseline is achieved.[2]

  • Calibration: Prepare a series of calibration standards by diluting the bromite stock solution with deionized water. The concentration range should bracket the expected concentration in the samples.

  • Sample Preparation: If the sample contains high levels of interfering ions such as chloride, pretreatment may be necessary. This can involve passing the sample through a specific guard column or using a different eluent system.[2][8] If the sample is expected to contain reactive gases, sparge with an inert gas for 5 minutes.[10]

  • Analysis: Inject the calibration standards, followed by the samples.

  • Data Processing: Integrate the peak corresponding to bromite and construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of bromite in the samples from the calibration curve.

Quantitative Data

Table 1: Stability of Hypothis compound (a precursor and decomposition product of this compound) Solutions over Time

SolutionInitial Concentration (as bromine)Time (hours)Final Concentration (as bromine)Initial pHFinal pH
Low Concentration4,800 ppm73,692 ppm7.005.79
High Concentration8,620 ppm84,694 ppm7.364.15

Data adapted from a study on the decay of hypothis compound solutions. The decay of this compound is expected to be even more rapid under similar conditions.[3]

Table 2: Effect of Temperature on Reaction Rates of Related Bromine Species

ReactionTemperature Range (K)Rate Constant (k) ExpressionActivation Energy (Ea)
BrO + BrO → 2Br + O₂220-950k = (1.32 ± 0.09) × 10⁻¹² exp(182 ± 22/T) cm³ molecule⁻¹ s⁻¹-
Decomposition of Sodium Hypobromite--19.4 kcal/mol
Oxidation of Sodium Formate by Sodium Hypobromite49.7 - 70.4 °C-6.7 kcal/mol

These data for related bromine species illustrate the general principle that reaction rates, including decomposition, are temperature-dependent.[7][11]

Visualizations

experimental_workflow cluster_prep In-situ this compound Generation cluster_analysis Analysis start Start: Prepare Reagents reagents Sodium Bromite Solution Dilute Sulfuric Acid start->reagents reaction_setup Combine in Ice Bath with Stirring reagents->reaction_setup ph_control Slow Acid Addition Monitor pH reaction_setup->ph_control hbro2 This compound Solution (for immediate use) ph_control->hbro2 sample Take Aliquot of Reaction Mixture hbro2->sample ic Ion Chromatography sample->ic uv_vis UV-Vis Spectrophotometry sample->uv_vis quantify Quantify Bromite (BrO₂⁻) ic->quantify uv_vis->quantify

Caption: Experimental workflow for the in-situ generation and analysis of this compound.

decomposition_pathway HBrO2 This compound (HBrO₂) HBrO Hypothis compound (HBrO) HBrO2->HBrO Decomposition HBrO3 Bromic Acid (HBrO₃) HBrO2->HBrO3 Decomposition HBrO->HBrO2 Disproportionation Br2 Bromine (Br₂) HBrO->Br2 in acid HBr Hydrobromic Acid (HBr) HBrO->HBr Disproportionation

Caption: Simplified decomposition pathways of this compound.

Safety Precautions

Working with this compound and its precursors requires strict adherence to safety protocols due to the corrosive and toxic nature of the chemicals involved.[2][12][13][14][15][16]

  • Personal Protective Equipment (PPE):

    • Always wear chemical splash goggles and a face shield.[15]

    • Wear a lab coat and closed-toe shoes.[13][14]

    • Use heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene for aqueous solutions).[16] Do not use disposable plastic gloves when handling concentrated bromine compounds.[16]

  • Engineering Controls:

    • All work with this compound and its precursors (especially those involving bromine) must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[12]

    • Ensure a safety shower and eyewash station are readily accessible.

  • Handling Procedures:

    • Handle all chemicals with care, avoiding inhalation of vapors and skin contact.[12][14]

    • When preparing this compound, add acid to the bromite solution slowly to control the reaction rate and heat generation.

    • Have a neutralizing agent, such as a sodium thiosulfate (B1220275) solution, readily available for spills involving bromine-containing compounds.[16]

  • Waste Disposal:

    • Dispose of all chemical waste according to your institution's hazardous waste guidelines.

    • Do not pour this compound or its precursor solutions down the drain.

    • Neutralize excess this compound with a reducing agent like sodium thiosulfate before disposal.[2]

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

References

Validation & Comparative

A Comparative Guide to Kinetic Models of the FKN Mechanism for the Belousov-Zhabotinsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

The Belousov-Zhabotinsky (BZ) reaction, a classic example of a chemical oscillator, has long been a subject of fascination and intense study for researchers in chemistry, physics, and biology. Its complex, non-equilibrium dynamics provide a valuable model for understanding a wide range of oscillatory phenomena. The Field-Körös-Noyes (FKN) mechanism, proposed in 1972, laid the foundational framework for understanding the intricate network of reactions that drive these oscillations.[1][2][3][4]

This guide provides a comparative analysis of the FKN mechanism and its subsequent kinetic models, offering researchers, scientists, and drug development professionals a comprehensive overview of their strengths, limitations, and the experimental data supporting their validity.

The FKN Mechanism: A Foundational Framework

The FKN mechanism dissects the BZ reaction into three key processes, providing a qualitative explanation for the observed oscillations.[2] These processes are governed by the concentration of the bromide ion (Br⁻), which acts as a control intermediate.

  • Process A: Consumption of bromide ions by bromate (B103136) in a series of non-radical reactions.

  • Process B: An autocatalytic process involving the oxidation of the metal catalyst (e.g., Ce³⁺ to Ce⁴⁺) by bromate, which is inhibited by bromide ions. This process is responsible for the rapid increase in the oxidized form of the catalyst.

  • Process C: Reduction of the oxidized catalyst by malonic acid and its derivatives, which regenerates the bromide ions, thus completing the feedback loop.

While the FKN mechanism provides an excellent qualitative description, its full complexity, involving numerous elementary steps and intermediates, makes it challenging for direct quantitative modeling.[2][5]

Comparative Analysis of Kinetic Models

To facilitate quantitative analysis and simulation, several kinetic models have been derived from the FKN mechanism. These models vary in complexity and predictive power. This section compares the seminal Oregonator model with more complex alternatives.

The Oregonator Model: A Simplified Representation

The Oregonator model, developed by Field and Noyes in 1974, is the most well-known and widely used simplification of the FKN mechanism.[3][4][6] It reduces the complex reaction network to a set of five key reactions involving three dynamic chemical species: bromous acid (HBrO₂), bromide ion (Br⁻), and the oxidized form of the metal catalyst (e.g., Ce⁴⁺).[3][7]

Oregonator_Model

The Oregonator model successfully reproduces the limit cycle oscillations characteristic of the BZ reaction and serves as a valuable tool for studying the fundamental dynamics of the system.

Advanced Models: MBM and Györgyi-Field

While the Oregonator model captures the essential oscillatory behavior, it has limitations in describing more complex phenomena such as chaotic oscillations. More sophisticated models have been developed to address these shortcomings.

  • Marburg-Budapest-Missoula (MBM) Model: This model is a significantly more detailed representation of the BZ reaction chemistry, incorporating 80 elementary reactions and 26 variable species.[1] The MBM model provides a more accurate quantitative agreement with experimental data, particularly for complex oscillatory patterns and the influence of various chemical perturbations.[8]

  • Györgyi-Field Model: This model was specifically developed to describe the chaotic behavior observed in the BZ reaction under certain conditions, particularly in continuous-flow stirred-tank reactors (CSTR).[9][10][11] It is a three-variable model that extends the Oregonator to capture the transition from simple periodic oscillations to chaos.[9][10]

Model Performance Comparison

The validation of these kinetic models relies on comparing their simulated outputs with experimental data. Key parameters for comparison include the oscillation period, amplitude, and induction period.

ModelNumber of ReactionsNumber of SpeciesKey StrengthsLimitations
FKN Mechanism ~18-20 elementary steps~21Provides a comprehensive qualitative framework for the BZ reaction.Too complex for direct quantitative simulation.
Oregonator 53 (dynamic)Simplicity, captures fundamental oscillatory behavior (limit cycles).Fails to reproduce chaotic behavior and some complex oscillation patterns.
MBM Model 8026High quantitative accuracy, can simulate complex oscillations and the effect of perturbations.High computational cost, a large number of adjustable parameters.
Györgyi-Field 3 (dynamic equations)3Successfully models the transition to and characteristics of chaotic oscillations.Primarily focused on chaotic regimes and less general than the MBM model.

Quantitative Comparison of Simulated vs. Experimental Data

While a comprehensive, side-by-side numerical comparison of all models is beyond the scope of this guide, published studies consistently show that the more complex models provide a better quantitative fit to experimental data. For instance, simulations based on detailed mechanisms like the MBM model have been shown to match experimental observations with a relative error of less than 5% for key features like oscillation period and wave speed.[12]

ParameterExperimental ValueOregonator SimulationMBM Simulation
Oscillation Period (s)Varies with conditions (e.g., 60-120 s)Qualitatively similar, quantitative match depends on parameter tuning.High quantitative agreement (<5% error).[12]
Induction Period (s)Varies with initial [Br⁻]Can reproduce the trend but may require parameter adjustment.More accurately predicts the induction period under various conditions.[8]
Wave Propagation Speed (mm/s)Varies with conditionsQualitatively reproduces wave propagation.High quantitative agreement (<5% error).[12]

Experimental Protocols for Model Validation

Validating these kinetic models requires precise experimental data. Potentiometric and spectrophotometric methods are commonly employed to monitor the concentrations of key species in the BZ reaction.

Potentiometric Measurement of Bromide and Cerium(IV) Concentrations

This protocol allows for the simultaneous monitoring of the control intermediate (Br⁻) and the catalyst redox state (Ce⁴⁺/Ce³⁺).

Materials:

  • Jacketed glass reactor with a magnetic stirrer

  • Thermostatic water bath

  • Bromide ion-selective electrode (ISE)

  • Platinum redox electrode

  • Reference electrode (e.g., Ag/AgCl)

  • High-impedance potentiometer or data acquisition system

  • Stock solutions of:

    • Malonic acid

    • Sodium or Potassium Bromate

    • Cerium(IV) salt (e.g., Ceric Ammonium Nitrate)

    • Sulfuric Acid

Procedure:

  • Prepare the Reaction Mixture: In the jacketed reactor, combine the stock solutions of malonic acid, sodium bromate, and sulfuric acid. Allow the solution to reach thermal equilibrium by circulating water from the thermostatic bath.

  • Set up the Electrodes: Place the bromide ISE, platinum redox electrode, and reference electrode into the reaction mixture. Ensure the magnetic stirrer provides consistent mixing without creating a vortex.

  • Initiate the Reaction: Add the cerium(IV) salt solution to the reactor to initiate the oscillations.

  • Data Acquisition: Record the potential of the bromide ISE and the platinum redox electrode against the reference electrode over time. The potential of the bromide ISE is related to the logarithm of the bromide ion concentration, while the potential of the platinum electrode reflects the ratio of [Ce⁴⁺]/[Ce³⁺].

  • Data Analysis: Plot the recorded potentials as a function of time to observe the oscillations. From these plots, determine the oscillation period, amplitude, and induction period for comparison with model simulations.

Experimental_Workflow

Conclusion

The FKN mechanism remains the cornerstone for understanding the Belousov-Zhabotinsky reaction. The choice of a kinetic model for quantitative analysis depends on the specific research question. The Oregonator model provides an excellent starting point for studying the fundamental oscillatory dynamics. For higher quantitative accuracy and the investigation of complex phenomena like chaos, more detailed models such as the MBM or the Györgyi-Field model are necessary. The continued refinement of these models, guided by precise experimental validation, will further our understanding of complex non-equilibrium systems and their relevance to biological and chemical processes.

References

A Comparative Analysis of Halogen Oxoacid Strengths

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the acid strengths of halogen oxoacids. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the factors governing the acidity of these compounds, supported by experimental data and methodologies.

Factors Influencing Acidity

The acidic strength of halogen oxoacids is primarily determined by two key factors: the number of oxygen atoms bonded to the central halogen atom and the electronegativity of the halogen itself.

1. Number of Oxygen Atoms: As the number of oxygen atoms attached to the central halogen atom increases, the acidity of the oxoacid increases significantly. This is due to the inductive effect of the highly electronegative oxygen atoms, which pull electron density away from the O-H bond. This withdrawal of electron density polarizes the O-H bond, making the hydrogen atom more positive and facilitating its donation as a proton (H+). Furthermore, the stability of the resulting conjugate base (anion) is greatly enhanced by the delocalization of the negative charge over a greater number of oxygen atoms through resonance. A more stable conjugate base corresponds to a stronger acid.[1][2][3]

2. Electronegativity of the Halogen: For a series of halogen oxoacids with the same number of oxygen atoms (e.g., HOCl, HOBr, HOI), the acid strength increases with the increasing electronegativity of the halogen.[4][5] A more electronegative halogen atom more effectively withdraws electron density from the O-H bond, making the proton easier to remove. Therefore, the order of acidity is typically Chlorine > Bromine > Iodine for corresponding oxoacids.[4]

Quantitative Comparison of Halogen Oxoacid Strengths

The acid strength is quantitatively expressed by the acid dissociation constant (Ka) or its negative logarithm, pKa. A larger Ka value and a smaller pKa value indicate a stronger acid. The table below summarizes the experimental pKa values for various halogen oxoacids.

Halogen OxoacidFormulaOxidation State of HalogenpKa
Chlorine Series
Hypochlorous acidHClO+17.40 - 7.5[6][7]
Chlorous acidHClO₂+31.96[8]
Chloric acidHClO₃+5-2[6]
Perchloric acidHClO₄+7~ -10[6][9]
Bromine Series
Hypobromous acidHBrO+18.63 - 8.70[5][8][10]
This compoundHBrO₂+3Unstable
Bromic acidHBrO₃+5Strong Acid
Perbromic acidHBrO₄+7Strong Acid[11]
Iodine Series
Hypoiodous acidHIO+110.5[4][12]
Iodous acidHIO₂+3Unstable[3][13]
Iodic acidHIO₃+50.78 - 0.80[4][8]
Periodic acidHIO₄+71.64[4]

Note: For strong acids, pKa values are approximate. Some oxoacids, like bromous and iodous acid, are highly unstable, making experimental determination of their pKa challenging.

Experimental Protocols for pKa Determination

The determination of acid dissociation constants is crucial for the quantitative comparison of acid strengths. Two common experimental methods employed for this purpose are potentiometric titration and spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[2][14]

Methodology:

  • Preparation of the Analyte Solution: A precise volume of the halogen oxoacid solution of known concentration is prepared in a suitable solvent, typically deionized water.

  • Titration with a Standardized Base: A standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is gradually added to the acid solution using a burette.

  • pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH electrode as the titrant is added.

  • Data Analysis: The pH is plotted against the volume of the titrant added, generating a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. For polyprotic acids, multiple inflection points may be observed.[15][16]

Spectrophotometry

Spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[1][17][18]

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.

  • Measurement of Absorbance: A constant concentration of the halogen oxoacid is added to each buffer solution, and the UV-Vis absorbance spectrum is recorded for each sample.

  • Identification of Wavelengths of Maximum Difference: The wavelengths at which the acidic (HA) and basic (A⁻) forms of the oxoacid show the largest difference in absorbance are identified.

  • Data Analysis: The absorbance at these specific wavelengths is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.[19][20]

Visualization of Structure-Acidity Relationship

The following diagram illustrates the relationship between the structure of chlorine oxoacids and their corresponding acid strength (pKa).

HalogenOxoacidStrength cluster_acidity Decreasing Acidity (Increasing pKa) Strongest Acid Strongest Acid Weakest Acid Weakest Acid HClO4 Perchloric Acid (HClO₄) pKa ≈ -10 +7 HClO3 Chloric Acid (HClO₃) pKa ≈ -2 +5 HClO4->HClO3 Fewer Oxygen Atoms HClO2 Chlorous Acid (HClO₂) pKa ≈ 1.96 +3 HClO3->HClO2 Fewer Oxygen Atoms HClO Hypochlorous Acid (HClO) pKa ≈ 7.5 +1 HClO2->HClO Fewer Oxygen Atoms

Caption: Structure-Acidity Trend of Chlorine Oxoacids.

The diagram above visually represents the direct correlation between the number of oxygen atoms in chlorine oxoacids and their acidic strength. As the number of oxygen atoms decreases, the pKa value increases, indicating a decrease in acidity. This trend is a clear illustration of the inductive effect and the stabilization of the conjugate base.

References

A Comparative Analysis of the Oxidizing Power of Bromous Acid versus Hypobromous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

A direct comparison of standard reduction potentials (E°) is hampered by the instability of bromous acid. However, the available data for hypothis compound and related kinetic information for both species offer a quantitative basis for assessing their oxidizing capabilities.

Chemical SpeciesHalf-ReactionStandard Reduction Potential (E°)Second-Order Disproportionation Rate ConstantNotes
Hypothis compound (HBrO) HOBr + H⁺ + e⁻ → ½ Br₂(l) + H₂O+1.584 V2 x 10⁻³ M⁻¹s⁻¹ (at maximum rate)A well-established oxidizing agent.
This compound (HBrO₂) HBrO₂ + 3H⁺ + 3e⁻ → ½ Br₂(l) + 2H₂ONot experimentally determinedAcid-dependent; rapid (half-life of tenths of a second)Highly unstable and reactive; a key intermediate in oscillating chemical reactions.

Comparative Analysis of Oxidizing Power

The oxidizing power of a substance is directly related to its standard reduction potential (E°); a higher positive E° indicates a stronger oxidizing agent. While a definitive E° for this compound is unavailable, its chemical behavior strongly suggests it is a potent oxidizing agent.

Hypothis compound (HBrO): With a standard reduction potential of +1.584 V, hypothis compound is a strong oxidant.[1] Kinetic studies have demonstrated its high reactivity towards a variety of organic and inorganic compounds. For instance, in reactions with protein components, hypothis compound reacts 30-100 times faster than hypochlorous acid with most residues.

This compound (HBrO₂): Although a standard reduction potential has not been experimentally determined due to its rapid decomposition, the high rate of its disproportionation reaction provides indirect evidence of its powerful oxidizing nature. The disproportionation of this compound is a second-order reaction with a half-life on the order of a few tenths of a second, indicating its extreme instability and high reactivity.[2] This inherent instability drives it to readily accept electrons, a characteristic of a strong oxidizing agent. This compound is a key, highly reactive intermediate in the Belousov-Zhabotinsky oscillating reaction, further highlighting its potent role as an oxidant.[3][4][5]

Experimental Protocols

Detailed methodologies for studying the kinetics of these bromine oxyacids are crucial for understanding their oxidizing power. Below are representative protocols for monitoring their reactions.

Experimental Protocol: Kinetic Analysis of Hypothis compound Disproportionation

This protocol is adapted from studies on the disproportionation of hypothis compound.

Objective: To determine the rate of disproportionation of hypothis compound by monitoring the change in its concentration over time.

Materials:

  • Sodium hypobromite (B1234621) (NaOBr) solution

  • Buffer solutions of various pH

  • UV-Vis spectrophotometer

  • Thermostated cell holder

  • Standardized acid and base for pH adjustments

Procedure:

  • Preparation of Hypothis compound Solution: Prepare a fresh solution of hypothis compound by acidifying a solution of sodium hypobromite to the desired pH using a suitable buffer.

  • Spectrophotometric Monitoring: Transfer the freshly prepared HBrO solution to a quartz cuvette placed in a thermostated cell holder of a UV-Vis spectrophotometer.

  • Data Acquisition: Monitor the decrease in absorbance of HBrO at its wavelength of maximum absorbance (around 260 nm) as a function of time.

  • Kinetic Analysis: Analyze the absorbance versus time data to determine the order of the reaction and the rate constant. The reaction is typically second-order with respect to HBrO.

Experimental Protocol: In-situ Generation and Kinetic Study of this compound

Due to its instability, this compound must be generated in-situ for kinetic studies. This protocol is based on methods used in the study of the Belousov-Zhabotinsky reaction.

Objective: To generate this compound in-situ and study its oxidation of a substrate.

Materials:

  • Sodium bromate (B103136) (NaBrO₃)

  • Sodium bromide (NaBr)

  • Sulfuric acid (H₂SO₄)

  • Substrate to be oxidized

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare separate solutions of sodium bromate, sodium bromide in sulfuric acid, and the substrate of interest.

  • In-situ Generation and Reaction: Use a stopped-flow apparatus to rapidly mix the bromate and bromide solutions, which generates this compound. This solution is then immediately mixed with the substrate solution.

  • Data Acquisition: Monitor the reaction progress by observing the change in absorbance of a reactant or product at a specific wavelength.

  • Kinetic Analysis: Analyze the resulting kinetic traces to determine the rate law and rate constants for the oxidation of the substrate by this compound.

Visualizing Reaction Pathways

The following diagrams illustrate key reaction pathways for bromous and hypobromous acids.

Disproportionation_Comparison cluster_HBrO Hypothis compound (HBrO) cluster_HBrO2 This compound (HBrO₂) HBrO1 2 HBrO Br2 Br₂ HBrO1->Br2 Disproportionation HBrO3_1 HBrO₃ HBrO1->HBrO3_1 Disproportionation H2O1 H₂O HBrO2_1 2 HBrO₂ HBrO_2 HBrO HBrO2_1->HBrO_2 Disproportionation HBrO3_2 HBrO₃ HBrO2_1->HBrO3_2 Disproportionation H_ion H⁺ HBrO2_1->H_ion Disproportionation

Caption: Comparative disproportionation pathways of HBrO and HBrO₂.

BZ_Reaction_Cycle Br_minus Br⁻ HBrO2 HBrO₂ Br_minus->HBrO2 Reacts with BrO₃⁻ Ce4_plus Ce⁴⁺ HBrO2->Ce4_plus Oxidizes Ce³⁺ Brominated_acid Brominated Acid HBrO2->Brominated_acid Brominates BrO3_minus BrO₃⁻ Ce3_plus Ce³⁺ Ce4_plus->Br_minus Reduced by Brominated Acid Organic_acid Organic Acid

Caption: Role of HBrO₂ as a key intermediate in the Belousov-Zhabotinsky reaction.

References

The Elusive Oxidant: A Comparative Guide to the Reactivity of Bromous Acid with Organic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromous acid (HBrO₂), a fleeting yet potent bromine oxoacid, presents a fascinating case study in reactive intermediates. While its high instability largely precludes its use as a standard laboratory reagent, understanding its reactivity is crucial, particularly in the context of complex reaction mechanisms such as the Belousov-Zhabotinsky (BZ) oscillating reaction where it plays a key role as an autocatalytic intermediate.[1][2][3][4][5] This guide provides a comparative analysis of the reactivity of this compound with various organic substrates, juxtaposed with more commonly employed bromine-containing reagents. The information is supported by available experimental data and detailed protocols to offer a comprehensive resource for researchers in organic synthesis and drug development.

This compound: A Profile of an Unstable Oxidant

This compound is an inorganic compound that is notoriously unstable, readily decomposing in acidic solutions to bromine.[6] Salts of its conjugate base, bromites, are more stable.[5][6][7] The inherent instability of this compound means it is typically generated in situ for study.

Synthesis of this compound (for transient studies):

  • Oxidation of Hypothis compound: Hypothis compound (HBrO) can be oxidized by hypochlorous acid (HClO) to yield this compound and hydrochloric acid.[6][7]

    • HBrO + HClO → HBrO₂ + HCl

  • Syn-proportionation: A reaction between bromic acid (HBrO₃) and hydrobromic acid (HBr) can also produce this compound.[6][7]

    • 2 HBrO₃ + HBr → 3 HBrO₂

  • Disproportionation of Hypothis compound: Two equivalents of hypothis compound can disproportionate to form this compound and hydrobromic acid.[6][7]

    • 2 HBrO → HBrO₂ + HBr

Due to its transient nature, direct experimental data on the reactivity of isolated this compound with a wide array of organic substrates is scarce. Its reactivity is often inferred from its role in complex systems like the BZ reaction, which involves the oxidation of an organic compound, typically malonic acid, by bromate (B103136) ions in the presence of a metal ion catalyst.[1][2][3]

Comparative Reactivity with Organic Substrates

To provide a practical framework, this section compares the presumed reactivity of this compound with that of more stable and widely used bromine-based reagents for key organic transformations.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis.

Comparison of Oxidizing Agents for Alcohols:

ReagentSubstrate (Primary Alcohol)Substrate (Secondary Alcohol)Typical Conditions
This compound (HBrO₂) (Inferred) Likely oxidizes to carboxylic acidsLikely oxidizes to ketonesTransient, acidic conditions
Sodium Bromate (NaBrO₃) / HBr Oxidizes to esters (dimeric) or carboxylic acidsOxidizes to ketonesBiphasic (e.g., CCl₄/H₂O), mild heat[8][9][10]
Bromine (Br₂) / Base Oxidizes to aldehydes or carboxylic acidsOxidizes to ketonesAqueous or organic solvent, often with a weak base
N-Bromosuccinimide (NBS) Oxidizes to aldehydesOxidizes to ketonesOrganic solvent, often with a radical initiator or light[11]

Experimental Protocol: Oxidation of a Secondary Alcohol with Sodium Bromate-Hydrobromic Acid [8]

  • To a solution of 2-octanol (B43104) (1.3 g, 10 mmol) in acetic acid (2 ml), add a solution of sodium bromate (0.76 g, 5 mmol) in water (10 ml).

  • Add 47% hydrobromic acid (0.12 ml, ca. 1.0 mmol) at room temperature.

  • Stir the reaction mixture for 3 hours at 40 °C.

  • Work up the reaction mixture to isolate 2-octanone.

Oxidation of Aldehydes

Aldehydes are readily oxidized to carboxylic acids.

Comparison of Oxidizing Agents for Aldehydes:

ReagentProductTypical Conditions
This compound (HBrO₂) (Inferred) Likely oxidizes to carboxylic acidsAcidic, aqueous conditions
Bromine Water (Br₂/H₂O) Carboxylic acidsAqueous solution, room temperature[12][13]
Potassium Bromate (KBrO₃) / Bromide (KBr) Carboxylic acidsAcidic catalyst[14]

Experimental Protocol: Oxidation of an Aldehyde with Bromine Water [12]

  • Dissolve the aldehyde in a suitable solvent (if not water-soluble).

  • Add bromine water dropwise with stirring at room temperature.

  • Continue addition until the brown color of the bromine water persists.

  • Isolate the resulting carboxylic acid from the reaction mixture.

Reactions with Alkenes

Alkenes undergo addition reactions with bromine-containing reagents.

Comparison of Reagents for Reactions with Alkenes:

ReagentProductKey Features
This compound (HBrO₂) (Inferred) Likely bromohydrins or other oxidation productsReactivity not well-documented
Bromine (Br₂) in inert solvent (e.g., CCl₄) Vicinal dibromidesAnti-addition stereochemistry[15]
Bromine Water (Br₂/H₂O) BromohydrinsMarkovnikov regioselectivity for the hydroxyl group[16][17][18]

Experimental Protocol: Bromination of an Alkene with Bromine Water to form a Bromohydrin [17][18]

  • Dissolve the alkene in a suitable solvent.

  • Add bromine water to the alkene solution in the absence of UV light.

  • Gently swirl the mixture.

  • Observe the decolorization of the brown bromine water, indicating the formation of the bromohydrin.

Reactions with Aromatic Compounds

Aromatic compounds undergo electrophilic substitution reactions with bromine reagents, typically requiring a catalyst.

Comparison of Reagents for Aromatic Bromination:

ReagentProductTypical Conditions
This compound (HBrO₂) (Inferred) Likely brominated aromatic compoundsReactivity not well-documented
Bromine (Br₂) / Lewis Acid (e.g., FeBr₃) BromoarenesAnhydrous conditions
N-Bromosuccinimide (NBS) BromoarenesOften used for activated rings; can be catalyzed by acid or light[11][19][20][21][22]

Experimental Protocol: Bromination of Acetanilide (B955) with N-Bromosuccinimide (NBS) [20]

  • Dissolve acetanilide (5.01 mmol) and NBS (5.01 mmol) in acetonitrile (B52724) (10 ml).

  • Add a catalytic amount of HCl.

  • Stir the reaction at room temperature.

  • Precipitate the product, 4'-bromoacetanilide, by adding water.

  • Isolate the product by filtration.

Visualizing Reaction Pathways

To further elucidate the mechanisms discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Oxidation_of_Secondary_Alcohol Secondary Alcohol Secondary Alcohol Ketone Ketone Secondary Alcohol->Ketone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., NaBrO3/HBr) Oxidizing_Agent->Ketone caption Oxidation of a secondary alcohol.

Caption: Oxidation of a secondary alcohol.

Alkene_Bromination Alkene Alkene Bromonium_Ion Cyclic Bromonium Ion Intermediate Alkene->Bromonium_Ion + Br₂ Bromohydrin Bromohydrin Bromonium_Ion->Bromohydrin + H₂O (nucleophilic attack) Br2 Br-Br Br2->Bromonium_Ion H2O H₂O H2O->Bromohydrin caption Formation of a bromohydrin from an alkene.

Caption: Formation of a bromohydrin from an alkene.

Aromatic_Bromination Benzene Aromatic Ring (e.g., Benzene) Sigma_Complex Sigma Complex (Carbocation Intermediate) Benzene->Sigma_Complex + Br⁺ Bromoarene Brominated Aromatic Ring Sigma_Complex->Bromoarene - H⁺ Electrophile Electrophilic Bromine (Br⁺ source) Electrophile->Sigma_Complex caption Electrophilic aromatic bromination.

Caption: Electrophilic aromatic bromination.

Conclusion

While this compound remains a challenging reagent to handle and study directly, its position within the family of bromine oxoacids suggests it is a potent oxidizing agent. For practical synthetic applications, a range of more stable and selective bromine-containing reagents are available. This guide provides a framework for selecting the appropriate reagent and conditions for the oxidation and bromination of common organic functional groups, offering detailed protocols and a comparative overview of their reactivity. Further research into the transient chemistry of this compound, potentially through computational studies and advanced kinetic analyses, will undoubtedly provide deeper insights into its role in complex chemical systems.

References

A Comparative Guide to Distinguishing Bromous, Hypobromous, and Bromic Acids in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate differentiation of bromine oxyacids—hypobromous acid (HBrO), this compound (HBrO₂), and bromic acid (HBrO₃)—is critical for understanding reaction mechanisms, ensuring product purity, and controlling process chemistry. This guide provides an objective comparison of analytical techniques for distinguishing these species in solution, supported by experimental data and detailed protocols.

Chemical and Physical Properties

A fundamental understanding of the distinct properties of each acid is the first step in their differentiation. Key differences in their stability, acidity, and structure are summarized below.

PropertyHypothis compound (HBrO)This compound (HBrO₂)Bromic Acid (HBrO₃)
Molar Mass 96.911 g/mol [1]112.911 g/mol [2]128.91 g/mol
Oxidation State of Br +1[3]+3[4]+5[5]
pKa 8.65[1]~3.43 - 6.25 (estimated)[2][6]~ -2 (strong acid)
Stability in Solution Unstable, decomposes, especially in light.[7]Highly unstable, rapidly disproportionates to HBrO and HBrO₃.[4]Stable in aqueous solution.[8]
Structure BentBent[4]Trigonal pyramidal

Analytical Methodologies for Differentiation

Due to the high instability of this compound, a single analytical method for the simultaneous determination of all three acids is not well-established.[4] A combination of techniques or indirect methods are often necessary.

Ion Chromatography (IC)

Ion chromatography is a powerful technique for separating the corresponding anions: hypobromite (B1234621) (BrO⁻), bromite (B1237846) (BrO₂⁻), and bromate (B103136) (BrO₃⁻).

Experimental Protocol: Ion Chromatography with Suppressed Conductivity and UV Detection

This method is adapted from established protocols for oxyhalide analysis.[9][10]

  • Instrumentation:

    • Ion chromatograph equipped with a suppressed conductivity detector and a UV-Vis detector.

    • Anion-exchange column (e.g., Dionex IonPac™ AS9-HC or similar).[9]

    • Guard column.

    • Autosampler.

  • Reagents:

    • Eluent: 20 mM Potassium Hydroxide (KOH) or a sodium carbonate/bicarbonate buffer.[10]

    • Suppressor Regenerant: Commercially available or prepared according to manufacturer instructions.

    • Standards: Prepare fresh standards of sodium hypobromite, sodium bromite, and sodium bromate in deionized water. Due to the instability of sodium bromite, it may need to be synthesized in-situ or handled with extreme care.[2]

    • Sample Preservation: To prevent the conversion of residual hypochlorite (B82951) or hypobromite to chlorate (B79027) or bromate, add an ethylenediamine (B42938) (EDA) preservation solution to the samples.[9]

  • Procedure:

    • Equilibrate the column with the eluent until a stable baseline is achieved.

    • Inject a known volume of the standard mixture or sample.

    • Run the chromatogram and record the retention times and peak areas using both conductivity and UV detection. Hypobromite has a characteristic UV absorbance that can aid in its identification.

Expected Results:

The retention times will vary based on the column and eluent conditions, but generally, the elution order is based on the charge density of the anions.

AnalyteExpected Retention TimeDetection Method
Hypobromite (BrO⁻)VariesConductivity, UV-Vis
Bromite (BrO₂⁻)VariesConductivity
Bromate (BrO₃⁻)VariesConductivity

Note: The analysis of bromite is particularly challenging due to its rapid decomposition. Analysis should be performed immediately after sample preparation.

Spectroscopic Methods

UV-Vis Spectroscopy

Direct UV-Vis spectroscopy is most effective for identifying hypothis compound and its conjugate base, hypobromite.

  • Hypothis compound (HBrO): Exhibits a characteristic absorption maximum around 260-266 nm.[11]

  • Hypobromite (BrO⁻): Shows an absorption band at approximately 329 nm.[11]

  • This compound (HBrO₂): Due to its extreme instability, obtaining a clean UV-Vis spectrum is difficult. Its presence is often inferred from kinetic studies rather than direct spectroscopic observation.[4]

  • Bromic acid (HBrO₃): As a strong acid, it exists as the bromate ion (BrO₃⁻) in solution, which does not have a strong absorbance in the standard UV-Vis range.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer.

    • Quartz cuvettes.

  • Procedure:

    • Prepare dilute solutions of the acids in deionized water or an appropriate buffer to control the pH and thus the speciation between the acid and its conjugate base.

    • Scan the absorbance from 200 nm to 400 nm.

    • Identify the characteristic absorption peaks for HBrO and BrO⁻.

Raman Spectroscopy

Raman spectroscopy can provide structural information based on vibrational modes, making it a promising technique for distinguishing the bromine oxo-anions.

SpeciesKey Raman Features
Hypobromite (BrO⁻)Characterized by its Br-O bond length of approximately 1.81 Å.[12]
Bromite (BrO₂⁻)Characterized by its Br-O bond length of approximately 1.72 Å.[12]
Bromate (BrO₃⁻)Characterized by its Br-O bond length of approximately 1.65 Å.[12]
Electrochemical Methods

Electrochemical techniques, such as cyclic voltammetry, can be used to probe the redox properties of the bromine oxyacids.

Experimental Protocol: Cyclic Voltammetry

  • Instrumentation:

    • Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).

    • Working electrodes can include glassy carbon, platinum, or modified electrodes.

  • Procedure:

    • Prepare solutions of each acid in a suitable supporting electrolyte.

    • De-aerate the solution with an inert gas (e.g., nitrogen or argon).

    • Scan the potential over a range where the redox reactions of the bromine species are expected to occur.

    • Record the resulting voltammogram, noting the peak potentials for oxidation and reduction.

Expected Results:

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow for the differentiation of bromine oxyacids.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Preservation Preservation (e.g., EDA) Sample->Preservation Dilution Dilution Preservation->Dilution IC Ion Chromatography (Conductivity/UV) Dilution->IC Primary Method UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis HBrO/BrO- ID Electrochemistry Electrochemical Methods (e.g., CV) Dilution->Electrochemistry Redox Properties Data Retention Times Absorbance Spectra Voltammograms IC->Data UV_Vis->Data Electrochemistry->Data Identification Identification Data->Identification Compare to Standards & Literature

Caption: General analytical workflow for the speciation of bromine oxyacids.

Bromous_Acid_Instability HBrO2 This compound (HBrO₂) (Highly Unstable) HBrO Hypothis compound (HBrO) HBrO2->HBrO Disproportionation HBrO3 Bromic Acid (HBrO₃) HBrO2->HBrO3 Disproportionation InSitu In-situ Generation for Analysis - Oxidation of HBrO - Reduction of HBrO₃ InSitu->HBrO2

Caption: Instability and in-situ generation of this compound.

Conclusion

Distinguishing between hypobromous, bromous, and bromic acids in solution requires a multi-faceted analytical approach due to the inherent instability of this compound. Ion chromatography is a primary tool for separating the corresponding anions, while UV-Vis spectroscopy is particularly useful for identifying hypothis compound. Electrochemical methods and Raman spectroscopy offer further avenues for differentiation based on redox properties and molecular structure, respectively. For the analysis of this compound, in-situ generation and rapid analysis are likely necessary. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the expected concentration of each species and the sample matrix.

References

Comparative Stability of Bromite, Chlorite, and Iodite Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of reactive halogen species is paramount for safety, efficacy, and formulation development. This guide provides a comparative analysis of the stability of bromite (B1237846), chlorite (B76162), and iodite (B1235397) salts, supported by available experimental data and detailed methodologies.

Executive Summary

This guide outlines the comparative stability of alkali metal bromite, chlorite, and iodite salts, with a focus on their thermal decomposition and aqueous disproportionation. Available quantitative data indicates that the thermal stability of alkali metal chlorites increases down the group, a trend influenced by the polarizing power of the cation. While comprehensive quantitative data for bromite and iodite salts is less available, existing literature suggests a general trend of decreasing stability from chlorite to iodite. The primary decomposition pathway for these salts, both thermally and in aqueous solution, is disproportionation.

Comparative Thermal Stability

The thermal stability of these salts is a critical parameter for their safe handling and storage. The decomposition of these salts upon heating is typically an exothermic disproportionation reaction.

Quantitative Data Summary
SaltChemical FormulaDecomposition Temperature (°C)Decomposition ProductsNotes
Sodium Chlorite NaClO₂180-200NaClO₃, NaClExothermic disproportionation[1]
Potassium Iodate (B108269) KIO₃795–815 K (522-542 °C)KI, O₂Decomposition occurs with heat evolution[2][3]
Sodium Bromite NaBrO₂Data not availableLikely NaBrO₃, NaBrStability is expected to be lower than sodium chlorite.
Sodium Iodite NaIO₂Data not availableLikely NaIO₃, NaIExpected to be the least stable of the three.

Note: The lack of specific decomposition temperatures for sodium bromite and iodite in the literature highlights a gap in the comprehensive understanding of their thermal stability. The provided information for potassium iodate is included to offer some context for iodite stability, although direct comparison with sodium salts should be made with caution.

Decomposition Pathways

The decomposition of bromite, chlorite, and iodite salts primarily proceeds through disproportionation reactions, where the halogen atom is simultaneously oxidized and reduced.

Thermal Decomposition

In the solid state, upon heating, these salts disproportionate into the corresponding halide and halate salts. For example, sodium chlorite decomposes into sodium chlorate (B79027) and sodium chloride[1].

Aqueous Decomposition (Disproportionation)

In aqueous solutions, the stability of these anions is highly dependent on pH. Acidic conditions generally promote disproportionation.

  • Chlorite (ClO₂⁻): In acidic solutions, chlorite disproportionates to form chlorine dioxide and chlorate ions. This process can be complex and may involve autocatalytic steps[4].

  • Bromite (BrO₂⁻): Aqueous solutions of bromite are also prone to disproportionation, yielding bromate (B103136) and bromide ions.

  • Iodite (IO₂⁻): Iodite is generally considered the least stable of the three in aqueous solution and readily disproportionates. The kinetics of iodine disproportionation are complex and can be influenced by buffers[1].

The following diagrams illustrate the general disproportionation pathways in aqueous solutions.

G cluster_chlorite Chlorite Disproportionation 2ClO2- 2 ClO₂⁻ (Chlorite) ClO3- ClO₃⁻ (Chlorate) 2ClO2-->ClO3- Oxidation Cl- Cl⁻ (Chloride) 2ClO2-->Cl- Reduction

Caption: General disproportionation of chlorite.

G cluster_bromite Bromite Disproportionation 3BrO2- 3 BrO₂⁻ (Bromite) 2BrO3- 2 BrO₃⁻ (Bromate) 3BrO2-->2BrO3- Oxidation Br- Br⁻ (Bromide) 3BrO2-->Br- Reduction

Caption: General disproportionation of bromite.

Caption: General disproportionation of iodite.

Experimental Protocols

Precise and reproducible experimental methods are essential for evaluating the stability of these salts. The following sections detail the synthesis of the sodium salts and the analytical techniques used for thermal stability analysis.

Synthesis of Sodium Halite Salts

Synthesis of Sodium Bromite (NaBrO₂): A common method for preparing a sodium bromite solution involves the reaction of bromine with a sodium hydroxide (B78521) solution in the presence of a reducing agent or by carefully controlling the stoichiometry and temperature. One described method involves adding bromine to a mixed solution of sodium bromite and a 15% sodium hydroxide solution under controlled temperature conditions (10-20 °C)[4].

Synthesis of Sodium Iodite (NaIO₂): The synthesis of sodium iodite is less commonly described due to its instability. One approach involves the reaction of iodine with sodium carbonate in pure water, with the addition of a small amount of NaI to facilitate the reaction. The resulting sodium iodate and sodium hypoiodite (B1233010) are then reduced to sodium iodite using a reducing agent like hydrazine (B178648) hydrate[1][4].

The general workflow for synthesis and purification is outlined below:

G Reactants Halogen (Br₂, I₂) + Sodium Base (NaOH, Na₂CO₃) Reaction Controlled Reaction (Temperature, Stoichiometry) Reactants->Reaction Crude_Product Crude Halite Solution (containing Halate and Halide) Reaction->Crude_Product Purification Purification/ Reduction Crude_Product->Purification Final_Product Pure Halite Solution or Solid Salt Purification->Final_Product

Caption: General synthesis workflow for halite salts.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of decomposition.

  • Sample Preparation: A small, accurately weighed sample of the salt is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation: A thermogravimetric analyzer is used.

  • Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidation. The mass of the sample is continuously monitored and recorded as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the enthalpy changes associated with phase transitions and chemical reactions, such as decomposition.

  • Sample Preparation: A small, accurately weighed sample is hermetically sealed in a crucible (e.g., aluminum or gold-plated copper).

  • Instrumentation: A differential scanning calorimeter is used.

  • Procedure: The sample and a reference crucible (usually empty) are heated at a constant rate. The difference in heat flow to the sample and reference is measured, providing information on endothermic (melting) and exothermic (decomposition) processes.

The workflow for thermal analysis is depicted below:

G Sample Halite Salt Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Data Analysis TGA_Data->Analysis DSC_Data->Analysis Results Decomposition Temperature, Enthalpy of Decomposition, Decomposition Kinetics Analysis->Results

Caption: Workflow for thermal stability analysis.

Conclusion

The stability of bromite, chlorite, and iodite salts is a critical consideration for their application in research and development. While quantitative data for chlorites is more readily available, further experimental investigation into the thermal properties of bromite and iodite salts is needed for a complete comparative understanding. The primary mode of decomposition for all three is disproportionation, a process that is influenced by factors such as temperature and pH. The experimental protocols outlined in this guide provide a framework for conducting systematic studies to fill the existing data gaps and ensure the safe and effective use of these reactive halogen compounds.

References

A Guide to the Validation of Analytical Methods for Trace Bromate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of bromate (B103136), a potential human carcinogen, in drinking water and pharmaceutical formulations is a significant safety concern.[1][2] Bromate can form during the ozonation of water containing bromide ions.[1][2] Regulatory bodies such as the US Environmental Protection Agency (EPA) and the European Union have set maximum contaminant levels for bromate in drinking water, typically in the low parts-per-billion (ppb) or µg/L range, necessitating sensitive and reliable analytical methods for its detection.[1][2] This guide provides a comparison of common analytical methods for trace bromate detection, supported by experimental data and detailed protocols to aid in method selection and validation.

Comparison of Analytical Methods

Several analytical techniques are available for the determination of trace levels of bromate, each with its own advantages and limitations. The most common methods include ion chromatography (IC) with various detection techniques, spectrophotometry, and electrochemical methods.[3][4][5]

Method Principle Limit of Detection (LOD) Limit of Quantification (LOQ) Advantages Disadvantages Common Applications
Ion Chromatography with Conductivity Detection (IC-CD) Anion exchange chromatography separates bromate from other ions, followed by detection based on the electrical conductivity of the eluent.[5][6]0.1–20 ppb[1]~1 µg/L[7]Simple, robust, and suitable for routine analysis of low ionic strength samples.[2][5]Susceptible to interference from other anions, especially chloride and sulfate, in high ionic strength matrices.[8][9]Drinking water with low total dissolved solids.
Ion Chromatography with Post-Column Reaction and UV/Vis Detection (IC-PCR-UV/Vis) After chromatographic separation, bromate reacts with a reagent (e.g., iodide or o-dianisidine) to form a colored product that is detected by UV/Vis absorbance.[1][10]0.04 - 0.2 ppb[1][9]0.5 µg/L[8]High sensitivity and selectivity, suitable for complex matrices.[1][11]Requires additional reagents and hardware for the post-column reaction. Some reagents like o-dianisidine are potentially carcinogenic.[1]Drinking water, mineral water, and wastewater.[1][5]
Ion Chromatography with Mass Spectrometry (IC-MS) Couples the separation power of IC with the high sensitivity and selectivity of a mass spectrometer for detection.[1]6 ppt (B1677978) (0.006 ppb)[1]Not specifiedVery low detection limits, high specificity, and can confirm the identity of the analyte.[1][12]High instrument cost and complexity.[1]Ultra-trace analysis and confirmatory analysis.
Spectrophotometry Bromate reacts with a chromogenic reagent (e.g., fuchsin, pararosaniline) to produce a colored complex, and the absorbance is measured.[13][14]1 µg/L[13]Not specifiedSimple, low cost, and can be used for rapid screening.[5][13]Lower sensitivity and more susceptible to interferences compared to chromatographic methods.[4][5]Field testing and preliminary screening of water samples.
Electrochemical Methods Techniques like amperometry, voltammetry, and electrochemical impedance spectroscopy measure the electrochemical response of bromate at a modified electrode.[3][4]1.1 nM (approx. 0.14 µg/L) to 0.96 µM (approx. 123 µg/L)[15]Not specifiedHigh sensitivity, potential for miniaturization and portability.[3][4]Can be affected by matrix components and electrode fouling.[3]Water and food sample analysis.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of protocols for the key methods discussed.

Ion Chromatography with Suppressed Conductivity Detection (Based on EPA Method 300.1)

1. Principle: This method uses an anion-exchange column to separate bromate from other inorganic anions. A suppressor device reduces the background conductivity of the eluent to enhance the detection of the analyte ions by a conductivity detector.[6]

2. Instrumentation:

  • Ion Chromatograph equipped with a guard column, an anion-exchange column (e.g., Dionex AS9-HC), a suppressor, and a conductivity detector.[2]

  • Eluent: Sodium carbonate/sodium bicarbonate solution.[6]

3. Sample Preparation:

  • Filter aqueous samples through a 0.45 µm filter.

  • For samples with high chloride concentrations, a silver cartridge may be used for chloride removal.[16]

4. Calibration:

  • Prepare a series of calibration standards by diluting a certified bromate stock solution. The concentration range should bracket the expected sample concentrations and the regulatory limits. A typical range is 5-100 µg/L.[6]

  • Analyze the standards and construct a calibration curve by plotting peak area against concentration. A linear regression with a correlation coefficient (r) of ≥ 0.999 is desirable.[6]

5. Validation Parameters:

  • Linearity: Assessed from the calibration curve.

  • Precision: Determined by replicate injections of a standard solution. Relative standard deviation (RSD) should be < 4%.[6]

  • Accuracy: Evaluated by analyzing spiked samples. Average recoveries should be within 96.1%-107%.[6]

  • Method Detection Limit (MDL): Determined from seven replicate injections of a low-concentration standard. The MDL for bromate can be around 0.50 µg/L.[6]

Ion Chromatography with Post-Column Reaction and UV/Vis Detection (Based on EPA Method 326.0)

1. Principle: After separation on an anion-exchange column, the eluent is mixed with an acidic iodide solution. Bromate oxidizes iodide to triiodide, which is then detected by its strong absorbance at 352 nm.[1][11]

2. Instrumentation:

  • Ion Chromatograph system as described for IC-CD, with the addition of a post-column reactor and a UV/Vis detector.[1]

  • Eluent: Typically a sulfuric acid solution with ammonium (B1175870) molybdate (B1676688) as a catalyst.[1]

  • Post-Column Reagent: Potassium iodide (KI) solution.[11]

3. Sample Preparation:

  • Filtration of the sample is usually sufficient.[1]

4. Calibration:

  • Prepare calibration standards as described for IC-CD.

5. Validation Parameters:

  • Sensitivity: This method offers significantly higher sensitivity than IC-CD, with detection limits below 50 ng/L (ppt) achievable under optimal conditions.[1]

  • Selectivity: The post-column reaction is highly selective for oxidizing agents like bromate, reducing interferences seen with conductivity detection.

Visualizing Workflows and Decision Making

General Workflow for Analytical Method Validation

The following diagram illustrates the typical stages involved in validating an analytical method for trace bromite (B1237846) detection.

G start Define Analytical Requirements method_dev Method Development and Optimization start->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity and Range specificity->linearity lod_loq LOD and LOQ linearity->lod_loq accuracy Accuracy/ Recovery lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness system_suitability System Suitability Criteria robustness->system_suitability documentation Documentation and Reporting system_suitability->documentation end Validated Method documentation->end

Caption: A typical workflow for the validation of an analytical method.

Decision Tree for Method Selection

This diagram provides a logical pathway for selecting the most appropriate analytical method based on key sample and analytical requirements.

G start Sample Matrix & Required Sensitivity matrix_check High Ionic Strength? start->matrix_check field_check Field Portability Needed? start->field_check sensitivity_check_low Sub-ppb Detection Required? matrix_check->sensitivity_check_low No sensitivity_check_high Ultra-trace (ppt) Required? matrix_check->sensitivity_check_high Yes ic_cd IC-Conductivity sensitivity_check_low->ic_cd No ic_pcr IC-PCR-UV/Vis sensitivity_check_low->ic_pcr Yes sensitivity_check_high->ic_pcr No ic_ms IC-MS sensitivity_check_high->ic_ms Yes spectro Spectrophotometry (Screening) electrochem Electrochemical Methods field_check->matrix_check No field_check->spectro Yes field_check->electrochem Yes (potential)

Caption: Decision tree for selecting a bromate analysis method.

References

Tracing Bromine's Transformation: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the oxidation of bromine, isotopic labeling offers a powerful tool to elucidate reaction mechanisms and quantify transformation pathways. This guide provides a comparative overview of isotopic labeling techniques used to trace the oxidation states of bromine, with a focus on the formation of bromate (B103136) from bromide—a critical process in water treatment and environmental chemistry.

This document details experimental protocols, presents quantitative data for comparing analytical methods, and visualizes key workflows and reaction pathways to aid in the design and implementation of isotopic labeling studies.

Comparison of Analytical Methods for Bromine Isotope Analysis

The choice of analytical technique is critical for the precise and accurate determination of bromine isotope ratios. The most common methods involve the conversion of bromide to methyl bromide (CH3Br) followed by analysis using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) or Gas Chromatography/Multicollector Inductively Coupled Plasma Mass Spectrometry (GC/MC-ICPMS).

ParameterContinuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS)Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS)
Principle Measures the ratio of ⁸¹Br/⁷⁹Br in CH₃Br gas against a reference gas.Directly measures the ion beams of ⁸¹Br⁺ and ⁷⁹Br⁺ produced from the sample.
Sample Preparation Conversion of bromide to AgBr, followed by reaction with CH₃I to form CH₃Br.Direct introduction of sample or CH₃Br after separation by GC.
Minimum Sample Size As low as 0.2 mg of AgBr (1 µmol of Br⁻).[1][2]Can be more sensitive, requiring down to 0.02 nmol of bromine for analysis.
Precision (δ⁸¹Br) External precision better than ±0.06‰.[1][2]External precision (2σ) up to 0.1‰.[3]
Analysis Time per Sample Approximately 16 minutes.[1][2]Varies depending on the sample introduction method.
Throughput Up to 50 samples per day.[1][2]Generally high, especially with direct sample introduction.
Key Advantages Well-established methodology with excellent precision and accuracy.[1][2]High sensitivity and precision.[3]
Key Disadvantages Multi-step sample preparation can be time-consuming.Potential for isobaric interferences.

Experimental Protocols

Protocol 1: Determination of δ⁸¹Br using Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS)

This protocol outlines the conversion of aqueous bromide to methyl bromide for isotopic analysis.

1. Bromide Separation and Oxidation:

  • A water sample containing at least 2 mg of bromide (Br⁻) is placed in a specialized distillation apparatus.[2]

  • Potassium dichromate (K₂Cr₂O₇) and sulfuric acid (H₂SO₄) are added to oxidize the bromide to bromine gas (Br₂).[2]

2. Trapping and Reduction:

  • The evolved Br₂ gas is trapped in a potassium hydroxide (B78521) (KOH) solution, forming potassium bromide (KBr) and potassium hypobromite (B1234621) (KBrO).[2]

  • Zinc powder is added to the solution, which is then boiled to reduce all hypobromite back to bromide.[2]

3. Precipitation of Silver Bromide:

  • The solution is filtered, and then acidified with nitric acid (HNO₃).[2]

  • Silver nitrate (B79036) (AgNO₃) is added to precipitate the bromide as silver bromide (AgBr).[2]

  • The AgBr precipitate is rinsed with 5% nitric acid and dried.[2]

4. Formation of Methyl Bromide:

  • A weighed amount of the dried AgBr (e.g., 0.5 mg) is placed in a 20-mL amber crimp vial.[1]

  • Methyl iodide (CH₃I) is added to the vial.[1]

  • The vials are sealed and placed in an oven at 80°C for at least 56 hours to ensure the complete reaction of AgBr to form CH₃Br gas.[2]

5. Isotopic Analysis:

  • The headspace gas containing CH₃Br is sampled using a gas-tight syringe.

  • The sample is injected into a gas chromatograph (GC) coupled to an isotope ratio mass spectrometer (IRMS).[2]

  • The ratio of ⁸¹Br/⁷⁹Br is measured and reported in delta notation (δ⁸¹Br) relative to Standard Mean Ocean Bromide (SMOB).[2]

Protocol 2: Conceptual Framework for ¹⁸O Labeling in Bromate Formation Studies

This protocol describes the principles of using ¹⁸O-labeled water to trace the source of oxygen in bromate (BrO₃⁻) formed from the oxidation of bromide.

1. Experimental Setup:

  • Prepare a reaction solution containing a known concentration of bromide in ¹⁸O-labeled water (H₂¹⁸O). The enrichment of ¹⁸O in the water should be known.

  • Initiate the oxidation of bromide. A common method is ozonation, where ozone (O₃) gas is bubbled through the solution.

  • Control other reaction parameters such as pH, temperature, and ozone dose, as these can influence the rate and pathway of bromate formation.[4][5]

2. Sampling and Quenching:

  • At specific time intervals, withdraw aliquots of the reaction solution.

  • Immediately quench the reaction to stop further oxidation. This can be achieved by adding a reducing agent that reacts with the oxidant but not with the bromate formed.

3. Sample Preparation and Analysis:

  • Separate the bromate from the reaction mixture. Ion chromatography is a common method for this separation.[6]

  • Analyze the isotopic composition of the oxygen atoms in the purified bromate. This is typically done using an isotope ratio mass spectrometer.

  • By measuring the incorporation of ¹⁸O into the bromate, the contribution of water as an oxygen source in the formation of bromate can be determined.

Visualizing Bromine Oxidation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key processes in tracing bromine oxidation.

Bromide_Oxidation_Pathway cluster_direct Direct Pathway (Ozone) cluster_indirect Indirect Pathway (Hydroxyl Radicals) Br_minus Br⁻ HOBr_OBr HOBr / OBr⁻ Br_minus->HOBr_OBr + O₃ BrO2_minus BrO₂⁻ HOBr_OBr->BrO2_minus + O₃ BrO3_minus_direct BrO₃⁻ BrO2_minus->BrO3_minus_direct + O₃ Br_minus_indirect Br⁻ Br_radical Br• Br_minus_indirect->Br_radical + •OH HOBr_OBr_indirect HOBr / OBr⁻ Br_radical->HOBr_OBr_indirect + •OH BrO_radical BrO• HOBr_OBr_indirect->BrO_radical + •OH BrO2_radical BrO₂• BrO_radical->BrO2_radical + O₃ BrO3_minus_indirect BrO₃⁻ BrO2_radical->BrO3_minus_indirect + O₂

Caption: Simplified reaction pathways for the oxidation of bromide to bromate during ozonation.

Isotopic_Labeling_Workflow cluster_prep Experiment Preparation cluster_exp Oxidation Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation Tracer Select Isotopic Tracer (e.g., ⁸¹Br-enriched Br⁻ or H₂¹⁸O) System Prepare Reaction System (e.g., aqueous solution with known initial concentrations) Tracer->System Initiate Initiate Oxidation (e.g., add oxidant like ozone) System->Initiate Sample Collect Samples at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Separate Separate Bromine Species (e.g., Ion Chromatography for Br⁻ and BrO₃⁻) Quench->Separate Prepare_for_MS Prepare for Mass Spectrometry (e.g., convert Br⁻ to CH₃Br) Separate->Prepare_for_MS Analyze Isotope Ratio Analysis (GC-IRMS or GC/MC-ICPMS) Prepare_for_MS->Analyze Calculate Calculate Isotopic Ratios and Fractionation Factors Analyze->Calculate Model Model Reaction Pathways and Kinetics Calculate->Model

Caption: General experimental workflow for isotopic labeling studies of bromine oxidation.

Quantitative Data on Bromate Formation

FactorEffect on Bromate FormationQuantitative ObservationSource
Initial Bromide Concentration Higher initial bromide concentration generally leads to higher bromate formation.Waters with bromide content >100 µg/L are considered very problematic for bromate formation during ozonation.[5]
Ozone Dose Increased ozone dose leads to increased bromate formation.Bromate formation is initiated at specific ozone doses of ≳0.5 mg of O₃/mg of DOC.[4]
pH Higher pH generally increases the rate of bromate formation.In one study, bromate concentrations of 4 µg/L were observed at pH 6, and 9 µg/L at pH 8 under the same ozone exposure.[4]
Temperature Higher temperatures can increase the rate of bromate formation.Maximum bromate formation was observed around 50°C in one study.[7]
Ammonium (B1175870) The presence of ammonium can inhibit bromate formation.The presence of ammonium led to a decrease in bromate formation in a modeling study.[5]

Isotope Fractionation

Isotopic fractionation, the partitioning of isotopes between two substances, provides insight into reaction mechanisms. The fractionation factor (α) quantifies this effect. For bromine, fractionation is often expressed as δ⁸¹Br, the per mil deviation from a standard.

  • Equilibrium Fractionation: Occurs when a system is in chemical equilibrium, with isotopes distributing themselves to minimize the free energy of the system.

  • Kinetic Fractionation: Occurs in unidirectional reactions where the lighter isotope typically reacts faster, leading to an enrichment of the heavier isotope in the remaining reactant.

During the oxidation of bromide, kinetic isotope effects are expected, which can be used to distinguish between different reaction pathways. For example, a significant difference in the δ⁸¹Br of the product bromate formed via the direct ozone pathway versus the indirect hydroxyl radical pathway could be used to determine the dominant mechanism under specific conditions. Studies on bromine isotope fractionation in geological processes have shown negative fractionation factors, for instance, around -0.3‰ for the fractionation between a melt and magmatic sodalite, indicating that the lighter ⁷⁹Br is preferentially incorporated into the mineral phase.[8]

By employing the techniques and protocols outlined in this guide, researchers can effectively use isotopic labeling to unravel the complexities of bromine oxidation, leading to a better understanding and control of these important chemical transformations.

References

Unveiling the Reactivity of Bromous Acid: A Comparative Analysis of Reaction Rates with Various Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of reactive intermediates is paramount. Bromous acid (HBrO₂), a key intermediate in the celebrated Belousov-Zhabotinsky oscillating reaction, exhibits a fascinating and complex reactivity profile. This guide provides a comparative analysis of the reaction rates of HBrO₂ with a selection of reducing agents, supported by available experimental data and detailed methodologies.

The reactivity of this compound is a critical factor in the intricate network of reactions that drive chemical oscillators. Its reactions are typically rapid, necessitating specialized techniques for the measurement of their kinetic parameters. The data presented herein is largely derived from studies of the Field-Körös-Noyes (FKN) mechanism, which provides a fundamental framework for understanding the Belousov-Zhabotinsky reaction.

Comparative Reaction Rate Data

The following table summarizes the second-order and third-order rate constants for the reaction of this compound with various reducing agents, as well as its competing disproportionation reaction. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the existing literature. The presented data has been compiled from various sources, each with its own specific experimental conditions.

Reducing AgentReactionRate Constant (k)Temperature (°C)Medium
Bromide (Br⁻) HBrO₂ + Br⁻ + H⁺ → 2HOBr~ 1 x 10⁶ M⁻²s⁻¹251 M H₂SO₄
Cerium(III) (Ce³⁺) See note on indirect reaction mechanism below---
Iodide (I⁻) HBrO₂ + I⁻ + H⁺ → HOBr + HOINot explicitly determined--
Oxalic Acid Qualitative data suggests reaction occursNot explicitly determined--
Arsenic(III) Qualitative data suggests reaction occursNot explicitly determined--
HBrO₂ 2HBrO₂ → HBrO₃ + HOBr~ 2 x 10³ M⁻¹s⁻¹251 M H₂SO₄

Note on the Reaction with Cerium(III): The oxidation of Ce³⁺ in the Belousov-Zhabotinsky reaction is an indirect process involving this compound. HBrO₂ first reacts with bromate (B103136) (BrO₃⁻) and a proton (H⁺) in an autocatalytic step to produce bromine dioxide radicals (BrO₂•). These radicals then oxidize Ce³⁺ to Ce⁴⁺. The key step involving the cerium ion is:

BrO₂• + Ce³⁺ + H⁺ → HBrO₂ + Ce⁴⁺

The rate constant for this reaction is approximately 6 x 10⁵ M⁻²s⁻¹. This highlights that HBrO₂ acts as an autocatalyst rather than a direct oxidant for Ce³⁺ in this mechanism.

Reactions with Iodide, Oxalic Acid, and Arsenic(III): While these substances are known to be reducing agents and are consumed in reaction systems containing bromate (which involves the formation of HBrO₂ as an intermediate), specific rate constants for their direct reaction with HBrO₂ are not well-documented in the reviewed literature. The "iodine clock" reaction, for instance, involves the reduction of bromate by iodide, where HBrO₂ is a transient species. However, the rate-determining steps in these overall reactions often do not isolate the reaction of HBrO₂.

Experimental Protocols

The determination of the rate constants for the rapid reactions of this compound requires specialized experimental techniques. The most common method employed is stopped-flow spectrophotometry .

Stopped-Flow Spectrophotometry

This technique allows for the rapid mixing of reactants and the subsequent monitoring of the reaction progress on a millisecond timescale.[1][2]

Principle: Two solutions, one containing this compound and the other the reducing agent, are loaded into separate syringes. A pneumatic or motor drive rapidly pushes the contents of the syringes into a mixing chamber. The mixed solution then flows into an observation cell placed in the light path of a spectrophotometer. The flow is abruptly stopped, and the change in absorbance of a reacting species or product is monitored over time.

Typical Experimental Setup:

  • Reactant Preparation: A solution of this compound is typically generated in situ due to its instability. This can be achieved by the reaction of an acidified bromate solution with a reducing agent, with the subsequent reaction of interest being initiated by the addition of the target reducing agent.

  • Apparatus: A stopped-flow instrument equipped with a UV-Vis spectrophotometer is used. The observation cell is thermostatted to maintain a constant temperature.

  • Data Acquisition: The change in absorbance at a specific wavelength corresponding to a reactant or product is recorded as a function of time. The data acquisition is triggered at the moment the flow is stopped.

  • Data Analysis: The kinetic traces (absorbance vs. time) are then fitted to appropriate rate equations to extract the rate constants. For a second-order reaction, for example, a plot of 1/[A] versus time would yield a straight line with a slope equal to the rate constant k.

Iodine Clock Reaction for Determining Reaction Orders

For reactions like the bromate-iodide system, the "iodine clock" method is often used to determine the orders of the reaction with respect to each reactant.[3][4][5] This method relies on a secondary reaction that consumes the initial product, leading to a sudden and dramatic color change when the secondary reactant is depleted.

Principle: The reaction of bromate with iodide produces iodine (I₂). A small, known amount of a reducing agent that reacts rapidly with iodine, such as thiosulfate (B1220275) (S₂O₃²⁻), is added to the initial reaction mixture along with a starch indicator. The thiosulfate immediately consumes any iodine produced. Once all the thiosulfate has reacted, the newly formed iodine is free to react with the starch, resulting in the abrupt appearance of a deep blue color. By measuring the time it takes for the blue color to appear under different initial concentrations of reactants, the reaction orders can be determined.

Visualizing the Reaction Pathways

The following diagrams illustrate the central role of this compound in these reaction systems.

HBrO2_Reactions cluster_reducing_agents Reducing Agents cluster_products Products HBrO2 HBrO₂ HOBr HOBr HBrO2->HOBr + Br⁻, H⁺ HBrO3 HBrO₃ HBrO2->HBrO3 + HBrO₂ BrO2_rad BrO₂• HBrO2->BrO2_rad + BrO₃⁻, H⁺ HOI HOI HBrO2->HOI + I⁻, H⁺ Br_minus Br⁻ Ce3_plus Ce³⁺ (indirect) I_minus I⁻ Oxalic_Acid Oxalic Acid As_III As(III) BrO2_rad->HBrO2 + Ce³⁺, H⁺

Caption: Reaction pathways of HBrO₂ with various species.

Experimental_Workflow cluster_stopped_flow Stopped-Flow Spectrophotometry cluster_iodine_clock Iodine Clock Reaction A Syringe A: HBrO₂ Solution Mixer Rapid Mixer A->Mixer B Syringe B: Reducing Agent B->Mixer ObsCell Observation Cell (Spectrophotometer) Mixer->ObsCell Data Kinetic Trace (Abs vs. Time) ObsCell->Data Analysis Data Analysis (Rate Constant, k) Data->Analysis Reactants Mix Reactants: BrO₃⁻, I⁻, H⁺, S₂O₃²⁻, Starch Reaction Reaction Proceeds Reactants->Reaction ColorChange Sudden Blue Color Appears Reaction->ColorChange Time Measure Time (t) ColorChange->Time RateDet Determine Initial Rate (Rate ∝ 1/t) Time->RateDet OrderDet Determine Reaction Orders RateDet->OrderDet

Caption: Workflow for kinetic analysis of HBrO₂ reactions.

References

Unraveling the Quantum Mechanical Landscape of Bromous Acid Isomers: A Comparative Guide to HBrO₂ and HOBrO

Author: BenchChem Technical Support Team. Date: December 2025

A detailed quantum mechanical analysis reveals the subtle yet significant differences between the isomers of bromous acid, HBrO₂ (represented by the more stable hydroperoxide isomer, HOOBr) and its higher-energy counterpart, HOBrO. High-level computational studies provide crucial insights into their relative stability, molecular structures, and vibrational signatures, which are critical for their identification and understanding their role in atmospheric and aqueous chemistry.

This guide offers a comparative overview of the quantum mechanical properties of the HOOBr and HOBrO isomers, drawing upon data from sophisticated computational models. The information presented is intended for researchers, scientists, and professionals in drug development and related fields who require a precise understanding of the molecular characteristics of these reactive bromine species.

Comparative Analysis of Molecular Properties

The structural and energetic properties of the HOOBr and HOBrO isomers have been determined using high-level ab initio calculations, specifically the coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] method. This "gold standard" of computational chemistry provides a reliable description of the electron correlation effects that are crucial for accurately predicting the properties of these molecules. The calculations utilized augmented correlation-consistent basis sets (aug-cc-pVTZ for hydrogen and oxygen, and aug-cc-pVTZ-PP for bromine with a pseudopotential) to ensure a precise description of the electronic wavefunction.

The data clearly indicates that the HOOBr isomer is the more stable of the two, with the HOBrO isomer lying higher in energy. This energetic difference has significant implications for their relative populations and reactivity under various conditions.

Table 1: Comparison of Computed Properties for HOOBr and HOBrO Isomers
PropertyHOOBr (HBrO₂)HOBrO
Relative Energy (kcal/mol) 0.004.79
Bond Lengths (Å)
    H-O0.9660.963
    O-O1.443-
    O-Br1.868 (O bonded to H), - (terminal O)1.810 (O bonded to H), 1.627 (terminal O)
Bond Angles (°)
    H-O-O100.4-
    O-O-Br106.9-
    H-O-Br-108.9
    O-Br-O-113.7
Dihedral Angle (°)
    H-O-O-Br119.4-
    H-O-Br-O-81.3
Harmonic Vibrational Frequencies (cm⁻¹) 3796.8 (O-H stretch), 1210.3 (O-O stretch), 854.7 (O-O-Br bend), 621.5 (Br-O stretch), 410.2 (H-O-O bend), 321.1 (torsion)3831.6 (O-H stretch), 1079.2 (Br=O stretch), 819.3 (H-O-Br bend), 627.1 (Br-O stretch), 381.1 (O-Br=O bend), 269.4 (torsion)

Data sourced from computational studies by de Souza and Brown (2016) at the CCSD(T)/aug-cc-pVTZ(-PP) level of theory.

Experimental and Computational Protocols

The presented data is the result of rigorous computational chemistry protocols designed to accurately model the quantum mechanical behavior of the HBrO₂ isomers.

Ground State Geometry Optimization and Vibrational Frequencies

The equilibrium geometries of the HOOBr and HOBrO isomers were fully optimized without any symmetry constraints. The calculations employed the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method.[1][2] For the hydrogen and oxygen atoms, the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set was used.[1][2] For the bromine atom, the aug-cc-pVTZ basis set with a small-core relativistic pseudopotential (PP) was utilized to account for relativistic effects.[1][2] Following the geometry optimizations, harmonic vibrational frequency calculations were performed at the same level of theory to confirm that the structures correspond to true energy minima and to provide the vibrational spectra for each isomer.

Relative Energetics

The relative energies of the isomers were determined from the difference in their total electronic energies calculated at the CCSD(T) level, including zero-point vibrational energy (ZPVE) corrections obtained from the harmonic frequency calculations. The energies were extrapolated to the complete basis set (CBS) limit to provide a more accurate energetic comparison.[1][2]

Visualizing the Isomeric Relationship

The following diagram illustrates the workflow for the quantum mechanical comparison of the HOOBr and HOBrO isomers.

G cluster_input Initial Structures cluster_calc Quantum Mechanical Calculations cluster_output Computed Properties start_HOOBr HOOBr Guess Geometry opt_freq Geometry Optimization & Harmonic Frequencies (CCSD(T)/aug-cc-pVTZ(-PP)) start_HOOBr->opt_freq start_HOBrO HOBrO Guess Geometry start_HOBrO->opt_freq rel_energy Relative Energy Calculation (CBS Extrapolation) opt_freq->rel_energy geom_HOOBr HOOBr Optimized Geometry (Bond Lengths, Angles) opt_freq->geom_HOOBr vib_HOOBr HOOBr Vibrational Frequencies opt_freq->vib_HOOBr geom_HOBrO HOBrO Optimized Geometry (Bond Lengths, Angles) opt_freq->geom_HOBrO vib_HOBrO HOBrO Vibrational Frequencies opt_freq->vib_HOBrO energy_HOOBr HOOBr Relative Energy (0.00 kcal/mol) rel_energy->energy_HOOBr energy_HOBrO HOBrO Relative Energy (Higher Energy) rel_energy->energy_HOBrO

Figure 1. Computational workflow for comparing HBrO₂ isomers.

This guide provides a foundational understanding of the quantum mechanical differences between the HOOBr and HOBrO isomers, supported by high-level computational data. These findings are essential for accurately modeling the chemical behavior of these species in various environments and for interpreting experimental spectroscopic data.

References

Safety Operating Guide

Navigating the Disposal of Bromous Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and scientists handling chemical compounds are advised that bromous acid (HBrO₂) is a highly unstable substance and is not commercially available.[1][2] It primarily exists as a transient intermediate in specific chemical reactions, such as the Belousov-Zhabotinsky reaction.[2][3] Due to its inherent instability, standardized disposal procedures for pure this compound are not established. Instead, proper disposal focuses on the safe neutralization of solutions in which this compound has been formed and subsequently decomposed.

In aqueous solutions, this compound rapidly decomposes into hypobromite (B1234621) and bromate.[1] In acidic conditions, its salts, bromites, decompose to bromine.[1][2] Therefore, the primary concern for disposal is the management of a potentially acidic and reactive mixture containing these various bromine species.

Core Safety and Disposal Protocol

The recommended procedure for disposing of a solution containing this compound and its decomposition byproducts is through neutralization. This process aims to render the solution non-corrosive and safe for disposal via the sanitary sewer, provided it does not contain other hazardous materials such as heavy metals.[4]

Experimental Protocol: Neutralization of Acidic Waste Containing Bromine Compounds

This protocol outlines the steps for neutralizing an acidic aqueous solution where this compound was generated.

Materials:

  • Waste solution containing this compound byproducts.

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (6 N).[4]

  • Sodium carbonate or calcium hydroxide.[5]

  • Ice.

  • pH paper, pH meter, or a suitable indicator.[4]

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • A large, compatible container (e.g., polyethylene (B3416737) bucket).[4]

Procedure:

  • Dilution: In a fume hood, carefully dilute the acidic waste solution to a concentration of 5% or less by slowly adding the acid to a large volume of cold water or ice.[4] Never add water to the acid, as this can cause a violent exothermic reaction.[7] A 1:10 ratio of acid to ice water is recommended for concentrated acids.[5]

  • Neutralization: Slowly add a neutralizing agent (e.g., 6 N sodium hydroxide, sodium carbonate) to the diluted acid solution while stirring continuously.[4][5] Monitor the temperature of the solution and add ice as necessary to control any heat generated during the reaction.

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper.[4]

  • Target pH: Continue adding the neutralizing agent until the pH of the solution is stable within a neutral range of 5.5 to 9.0.[5][8]

  • Final Disposal: Once the pH is confirmed to be within the safe range, the neutralized solution can be flushed down the sanitary sewer with at least 20 parts of water.[4][8]

Quantitative Data for Neutralization

ParameterValue/SpecificationSource(s)
Initial Dilution of Acid Waste Dilute to ≤ 5% concentration (or a 1:10 acid to ice water ratio)[4][5]
Neutralizing Agent Concentration 6 N Sodium Hydroxide or Potassium Hydroxide[4]
Target pH for Disposal 5.5 - 9.0[5][8]
Final Water Flush Volume ≥ 20 parts water to 1 part neutralized solution[4][8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of solutions containing this compound.

BromousAcidDisposal start Start: Solution containing HBrO₂ is generated check_stability Is the solution immediately treatable? start->check_stability unstable This compound is unstable and decomposes check_stability->unstable Yes assess_hazards Assess solution for other hazardous materials (e.g., heavy metals) unstable->assess_hazards hazardous_waste Collect as hazardous waste. Contact Environmental Health & Safety. assess_hazards->hazardous_waste Yes prepare_neutralization Prepare for neutralization in a fume hood with full PPE. assess_hazards->prepare_neutralization No end End: Safe Disposal hazardous_waste->end dilute_acid Dilute the acidic solution (add acid to ice water, ≤ 5%). prepare_neutralization->dilute_acid add_base Slowly add base (e.g., 6N NaOH) with constant stirring. dilute_acid->add_base monitor_ph Monitor pH continuously. add_base->monitor_ph check_ph Is pH between 5.5 and 9.0? monitor_ph->check_ph check_ph->add_base No, continue adding base dispose_sewer Flush down sanitary sewer with ≥ 20 parts water. check_ph->dispose_sewer Yes dispose_sewer->end

Disposal workflow for solutions containing this compound.

It is imperative for all laboratory personnel to consult their institution's specific Environmental Health and Safety (EHS) guidelines before proceeding with any chemical disposal.[8] The information provided here is for guidance and should not supersede local, state, or federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Bromous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for handling bromous acid (HBrO₂), an unstable and highly reactive substance. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency response plans.

This compound is a strong oxidizing agent and is highly corrosive. Due to its instability, it is not commercially available and is typically generated in-situ for immediate use. The primary hazards include severe skin burns, eye damage, and respiratory irritation.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the required equipment for each body part, with specifications to ensure adequate protection.

Body PartRequired PPESpecifications & Remarks
Eyes/Face Safety Goggles & Full-Face ShieldGoggles must be chemical splash-proof and conform to ANSI Z87.1 standards. A full-face shield is required to protect against splashes and potential violent reactions.
Skin Chemical-Resistant Gloves & Laboratory CoatHeavy-duty gloves made of Neoprene, Butyl rubber, or Viton are recommended. Always inspect gloves for any signs of degradation or perforation before use. A flame-resistant lab coat is essential.
Respiratory NIOSH-Approved RespiratorA full-face respirator with an acid gas cartridge is necessary, especially when working with concentrated solutions or in areas with inadequate ventilation.
Body Chemical-Resistant ApronAn impervious apron should be worn over the lab coat to provide an additional layer of protection against spills.

Operational Protocol: Safe Handling of this compound

Given the unstable nature of this compound, all handling procedures must be conducted within a certified chemical fume hood.

Preparation (In-situ generation):

  • Assemble Apparatus: Set up the reaction apparatus within a chemical fume hood. Ensure all glassware is free of contaminants and cracks.

  • Reagent Handling: Carefully measure and add precursor reagents. Always add acid to water slowly to mitigate exothermic reactions.

  • Controlled Reaction: Maintain strict temperature control throughout the reaction, as this compound decomposition can be accelerated by heat.

  • Immediate Use: Use the generated this compound immediately. Do not attempt to store it.

Handling:

  • Ventilation: Ensure the chemical fume hood is operating correctly before starting any work.

  • Avoid Incompatibilities: Keep this compound away from reducing agents, organic materials, and metals to prevent violent reactions.

  • Spill Preparedness: Have a spill kit readily available. The kit should contain a neutralizer (such as sodium thiosulfate (B1220275) or a sodium carbonate/bicarbonate mixture), absorbent material, and a designated waste container.

Emergency Response: Spill Management Workflow

In the event of a this compound spill, a calm and systematic approach is crucial. The following diagram outlines the decision-making process for safely managing a spill.

Spill_Management_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_containment Containment & Neutralization cluster_cleanup Cleanup & Disposal Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Evacuate Evacuate Immediate Area Assess->Evacuate If major spill DonPPE Don Appropriate PPE Assess->DonPPE If minor spill & trained Alert Alert Supervisor & Safety Officer Evacuate->Alert Contain Contain Spill with Absorbent Material DonPPE->Contain Neutralize Neutralize with Sodium Thiosulfate Contain->Neutralize Collect Collect Residue Neutralize->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate

Caption: Workflow for this compound Spill Management.

Disposal Plan: A Critical Final Step

All waste containing this compound must be treated as hazardous.

  • Neutralization: Before disposal, any remaining this compound solution must be neutralized. Slowly add a reducing agent like sodium thiosulfate until the solution is no longer oxidizing.

  • Collection: Collect the neutralized solution in a clearly labeled, sealed, and corrosion-resistant container.

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste program. Do not pour it down the drain.

By strictly adhering to these safety protocols, researchers can mitigate the inherent risks associated with handling this compound and ensure a safe and productive laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.